5-Nitro-2H-benzo[b][1,4]oxazin-3(4H)-one
Description
Structure
2D Structure
Properties
IUPAC Name |
5-nitro-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O4/c11-7-4-14-6-3-1-2-5(10(12)13)8(6)9-7/h1-3H,4H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMKRYIJNBIITM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=CC=C2O1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444681 | |
| Record name | 5-Nitro-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132522-81-7 | |
| Record name | 5-Nitro-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of Nitro-Substituted 2H-benzo[b]oxazin-3(4H)-ones: A Technical Guide
Synthesis and Characterization of Nitro-Substituted 2H-benzo[b][1][2]oxazin-3(4H)-ones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of nitro-substituted 2H-benzo[b][1][2]oxazin-3(4H)-ones. While specific literature on the 5-nitro isomer is limited, this document details established methodologies for the synthesis of closely related and well-documented isomers, such as the 6-nitro and 7-nitro derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including potential antimicrobial and anticancer properties.[3][4][5] This guide presents detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in the design and execution of their synthetic and analytical procedures.
Introduction
The 1,4-benzoxazine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds.[4] The introduction of a nitro group to this core structure can significantly modulate its physicochemical properties and biological activity, making nitro-substituted benzoxazinones attractive targets for drug discovery and development. This guide focuses on the synthetic routes and analytical characterization of these important molecules.
Synthetic Methodologies
The synthesis of nitro-substituted 2H-benzo[b][1][2]oxazin-3(4H)-ones typically involves the cyclization of a substituted 2-aminophenol with a suitable C2-synthon. A common and effective method is the reaction of a nitro-substituted 2-aminophenol with an α-haloacetyl halide, followed by intramolecular cyclization.
A general synthetic approach involves the acylation of a nitro-substituted 2-aminophenol with chloroacetyl chloride, followed by an intramolecular Williamson ether synthesis to form the oxazinone ring.
General Synthesis of Nitro-2H-benzo[b][1][2]oxazin-3(4H)-one
A representative synthetic pathway for a nitro-substituted benzoxazinone is illustrated below. This multi-step process begins with the nitration of a suitable phenolic precursor, followed by reduction to the aminophenol, and subsequent cyclization to form the desired benzoxazinone ring.
Caption: General synthetic workflow for Nitro-2H-benzo[b][1][2]oxazin-3(4H)-one.
Experimental Protocol: Synthesis of 6-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one
This protocol is adapted from established procedures for the synthesis of related benzoxazinones.
Step 1: Synthesis of 2-Amino-5-nitrophenol
-
To a stirred solution of 2-aminophenol (1 eq.) in concentrated sulfuric acid at 0-5 °C, slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid).
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, stir the mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to yield 2-amino-5-nitrophenol.
Step 2: Synthesis of 2-Chloro-N-(2-hydroxy-4-nitrophenyl)acetamide
-
Dissolve 2-amino-5-nitrophenol (1 eq.) in a suitable solvent such as acetone or ethyl acetate.
-
Add a base, such as triethylamine or potassium carbonate (1.2 eq.).
-
Cool the mixture to 0-5 °C and add chloroacetyl chloride (1.1 eq.) dropwise.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography or recrystallization.
Step 3: Synthesis of 6-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one
-
Dissolve the intermediate from Step 2 (1 eq.) in a polar aprotic solvent like dimethylformamide (DMF) or acetone.
-
Add a base such as potassium carbonate or sodium hydride (1.5 eq.).
-
Heat the mixture to 60-80 °C and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 6-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one.[6]
Characterization Data
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following table summarizes typical characterization data for nitro-substituted benzoxazinones.
| Property | 6-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one | 7-Nitro-2H-1,4-benzoxazin-3(4H)-one |
| Molecular Formula | C₈H₆N₂O₄ | C₈H₆N₂O₄ |
| Molecular Weight | 194.15 g/mol [6] | 194.15 g/mol [7] |
| Appearance | - | Dark beige solid[7] |
| Melting Point | - | 230-236 °C[7] |
| Purity (HPLC) | 97%[6] | ≥ 99%[7] |
| Storage Conditions | Room temperature[6] | 0-8°C[7] |
| CAS Number | 81721-87-1[6] | 81721-86-0[7] |
Spectroscopic Analysis
Spectroscopic techniques are crucial for the structural elucidation of the synthesized compounds.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies for 7-nitro-2-aryl-4H-benzo[d][1][8]oxazin-4-ones include:[3]
-
C=O (lactone): ~1750 cm⁻¹
-
C=N: ~1625 cm⁻¹
-
NO₂ (asymmetric stretch): ~1530 cm⁻¹
-
NO₂ (symmetric stretch): ~1350 cm⁻¹
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. For a series of 7-nitro-2-aryl-4H-benzo[d][1][8]oxazin-4-ones, characteristic chemical shifts (in CDCl₃) are observed:[3]
-
¹H NMR: Aromatic protons typically appear in the range of δ 7.5-8.5 ppm. The protons on the benzoxazinone core show distinct splitting patterns depending on the substitution.
-
¹³C NMR: The carbonyl carbon of the lactone is typically observed around δ 158-160 ppm. Aromatic carbons resonate in the range of δ 115-155 ppm.[3]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a common technique used for these molecules, often showing the [M-H]⁻ ion in negative mode.[3]
Characterization Workflow
A systematic workflow is essential for the complete characterization of the synthesized compound.
Caption: Workflow for the characterization of synthesized compounds.
Biological Significance and Potential Applications
Nitro-substituted benzoxazinones have been investigated for a range of biological activities. For instance, certain derivatives have shown promising results as anticancer and antioxidant agents.[3] The benzoxazinone scaffold itself is present in drugs with diverse therapeutic applications.[3] The nitro group can act as a bioisostere or be involved in bioreductive activation, potentially leading to targeted therapeutic effects. Further research into the biological activities of 5-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one and its analogs is warranted to explore their full therapeutic potential.
Conclusion
This technical guide has outlined the key synthetic strategies and characterization techniques for nitro-substituted 2H-benzo[b][1][2]oxazin-3(4H)-ones. By providing detailed experimental protocols, tabulated data, and clear workflow diagrams, this document serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development. While the focus has been on readily synthesized isomers due to the scarcity of data on the 5-nitro derivative, the principles and methods described herein are broadly applicable and can guide the synthesis and characterization of novel benzoxazinone-based compounds.
References
- 1. Benzoxazinone synthesis [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potential antimicrobial agents from triazole-functionalized 2H-benzo[b][1,4]oxazin-3(4H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vibrantpharma.com [vibrantpharma.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of 5-Nitro-2H-benzo[b]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 5-Nitro-2H-benzo[b]oxazin-3(4H)-one. Due to the limited availability of experimental data for this specific isomer, predicted values and information from closely related analogues are included to offer a broader understanding. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.
Core Physicochemical Properties
The fundamental physicochemical characteristics of 5-Nitro-2H-benzo[b]oxazin-3(4H)-one are summarized below. It is important to note that while some data is derived from experimental sources for related compounds, several key parameters for the 5-nitro isomer are based on computational predictions.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O₄ | - |
| Molecular Weight | 194.14 g/mol | - |
| CAS Number | 132522-81-7 | [1] |
| Predicted Boiling Point | 410.9 ± 45.0 °C | - |
| Predicted Density | 1.474 ± 0.06 g/cm³ | - |
| Predicted pKa | 11.15 ± 0.20 | - |
| Melting Point | Data not available | - |
| Solubility | Data not available | - |
| LogP | Data not available | - |
Experimental Protocols
A general procedure for the synthesis of related 7-nitro-2-aryl-4H-benzo[d][2][4]oxazin-4-ones involves the reaction of 4-nitroanthranilic acid with various benzoyl chlorides in the presence of pyridine.[2]
General Synthesis Workflow for Benzoxazinones:
Caption: A generalized workflow for the synthesis of benzoxazinone derivatives.
Potential Biological Activity and Signaling Pathways
Direct experimental evidence for the biological activity and the specific signaling pathways modulated by 5-Nitro-2H-benzo[b]oxazin-3(4H)-one is not currently available in the scientific literature. However, the broader class of benzoxazinone derivatives has been reported to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][5][6]
Derivatives of 2H-1,4-benzoxazin-3(4H)-one have been investigated for their potential to induce DNA damage in tumor cells.[7] Furthermore, other studies have explored the role of related compounds as inhibitors of the PI3K/mTOR signaling pathway, which is crucial in cancer cell growth and survival. Given these precedents, a hypothetical signaling pathway for 5-Nitro-2H-benzo[b]oxazin-3(4H)-one could involve the modulation of pathways related to cell proliferation and apoptosis.
Hypothetical Signaling Pathway:
Caption: A potential mechanism of action for a benzoxazinone derivative.
Conclusion
5-Nitro-2H-benzo[b]oxazin-3(4H)-one is a small molecule with potential for further investigation in the field of drug discovery. While core physicochemical data are available, primarily from computational predictions, a significant lack of experimental data on its solubility, lipophilicity, and specific biological activity remains. The synthesis of this compound likely follows established protocols for benzoxazinones, but a detailed, optimized procedure is needed. Future research should focus on the experimental validation of its physicochemical properties, the development of a robust synthetic route, and the exploration of its biological effects on relevant cellular pathways to unlock its therapeutic potential.
References
- 1. 132522-81-7|5-Nitro-2H-benzo[b][1,4]oxazin-3(4H)-one|BLD Pharm [bldpharm.com]
- 2. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Identification of Novel 5-Hydroxy-4 H-benzo[1,4]oxazin-3-one Derivatives as Potent β2-Adrenoceptor Agonists through Structure-Based Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Potential antimicrobial agents from triazole-functionalized 2H-benzo[b][1,4]oxazin-3(4H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 5-Nitro-2H-benzo[b]oxazin-3(4H)-one Derivatives: A Technical Guide
Spectroscopic Analysis of 5-Nitro-2H-benzo[b][1][2]oxazin-3(4H)-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of 5-Nitro-2H-benzo[b][oxazin-3(4H)-one derivatives. These compounds are of significant interest in medicinal chemistry due to their potential therapeutic applications, particularly as anticancer and antimicrobial agents. Understanding their structural and electronic properties through spectroscopic methods is crucial for structure-activity relationship (SAR) studies and further drug development.
Introduction to 5-Nitro-2H-benzo[b][1][2]oxazin-3(4H)-one Derivatives
The 2H-benzo[b][1][2]oxazin-3(4H)-one core structure is a key pharmacophore found in a variety of biologically active molecules. The introduction of a nitro group at the 5-position of the benzene ring can significantly modulate the electronic properties and biological activity of these derivatives. Spectroscopic analysis is indispensable for confirming the chemical structure, purity, and understanding the electronic transitions of these synthesized compounds.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of organic molecules.
Table 1: Representative ¹H NMR Spectroscopic Data for Nitro-Substituted Benzoxazinone Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| 7-Nitro-2-(4-bromophenyl)-4H-benzo[d][1][3]oxazin-4-one | CDCl₃ | 8.49 (d, 1H, Ar–H, J = 2.1 Hz), 8.37 (d, 1H, Ar–H, J = 8.2 Hz), 8.24 (dd, 1H, Ar–H, J = 2.2, 8.6 Hz), 7.84 (t, 1H, Ar–H, J = 7.2 Hz), 7.78–7.65 (m, 3H, Ar–H) |
| 7-Nitro-2-(3-fluorophenyl)-4H-benzo[d][1][3]oxazin-4-one | CDCl₃ | 8.47 (d,1H, Ar–H, J = 2.2 Hz), 8.39 (d, 1H, Ar–H, J = 8.2), 8.24 (dd,1H, Ar–H, J = 2.4, 8.7 Hz), 7.76–7.68 (m, 3H, Ar–H) 7.28 (m,1H, Ar–H) |
| 7-Nitro-2-(naphthalen-1-yl)-4H-benzo[d][1][3]oxazin-4-one | CDCl₃ | 8.56 (d,1H, Ar–H, J = 2.3 Hz), 8.41 (d, 1H, Ar–H, J = 8.0), 8.28 (dd, 1H, Ar–H, J = 2.1, 8.2 Hz), 8.38–7.62 (m, 7H, Ar–H) |
Table 2: Representative ¹³C NMR Spectroscopic Data for Nitro-Substituted Benzoxazinone Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) |
| 7-Nitro-2-(4-bromophenyl)-4H-benzo[d][1][3]oxazin-4-one | CDCl₃ | 157.9, 155.8, 154.6, 152.5, 143.8, 134.6, 133.4, 132.6, 131.4, 129.6, 128.9, 122.4 |
| 7-Nitro-2-(3-fluorophenyl)-4H-benzo[d][1][3]oxazin-4-one | CDCl₃ | 164.3, 159.3, 154.4, 154.3, 152.6, 137.8, 132.2, 131.8, 130.2, 128.4, 124.2, 122.4, 119.6, 116.3 |
| 7-Nitro-2-(naphthalen-1-yl)-4H-benzo[d][1][3]oxazin-4-one | CDCl₃ | 159.6, 156.4, 154.8, 152.4, 138.8, 134.6, 133.2, 132.4, 131.7, 131.5, 130.2, 129.6, 129.2, 129.0, 127.9, 125.6, 122.2, 117.4 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Key IR Absorption Frequencies for Nitro-Substituted Benzoxazinone Derivatives
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch (amide) | 3200 - 3400 |
| C=O Stretch (lactone) | 1730 - 1770 |
| C=O Stretch (amide) | 1660 - 1690 |
| C=C Stretch (aromatic) | 1500 - 1600 |
| NO₂ Asymmetric Stretch | 1500 - 1560 |
| NO₂ Symmetric Stretch | 1340 - 1390 |
| C-O Stretch | 1150 - 1250 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Table 4: Representative Mass Spectrometry Data for Nitro-Substituted Benzoxazinone Derivatives
| Compound | Ionization Mode | [M-H]⁻ or [M+H]⁺ (m/z) |
| 7-Nitro-2-(4-bromophenyl)-4H-benzo[d][1][3]oxazin-4-one | ESI- | 346.02 |
| 7-Nitro-2-(3-fluorophenyl)-4H-benzo[d][1][3]oxazin-4-one | ESI- | 285.06 |
| 7-Nitro-2-(naphthalen-1-yl)-4H-benzo[d][1][3]oxazin-4-one | ESI- | 317.12 |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. Nitroaromatic compounds typically exhibit characteristic absorption bands. The absorption maximum is dependent on the molecular structure and solvent.[4]
Table 5: Expected UV-Vis Absorption Maxima for Nitroaromatic Compounds
| Chromophore | Typical λmax (nm) |
| Nitroaromatic | 210 - 270 and a weaker band at longer wavelengths |
Experimental Protocols
The synthesis of 5-Nitro-2H-benzo[b][1][2]oxazin-3(4H)-one typically involves the cyclization of 2-amino-5-nitrophenol.
Synthesis of 5-Nitro-2H-benzo[b][1][2]oxazin-3(4H)-one
Step 1: Synthesis of the Precursor, 2-Amino-5-nitrophenol A common route to 2-amino-5-nitrophenol involves the nitration of benzoxazolone followed by hydrolysis.
-
Cyclocondensation: o-Aminophenol and urea are reacted to form benzoxazolone.
-
Nitration: The formed benzoxazolone is nitrated using a mixture of nitric acid and sulfuric acid.
-
Hydrolysis: The resulting 6-nitrobenzoxazolone is hydrolyzed under basic conditions to yield 2-amino-5-nitrophenol.
Step 2: Cyclization to form 5-Nitro-2H-benzo[b][1][2]oxazin-3(4H)-one The cyclization can be achieved by reacting 2-amino-5-nitrophenol with chloroacetyl chloride.
-
2-amino-5-nitrophenol is dissolved in a suitable organic solvent (e.g., toluene, cyclohexane).
-
Chloroacetyl chloride is added dropwise to the solution while stirring.
-
The reaction mixture is refluxed for a specified period (typically 1-3.5 hours).
-
After completion, the mixture is cooled, and the product is isolated by filtration, washed, and dried.
Spectroscopic Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) is used as an internal standard.
-
IR Spectroscopy: IR spectra are typically recorded on an FTIR spectrometer using KBr pellets.
-
Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained using techniques such as Electrospray Ionization (ESI) on a time-of-flight (TOF) mass spectrometer.
-
UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded using a spectrophotometer in a suitable solvent (e.g., ethanol, methanol).
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of 5-Nitro-2H-benzo[b][1][2]oxazin-3(4H)-one derivatives.
Caption: Synthetic and analytical workflow.
Proposed Anticancer Signaling Pathway
Nitroaromatic compounds and benzoxazinone derivatives have been shown to induce apoptosis in cancer cells.[1][3][5] A plausible mechanism involves the generation of reactive oxygen species (ROS), leading to DNA damage and the activation of the p53 tumor suppressor protein. This, in turn, can trigger the intrinsic apoptosis pathway.[6][7]
Caption: Proposed apoptotic signaling pathway.
Conclusion
The spectroscopic analysis of 5-Nitro-2H-benzo[b][1][2]oxazin-3(4H)-one derivatives is a critical component of their development as potential therapeutic agents. This guide provides a foundational understanding of the expected spectroscopic data, experimental protocols for their synthesis and characterization, and a plausible mechanism for their anticancer activity. Further research is warranted to isolate and fully characterize the 5-nitro isomer and its derivatives to fully elucidate their structure-activity relationships and therapeutic potential. potential.
References
- 1. Frontiers | Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells [frontiersin.org]
- 2. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological evaluations of novel 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as a new class of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of p53-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Benzoxazinone Core with a Focus on Nitro-Substituted Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, a specific crystal structure for 5-Nitro-2H-benzo[b]oxazin-3(4H)-one has not been reported in publicly accessible databases. This guide provides a comprehensive overview of the closely related and well-documented benzoxazinone scaffold, with a particular focus on the synthesis and biological significance of nitro-substituted analogs, to serve as a valuable resource for researchers in the field.
Introduction to the Benzoxazinone Scaffold
Benzoxazinones are a significant class of heterocyclic compounds that form the core structure of numerous biologically active molecules.[1] Their unique chemical architecture, featuring a fusion of a benzene ring with an oxazine ring, imparts a range of pharmacological properties. These compounds have garnered substantial interest in medicinal chemistry due to their diverse activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][2] The strategic incorporation of various functional groups onto the benzoxazinone scaffold allows for the fine-tuning of their biological activity, making them a versatile platform for drug discovery and development.[3]
The nitro group (NO2) is a potent pharmacophore, and its introduction into the benzoxazinone framework can significantly modulate the molecule's electronic properties and biological activity.[4] Nitro-substituted benzoxazinones have demonstrated promising potential as anticancer and antioxidant agents.[5]
Synthesis of Nitro-Substituted Benzoxazinones
While the specific synthesis protocol for 5-Nitro-2H-benzo[b]oxazin-3(4H)-one is not detailed in the available literature, a general and effective method for the synthesis of related nitro-substituted benzoxazinones involves the reaction of a nitro-substituted anthranilic acid with an appropriate acyl chloride. A representative protocol for the synthesis of 7-nitro-2-aryl-4H-benzo[d][3][5]oxazin-4-ones is described below.[5]
General Experimental Protocol for Synthesis of 7-Nitro-2-aryl-4H-benzo[d][3][5]oxazin-4-ones[5]
Materials:
-
4-Nitroanthranilic acid
-
Substituted benzoyl chlorides
-
Pyridine
-
Appropriate solvents for reaction and purification (e.g., anhydrous N,N-dimethylformamide, ethanol)
Procedure:
-
A solution of 4-nitroanthranilic acid (1 equivalent) in a suitable anhydrous solvent is prepared.
-
Pyridine (acting as a base) is added to the solution.
-
The corresponding substituted benzoyl chloride (2 equivalents) is added dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C).
-
The reaction is allowed to stir at room temperature for a specified period until completion, monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by pouring it into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is then purified, typically by recrystallization from a suitable solvent, to afford the desired 7-nitro-2-aryl-4H-benzo[d][3][5]oxazin-4-one.
Characterization: The synthesized compounds are typically characterized by various spectroscopic methods, including Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (¹H NMR and ¹³C NMR), and mass spectrometry (MS) to confirm their chemical structure.[5]
Physicochemical and Spectroscopic Data of Related Benzoxazinones
The following table summarizes key data for the parent 2H-1,4-benzoxazin-3(4H)-one and a related nitro-substituted analog, 6-Nitro-2H-1,4-benzoxazin-3(4H)-one. This data is essential for the characterization and identification of these compounds.
| Property | 2H-1,4-benzoxazin-3(4H)-one | 6-Nitro-2H-1,4-benzoxazin-3(4H)-one |
| Molecular Formula | C₈H₇NO₂[6] | C₈H₆N₂O₄[7] |
| Molecular Weight | 149.15 g/mol [6] | 194.14 g/mol [7] |
| CAS Number | 5466-88-6[6] | 81721-87-1[7] |
| Appearance | Not specified | Not specified |
| Melting Point | Not specified | Not specified |
Visualizing Synthetic and Biological Pathways
To facilitate a deeper understanding of the processes involved in the study of nitro-substituted benzoxazinones, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the potential biological activities of this class of compounds.
Experimental Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of nitro-substituted benzoxazinones.
Potential Biological Activities of Nitro-Benzoxazinones
Caption: Potential signaling pathways and biological activities of nitro-substituted benzoxazinones.
Biological Significance and Therapeutic Potential
The benzoxazinone scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with significant biological effects.[8] The addition of a nitro group can enhance these properties. For instance, certain nitro-substituted benzoxazinones have exhibited potent anticancer activity against various cell lines.[5] This activity is often attributed to the induction of apoptosis.[5]
Furthermore, derivatives of the parent 2H-benzo[b][4][5]oxazin-3(4H)-one have been investigated as potent and selective inhibitors of cyclin-dependent kinase 9 (CDK9).[9] CDK9 is a crucial transcriptional regulator, and its inhibition represents a promising therapeutic strategy for certain cancers, particularly hematologic malignancies.[9] The ability to design transient CDK9 inhibitors based on the benzoxazinone scaffold highlights its potential for developing novel cancer therapies.[9]
Conclusion
While the specific crystal structure of 5-Nitro-2H-benzo[b]oxazin-3(4H)-one remains to be elucidated, the broader family of nitro-substituted benzoxazinones represents a promising area of research for drug discovery. The synthetic accessibility of this scaffold, coupled with the diverse biological activities exhibited by its derivatives, underscores its importance for medicinal chemists and drug development professionals. Future studies focusing on the structure-activity relationships and mechanisms of action of these compounds will be crucial for unlocking their full therapeutic potential.
References
- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2H-1,4-benzoxazin-3(4H)-one | C8H7NO2 | CID 72757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-Nitro-2H-1,4-benzoxazin-3(4H)-one | C8H6N2O4 | CID 2763683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activity of novel benzoxazinone derivatives
An In-depth Technical Guide on the Biological Activity of Novel Benzoxazinone Derivatives
Introduction
Benzoxazinones are a significant class of heterocyclic compounds characterized by a fused benzene and oxazine ring.[1] This scaffold is a privileged structure in medicinal chemistry, found in a variety of natural products and synthetically developed molecules.[2][3] Due to their versatile chemical nature and ability to interact with various biological targets, benzoxazinone derivatives have garnered substantial interest for their broad spectrum of pharmacological activities.[3][4] These activities include anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects, making them promising candidates for drug discovery and development.[3][5][6][7] This guide provides a comprehensive overview of the recent advancements in understanding the biological activities of novel benzoxazinone derivatives, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action.
Anticancer Activity
Novel benzoxazinone derivatives have demonstrated significant antiproliferative and cytotoxic effects against various human cancer cell lines.[5][8] Their mechanisms of action often involve inducing apoptosis, arresting the cell cycle, and inhibiting key enzymes involved in cancer progression.[5]
Mechanism of Action & Signaling Pathways
Several studies have elucidated the molecular pathways targeted by benzoxazinone derivatives. A notable mechanism is the induction of apoptosis through the modulation of key regulatory proteins. For instance, certain derivatives have been shown to cause a significant increase in the expression of the tumor suppressor protein p53 and caspase-3, a critical executioner of apoptosis.[5] Concurrently, they can downregulate the expression of topoisomerase II (topoII), an enzyme essential for DNA replication, and cyclin-dependent kinase 1 (cdk1), a key regulator of the cell cycle.[5] This multi-pronged attack—arresting the cell cycle, preventing DNA duplication, and inducing programmed cell death—highlights their potential as effective anticancer agents.[5] Other studies have identified that some derivatives disrupt cell membrane permeability, which can trigger both inflammatory and non-inflammatory cell death mechanisms, and show inhibitory activity against kinases like HER2 and JNK1 involved in cell signaling.[9]
Data on Anticancer Activity
The cytotoxic potential of various benzoxazinone derivatives has been quantified using IC₅₀ values, which represent the concentration required to inhibit 50% of cell growth.
| Derivative | Cancer Cell Line | IC₅₀ Value | Reference |
| Derivative 7 | Liver (HepG2), Breast (MCF-7), Colon (HCT-29) | < 10 µM | [5] |
| Derivative 15 | Liver (HepG2), Breast (MCF-7), Colon (HCT-29) | < 10 µM | [5] |
| 2b | Breast (MCF-7) | 2.27 µM | [9] |
| 2b | Colon (HCT-116) | 4.44 µM | [9] |
| 4b | Breast (MCF-7) | 3.26 µM | [9] |
| 4b | Colon (HCT-116) | 7.63 µM | [9] |
| 5a, 6a, 8a | Liver (Hep-G2) | 3.12 µg/mL | [10] |
| 7a, 13a, 17a | Liver (Hep-G2) | 6.25 µg/mL | [10] |
| 314 | Colorectal (HCT-116), Lung (A549) | 2.45 ± 0.14 µM | [3] |
| 315 | Colorectal (HCT-116), Lung (A549) | 3.02 ± 1.04 µM | [3] |
| 3a, 3c, 3k | Cervical (HeLa) | Significant cytotoxicity (inhibition of 28-44%) | [8] |
Antimicrobial Activity
Benzoxazinone derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a wide range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][6][11]
Spectrum of Activity
Studies have shown that newly synthesized benzoxazinones and their related quinazolinone counterparts possess significant antimicrobial properties, with efficacy comparable to standard drugs like ampicillin.[6][12] The antimicrobial spectrum includes bacteria such as Bacillus thuringiensis, Escherichia coli, and fungi like Fusarium oxysporum.[4] Certain derivatives, particularly those containing benzyl groups, have demonstrated notable antifungal activity against Candida species.[10]
Data on Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key metric for antimicrobial potency.
| Derivative | Microorganism | MIC Value | Reference |
| 13a | Candida strains | 28.5 µg/mL (Geometric Mean) | [10] |
| 14a | Candida strains | 47.2 µg/mL (Geometric Mean) | [10] |
| 17a | Candida strains | 50.7 µg/mL (Geometric Mean) | [10] |
| 4e | E. coli | 22 mm (Zone of Inhibition) | [1] |
| 4e | S. aureus | 20 mm (Zone of Inhibition) | [1] |
| 4e | B. subtilis | 18 mm (Zone of Inhibition) | [1] |
Anti-inflammatory Activity
The anti-inflammatory potential of benzoxazinone derivatives has been a significant area of investigation.[13] These compounds can modulate inflammatory pathways and have shown efficacy in animal models of inflammation, often with reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[14][15]
In Vivo Efficacy
Several novel benzoxazinone derivatives, some of which are hybrids with existing NSAIDs like diclofenac, have been synthesized and evaluated.[14][15] In the carrageenan-induced rat paw edema model, a standard for acute inflammation, these compounds have demonstrated significant inhibition of edema. For example, a benzoxazinone-diclofenac hybrid (compound 3d) showed a 62.61% inhibition of paw edema, coupled with potent analgesic effects and a favorable gastric safety profile.[14][15]
Data on Anti-inflammatory Activity
| Derivative | Assay | Result | Reference |
| 3d (Benzoxazinone-diclofenac hybrid) | Rat Paw Edema Inhibition | 62.61% | [14][15] |
| General Synthesized Compounds | Rat Paw Edema Inhibition | Higher efficacy than indomethacin | [12] |
| Compound 27 (1,2,3-triazole containing) | TNF-α Inhibition | IC₅₀: 7.83 ± 0.95 µM | [13] |
| Compound 27 (1,2,3-triazole containing) | IL-1β Inhibition | IC₅₀: 15.84 ± 0.82 µM | [13] |
Enzyme Inhibitory Activity
Benzoxazinone derivatives are effective inhibitors of various enzymes, which underpins many of their therapeutic effects. This includes serine proteases, kinases, and enzymes related to metabolic disorders.[9][16][17]
Target Enzymes
-
α-Chymotrypsin: A series of benzoxazinones showed good inhibitory activity against α-chymotrypsin, a serine protease. The inhibition kinetics were diverse, and structure-activity relationship studies indicated that substituents on the phenyl ring influence the inhibitory potential.[16]
-
α-Amylase and α-Glucosidase: In silico studies have identified benzoxazinone derivatives as potential inhibitors of pancreatic α-amylase and intestinal α-glucosidase, enzymes crucial for carbohydrate digestion. Inhibition of these enzymes is a key strategy for managing type 2 diabetes.[17]
-
Kinases: Certain derivatives exhibit inhibitory activity against kinases involved in cell signaling pathways, such as HER2 and JNK1, which are often dysregulated in cancer.[9]
Data on Enzyme Inhibition
| Derivative | Target Enzyme | Inhibitory Value (IC₅₀ / Kᵢ) | Reference |
| Compounds 1-18 | α-Chymotrypsin | IC₅₀: 6.5 - 341.1 µM | [16] |
| Compounds 1-18 | α-Chymotrypsin | Kᵢ: 4.7 - 341.2 µM | [16] |
| 299 | PI3Kβ | IC₅₀: 70 nM | [3] |
| 300 | PI3Kβ | IC₅₀: 63 nM | [3] |
| 5a | Pancreatic α-amylase | Binding Affinity: -9.2 kcal/mol (in silico) | [17] |
| 5n | Intestinal α-glucosidase | Binding Affinity: -9.9 kcal/mol (in silico) | [17] |
Experimental Protocols and Workflows
The evaluation of novel benzoxazinone derivatives follows a structured workflow from chemical synthesis to comprehensive biological testing.
Antiproliferative Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[8]
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, HepG2) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.[5]
-
Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Treatment: The following day, the media is replaced with fresh media containing various concentrations of the synthesized benzoxazinone derivatives. A negative control (vehicle, e.g., DMSO) and a positive control (e.g., doxorubicin) are included.[3][8]
-
Incubation: Cells are incubated with the compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value is determined from the dose-response curve.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
This is a standard model to evaluate the acute anti-inflammatory activity of compounds.[14][15]
-
Animals: Wistar albino rats of either sex are used. They are fasted overnight before the experiment but allowed access to water.
-
Grouping: Animals are divided into groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the benzoxazinone derivatives.[12]
-
Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally.
-
Induction of Edema: One hour after drug administration, a 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the left hind paw of each rat.
-
Measurement: The paw volume is measured immediately after carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Analysis: The percentage inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the test group.
Synthesis of Benzoxazinone Derivatives
A common and straightforward method for synthesizing 1,3-benzoxazin-4-one derivatives involves the reaction of anthranilic acids with acid chlorides or anhydrides.[16][18]
Conclusion
Novel benzoxazinone derivatives represent a highly versatile and pharmacologically significant class of heterocyclic compounds. The research summarized herein demonstrates their potent and multifaceted biological activities, including promising anticancer, antimicrobial, and anti-inflammatory properties. The quantitative data from various assays, coupled with insights into their mechanisms of action and signaling pathways, strongly support their continued exploration in drug discovery. The established experimental protocols provide a clear framework for future evaluation and optimization of these compounds. With ongoing synthetic efforts to generate new analogues and a deeper understanding of their structure-activity relationships, benzoxazinones hold considerable promise for the development of next-generation therapeutic agents.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance [mdpi.com]
- 3. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ikm.org.my [ikm.org.my]
- 5. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jddtonline.info [jddtonline.info]
- 8. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pharmajournals.stmjournals.in [pharmajournals.stmjournals.in]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
- 14. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs | Mongolian Journal of Chemistry [mongoliajol.info]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
In Vitro Screening of 5-Nitro-2H-benzo[b]oxazin-3(4H)-one: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the in vitro screening methodologies and potential biological activities of 5-Nitro-2H-benzo[b]oxazin-3(4H)-one. It is important to note that while this specific isomer is commercially available, dedicated research on its in vitro biological profile is limited in publicly accessible literature. Therefore, this guide leverages data from closely related nitro-substituted benzoxazinone isomers and other derivatives of the 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold to provide a predictive framework for its potential therapeutic applications and the experimental approaches for its evaluation.
Introduction to Benzoxazinones
The 2H-benzo[b][1][2]oxazin-3(4H)-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[2][3] These include antimicrobial, antitumor, anti-inflammatory, and neuroprotective effects.[4][5][6] The introduction of a nitro group onto the benzene ring can significantly modulate the biological activity of the parent compound, often enhancing its potency or conferring novel properties. This guide focuses on the 5-nitro substituted variant, providing insights into its potential screening cascade.
Potential Biological Activities and In Vitro Screening Approaches
Based on the activities of related nitro-benzoxazinone derivatives, 5-Nitro-2H-benzo[b]oxazin-3(4H)-one is a candidate for screening in several therapeutic areas.
Anticancer Activity
Nitro-substituted benzoxazinones have demonstrated notable cytotoxic effects against various cancer cell lines.[7] A primary screening cascade would involve assessing the compound's anti-proliferative and pro-apoptotic potential.
Data on Related Compounds:
A study on 7-nitro-2-aryl-4H-benzo[d][1][4]oxazin-4-ones revealed significant cytotoxic potential against HeLa (human cervical carcinoma) cells.[7]
| Compound Derivative | Concentration | % Inhibition of HeLa Cell Viability |
| 7-nitro-2-(p-tolyl) | 10 µM | 28.54% |
| 7-nitro-2-(4-chlorophenyl) | 10 µM | 44.67% |
| Doxorubicin (Control) | 10 µM | ~50% |
Experimental Protocols:
-
MTT Cell Proliferation Assay: This colorimetric assay is a standard method for assessing cell viability.[7]
-
HeLa cells are seeded in 96-well plates (1 x 104 cells/well) and cultured overnight.
-
The cells are then treated with various concentrations of the test compound (e.g., 5-Nitro-2H-benzo[b]oxazin-3(4H)-one) and incubated for a specified period (e.g., 24-72 hours).
-
Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
-
-
Hoechst 33258 Staining for Apoptosis: This staining method is used to visualize nuclear condensation and fragmentation, which are characteristic of apoptosis.[7]
-
Cells are cultured on coverslips and treated with the test compound.
-
After treatment, the cells are fixed with paraformaldehyde and stained with Hoechst 33258 solution.
-
The stained cells are observed under a fluorescence microscope. Apoptotic cells are identified by their brightly stained, condensed, or fragmented nuclei.
-
Signaling Pathway:
Derivatives of the 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold have been identified as inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.[5] Inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins like Mcl-1, thereby inducing apoptosis in cancer cells.
Figure 1: Proposed CDK9 Inhibition Pathway.
Antioxidant Activity
The antioxidant potential of benzoxazinone derivatives has also been explored.[7] The ability of 5-Nitro-2H-benzo[b]oxazin-3(4H)-one to scavenge free radicals can be assessed using standard in vitro assays.
Data on Related Compounds:
For a series of 7-nitro-2-aryl-4H-benzo[d][1][4]oxazin-4-ones, the antioxidant activity was evaluated by DPPH free radical scavenging assay.[7]
| Compound Derivative | % DPPH Radical Scavenging |
| 7-nitro-2-(p-tolyl) | 34.45% |
| 7-nitro-2-(4-chlorophenyl) | 85.93% |
| Ascorbic Acid (Standard) | 90.56% |
Experimental Protocol:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Free Radical Scavenging Assay: [7]
-
A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
The test compound is added to the DPPH solution at various concentrations.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).
-
The percentage of scavenging activity is calculated by comparing the absorbance of the test samples with that of the control (DPPH solution without the test compound).
-
Antimicrobial Activity
The benzoxazinone scaffold is present in compounds with known antimicrobial properties.[2][4] Screening for antibacterial and antifungal activity is therefore a logical step.
Experimental Protocol:
-
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:
-
A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate with a suitable broth medium.
-
A standardized inoculum of the target microorganism (bacteria or fungi) is added to each well.
-
The plate is incubated under appropriate conditions (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
-
Experimental Workflow Visualization
The general workflow for the in vitro screening of a novel compound like 5-Nitro-2H-benzo[b]oxazin-3(4H)-one can be visualized as a sequential process.
References
- 1. The synthesis of 4,7-disubstituted-2H-benzo[b][1,4]-oxazin-3(4H)-ones using Smiles rearrangement and their in vitro evaluation as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Rediscovering the bioactivity and ecological role of 1,4-benzoxazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential antimicrobial agents from triazole-functionalized 2H-benzo[b][1,4]oxazin-3(4H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 5-Nitro-2H-benzo[b]oxazin-3(4H)-one Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-Nitro-2H-benzo[b]oxazin-3(4H)-one analogs. Due to the limited availability of specific data on the 5-nitro isomer, this document focuses on the closely related and well-studied 7-nitro-2-aryl-4H-benzo[d][1]oxazin-4-one analogs as a pertinent surrogate. This guide summarizes quantitative biological data, details experimental methodologies, and visualizes key cellular signaling pathways to facilitate further research and development in this area.
Quantitative Biological Activity Data
The following tables summarize the in vitro biological activities of a series of 7-nitro-2-aryl-4H-benzo[d][1]oxazin-4-one analogs. The data is extracted from a study by Bari et al. (2020) and includes antioxidant activity and anticancer activity against HeLa human cervical cancer cells.[2]
Table 1: Antioxidant Activity of 7-Nitro-2-aryl-4H-benzo[d][1]oxazin-4-one Analogs
| Compound ID | R-group (Substitution on 2-aryl ring) | % DPPH Radical Scavenging Activity |
| 3a | 4-Methyl | 85.93 |
| 3b | 4-Methoxy | 78.45 |
| 3c | 4-Hydroxy | 82.11 |
| 3d | 4-Bromo | 65.23 |
| 3e | 2-Bromo | 55.89 |
| 3f | 3-Chloro | 60.12 |
| 3g | 3-Fluoro | 68.77 |
| 3h | Naphthalen-1-yl | 75.43 |
| 3i | 4-Nitro | 34.45 |
| 3j | 3-Nitro | 45.67 |
| 3k | (E)-3-(3,4-dimethoxyphenyl)acryl | 80.23 |
| Ascorbic Acid | Standard | 90.56 |
Table 2: Anticancer Activity of 7-Nitro-2-aryl-4H-benzo[d][1]oxazin-4-one Analogs against HeLa Cells
| Compound ID | R-group (Substitution on 2-aryl ring) | % Cell Viability |
| 3a | 4-Methyl | 28.54 |
| 3b | 4-Methoxy | 45.78 |
| 3c | 4-Hydroxy | 33.12 |
| 3d | 4-Bromo | 58.98 |
| 3e | 2-Bromo | 65.43 |
| 3f | 3-Chloro | 60.21 |
| 3g | 3-Fluoro | 52.87 |
| 3h | Naphthalen-1-yl | 40.11 |
| 3i | 4-Nitro | 87.22 |
| 3j | 3-Nitro | 78.98 |
| 3k | (E)-3-(3,4-dimethoxyphenyl)acryl | 44.67 |
| Doxorubicin | Standard | 19.98 |
Structure-Activity Relationship (SAR) Analysis
Based on the quantitative data presented above, the following SAR observations can be made for the 7-nitro-2-aryl-4H-benzo[d][1]oxazin-4-one scaffold:
-
Antioxidant Activity:
-
Electron-donating groups (EDGs) on the 2-aryl ring, such as methyl (3a), methoxy (3b), and hydroxy (3c), generally lead to higher antioxidant activity.
-
The presence of a bulky, electron-rich naphthalene ring (3h) also contributes to good antioxidant potential.
-
Electron-withdrawing groups (EWGs) like nitro (3i, 3j) and halogens (3d, 3e, 3f, 3g) tend to decrease the antioxidant activity. The 4-nitro substitution (3i) resulted in the lowest activity in the series.
-
-
Anticancer Activity (HeLa Cells):
-
A similar trend is observed for anticancer activity, where analogs with electron-donating groups at the para position of the 2-aryl ring (3a, 3c) exhibit the highest potency.
-
Compound 3a , with a 4-methyl group, showed the most significant inhibition of HeLa cell viability among the tested analogs.
-
Analogs with electron-withdrawing nitro groups (3i, 3j) displayed the weakest anticancer activity.
-
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
General Synthesis of 7-Nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-one Analogs
The synthesis of the 7-nitro-2-aryl-4H-benzo[d][1]oxazin-4-one analogs is typically achieved through a one-pot reaction.
Materials:
-
4-Nitroanthranilic acid
-
Substituted aryl acid chlorides
-
Pyridine (as a base and solvent)
-
Ice-cold water
-
Ethanol (for crystallization)
Procedure:
-
Dissolve 4-nitroanthranilic acid in pyridine in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the respective substituted aryl acid chloride to the solution with continuous stirring.
-
After the addition is complete, continue stirring at 0°C for 10 minutes.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash it with cold water, and air dry.
-
Recrystallize the crude product from ethanol to obtain the purified 7-nitro-2-aryl-4H-benzo[d][1]oxazin-4-one analog.
Caption: General synthesis workflow for 7-nitro-2-aryl-4H-benzo[d][1]oxazin-4-one analogs.
DPPH Radical Scavenging Assay
This assay is used to determine the antioxidant activity of the synthesized compounds.[1][3]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Test compounds
-
Ascorbic acid (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.004% (w/v) solution of DPPH in methanol or ethanol.
-
Preparation of test samples: Dissolve the test compounds and ascorbic acid in methanol or ethanol to prepare stock solutions. Further dilute to obtain a range of concentrations.
-
Assay:
-
In a 96-well plate, add a specific volume of each test compound dilution to the wells.
-
Add the DPPH solution to each well.
-
For the control, use the solvent instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][5][6]
Materials:
-
HeLa cells
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds
-
Doxorubicin (as a positive control)
-
MTT solution (5 mg/mL in phosphate-buffered saline)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plate
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compounds and doxorubicin. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for another 48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated as: % Cell Viability = (Absorbance_of_treated_cells / Absorbance_of_control_cells) * 100
Caption: Workflow for the MTT cell viability assay.
Potential Signaling Pathways
While the precise signaling pathways modulated by 5-Nitro-2H-benzo[b]oxazin-3(4H)-one analogs are not yet fully elucidated, studies on the broader benzoxazinone class and other nitro-containing compounds suggest potential involvement of the PI3K/Akt/mTOR and Nrf2 signaling pathways.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Some benzoxazinone derivatives have been reported to inhibit this pathway, making it a plausible target for the anticancer activity of the nitro-substituted analogs.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Nrf2 Signaling Pathway
The Nrf2 pathway is the primary regulator of the cellular antioxidant response. Under oxidative stress, Nrf2 translocates to the nucleus and activates the expression of antioxidant genes. Given the observed antioxidant activity of the 7-nitro-benzoxazinone analogs, it is conceivable that they may modulate this pathway.
Caption: Simplified Nrf2 signaling pathway.
Conclusion
The structure-activity relationship of 7-nitro-2-aryl-4H-benzo[d][1]oxazin-4-one analogs demonstrates that the nature and position of substituents on the 2-aryl ring significantly influence their antioxidant and anticancer activities. Specifically, electron-donating groups at the para position enhance both activities, while electron-withdrawing groups, particularly the nitro group, are detrimental. While the precise molecular mechanisms remain to be fully elucidated, the PI3K/Akt/mTOR and Nrf2 signaling pathways represent plausible targets for these compounds. Further investigation into the synthesis and biological evaluation of 5-nitro-2H-benzo[b]oxazin-3(4H)-one analogs is warranted to provide a more direct comparison and to expand the understanding of this promising class of compounds.
References
Discovery of 2H-benzo[b]oxazin-3(4H)-one Derivatives as Potent and Selective CDK9 Inhibitors for Hematologic Malignancies
Discovery of 2H-benzo[b][1][2]oxazin-3(4H)-one Derivatives as Potent and Selective CDK9 Inhibitors for Hematologic Malignancies
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide details the discovery, evaluation, and mechanism of action of a novel series of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a critical regulator of transcription in cancer.
Introduction: Targeting Transcriptional Addiction in Cancer
Cyclin-Dependent Kinase 9 (CDK9) is a key component of the Positive Transcription Elongation Factor b (P-TEFb) complex.[3] In its active state, P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a critical step for releasing it from promoter-proximal pausing and enabling productive transcriptional elongation.[2][4] Many hematologic malignancies and solid tumors exhibit a dependency, often termed "transcriptional addiction," on the continuous high-level expression of short-lived anti-apoptotic proteins and oncoproteins, such as Mcl-1 and c-Myc.[4][5] The expression of these survival-critical genes is highly regulated by CDK9 activity.
Consequently, inhibiting CDK9 presents a compelling therapeutic strategy to induce apoptosis in cancer cells.[5] The challenge lies in achieving selectivity and managing the therapeutic window, as prolonged inhibition can be toxic. A strategy of "transient" but potent CDK9 inhibition is emerging as a promising approach to disrupt oncogenic transcription effectively while minimizing off-target effects.[1]
This document focuses on a novel class of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives, which have been developed as potent, selective, and transient CDK9 inhibitors.[1] We will explore their structure-activity relationship (SAR), biological evaluation, and the experimental protocols used to validate their efficacy.
Data Presentation: Quantitative Analysis
The following tables summarize the in vitro inhibitory activity and antiproliferative effects of key 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | CDK9/CycT1 IC₅₀ (nM) | CDK2/CycE IC₅₀ (nM) | CDK1/CycB IC₅₀ (nM) | CDK5/p25 IC₅₀ (nM) | Selectivity (CDK9 vs. others) |
| 32k | 2.3 | >1000 | >1000 | >1000 | >435-fold |
| Reference data may vary based on specific assays. Data synthesized from described potencies.[1][6] |
Table 2: In Vitro Antiproliferative Activity
| Compound | Cell Line | IC₅₀ (nM) |
| 32k | MV4-11 (AML) | 15.6 |
| 32k | MOLM-13 (AML) | 28.4 |
| 32k | H929 (Multiple Myeloma) | 45.2 |
| AML: Acute Myeloid Leukemia. Data represents antiproliferative potency.[1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro CDK9 Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the phosphorylation activity of CDK9.
-
Reagents and Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme complex.
-
Kinase buffer (e.g., HEPES, MgCl₂, DTT, Brij-35).
-
ATP (Adenosine triphosphate).
-
Substrate: A peptide derived from the C-terminal domain (CTD) of RNA Polymerase II.
-
Test compounds (2H-benzo[b][1][2]oxazin-3(4H)-one derivatives) dissolved in DMSO.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well microplates.
-
-
Procedure:
-
Dispense test compounds at various concentrations into the microplate wells.
-
Add the CDK9/CycT1 enzyme to the wells and incubate briefly to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the CTD peptide substrate and ATP.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Terminate the reaction and quantify the amount of ADP produced (which is proportional to kinase activity) using the detection reagent and a luminometer.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic curve.
-
Cell Viability Assay
This assay measures the effect of the compounds on the proliferation of cancer cell lines.
-
Reagents and Materials:
-
Human cancer cell lines (e.g., MV4-11, MOLM-13).[1]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test compounds dissolved in DMSO.
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
96-well clear-bottom, opaque-walled microplates.
-
-
Procedure:
-
Seed cells into the 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds. Include a DMSO-only control.
-
Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Equilibrate the plates to room temperature.
-
Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC₅₀ values.
-
Western Blot Analysis for Target Engagement
This technique is used to measure the levels of specific proteins to confirm that the inhibitor is engaging its target (CDK9) in cells, leading to expected downstream effects.
-
Reagents and Materials:
-
MV4-11 cells.
-
Test compound (e.g., 32k).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-Ser2-RNAPII, anti-Mcl-1, anti-c-Myc, anti-GAPDH (as a loading control).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF membranes and transfer apparatus.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Treat MV4-11 cells with the test compound at various concentrations for a short duration (e.g., 4-6 hours).
-
Harvest the cells, wash with PBS, and lyse with RIPA buffer to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the dose-dependent decrease in p-Ser2-RNAPII, Mcl-1, and c-Myc levels.[1]
-
Mandatory Visualizations
CDK9 Signaling Pathway in Transcriptional Regulation
Caption: The CDK9 signaling pathway and point of intervention.
Experimental Workflow for Inhibitor Discovery
Caption: Workflow for the discovery and validation of CDK9 inhibitors.
References
- 1. Discovery of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Protocol for the Synthesis of 5-Nitro-2H-benzo[b]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the synthesis of 5-Nitro-2H-benzo[b]oxazin-3(4H)-one, a valuable heterocyclic compound for research and development in medicinal chemistry and materials science. The synthesis is a two-step process commencing with the selective reduction of 2,6-dinitrophenol to produce the key intermediate, 2-amino-6-nitrophenol. This is followed by a cyclization reaction with chloroacetyl chloride to yield the final product.
Experimental Protocols
Step 1: Synthesis of 2-amino-6-nitrophenol
This procedure is adapted from a well-established method for the selective reduction of dinitrophenols.[1]
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2,6-Dinitrophenol | 184.11 | 50.0 g | 0.27 |
| Sodium sulfide (fused, 60%) | ~130 | 95.0 g | ~0.44 |
| Ammonium chloride | 53.49 | 81.0 g | 1.52 |
| Concentrated ammonia (28%) | 17.03 (as NH3) | 13.5 ml | ~0.22 |
| Glacial acetic acid | 60.05 | ~20 ml | - |
| Deionized water | 18.02 | 340 ml + 200 ml | - |
| Activated carbon (Norit) | - | 1.5 g | - |
Procedure:
-
In a 1 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, suspend 50.0 g (0.27 mol) of 2,6-dinitrophenol in 340 ml of water.
-
With stirring, add 81.0 g (1.52 mol) of ammonium chloride followed by 13.5 ml of concentrated ammonia solution.
-
Heat the mixture to 85°C using a water bath.
-
Turn off the heat and allow the mixture to cool.
-
When the temperature reaches 70°C, begin the portion-wise addition of 95.0 g (~0.44 mol) of 60% fused sodium sulfide. Add the sodium sulfide in approximately 10-15 g portions every 5 minutes. The temperature of the reaction mixture should be maintained between 80-85°C. If the temperature exceeds 85°C, cool the flask with a wet cloth.
-
After the addition is complete, heat the reaction mixture at 85°C for an additional 15 minutes.
-
Filter the hot reaction mixture through a preheated Büchner funnel.
-
Transfer the hot filtrate to a 1 L flask and cool overnight in a cold water bath.
-
Collect the precipitated crystals by filtration and press them as dry as possible.
-
Dissolve the crude product in 200 ml of boiling water.
-
Acidify the solution with glacial acetic acid (approximately 20 ml) until it is acidic to litmus paper.
-
Add 1.5 g of activated carbon (Norit), heat the solution to boiling, and filter it while hot.
-
Cool the filtrate to 20°C to allow for crystallization.
-
Collect the brown crystals of 2-amino-6-nitrophenol by filtration and dry them in an oven at 65°C or in a vacuum desiccator.
Step 2: Synthesis of 5-Nitro-2H-benzo[b]oxazin-3(4H)-one
This cyclization protocol is based on established methods for the synthesis of benzoxazinones from 2-aminophenols.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2-amino-6-nitrophenol | 154.12 | 10.0 g | 0.065 |
| Chloroacetyl chloride | 112.94 | 8.8 g (6.2 ml) | 0.078 |
| Dioxane | 88.11 | 250 ml | - |
| Triethylamine | 101.19 | 9.8 ml | 0.070 |
Procedure:
-
In a 500 ml three-necked flask equipped with a reflux condenser, dropping funnel, and a magnetic stirrer, dissolve 10.0 g (0.065 mol) of 2-amino-6-nitrophenol and 9.8 ml (0.070 mol) of triethylamine in 250 ml of anhydrous dioxane.
-
With stirring, add a solution of 8.8 g (6.2 ml, 0.078 mol) of chloroacetyl chloride in 50 ml of anhydrous dioxane dropwise from the dropping funnel over a period of 30 minutes at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 101°C) for 4 hours.
-
Cool the reaction mixture to room temperature and pour it into 500 ml of ice-water.
-
The precipitated solid is collected by filtration, washed with water, and then recrystallized from ethanol to afford the final product, 5-Nitro-2H-benzo[b]oxazin-3(4H)-one.
Visualized Experimental Workflow
Caption: Workflow for the synthesis of the target compound.
References
High-Yield Synthesis of Benzoxazinone Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-yield synthesis of benzoxazinone derivatives, a class of heterocyclic compounds with significant therapeutic potential. Benzoxazinones are key pharmacophores found in a variety of biologically active molecules, exhibiting a broad range of activities including anti-inflammatory, anticancer, and antimicrobial properties. The synthetic methods outlined herein are selected for their high efficiency and reproducibility, making them suitable for both academic research and industrial drug development.
Introduction
Benzoxazinone derivatives are a versatile scaffold in medicinal chemistry due to their ability to interact with various biological targets. Their synthesis is a critical step in the discovery and development of new therapeutic agents. This document details three robust, high-yield synthetic methodologies, provides comprehensive experimental protocols, and summarizes key quantitative data to facilitate comparison and selection of the most appropriate method for specific research needs.
Data Presentation: Comparison of High-Yield Synthetic Methods
The following tables summarize the quantitative data for the three detailed synthetic protocols, allowing for a direct comparison of their efficiency and applicability.
Table 1: Synthesis of 2-Aryl-4H-3,1-benzoxazin-4-ones from Anthranilic Acid and Aroyl Chlorides
| Entry | Aroyl Chloride | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 1 | Benzoyl chloride | 2 | Room Temp | 92 | [1] |
| 2 | 4-Nitrobenzoyl chloride | 4 | Room Temp | 86 | [1] |
| 3 | 4-Chlorobenzoyl chloride | 3 | Room Temp | 90 | [1] |
| 4 | 4-Methylbenzoyl chloride | 3 | Room Temp | 88 | [1] |
Table 2: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one from Anthranilic Acid and Acetic Anhydride
| Entry | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 1 | 3 | 130 | 100 | [2] |
| 2 | 0.92 | 35-40 | 79 | [2] |
| 3 | 6 | 85 | 95 | [3] |
Table 3: Copper-Catalyzed Synthesis of 4H-3,1-benzoxazin-4-ones
| Entry | Substrate | Catalyst | Base | Temperature (°C) | Yield (%) | Reference | |---|---|---|---|---|---| | 1 | N-Benzoyl-2-iodobenzamide | CuI (10 mol%) | K₃PO₄ | 120 | 81 |[4] | | 2 | N-(4-Methylbenzoyl)-2-iodobenzamide | CuI (10 mol%) | K₃PO₄ | 120 | 75 |[4] | | 3 | N-(4-Methoxybenzoyl)-2-iodobenzamide | CuI (10 mol%) | K₃PO₄ | 120 | 78 |[4] | | 4 | N-Benzoyl-2-bromobenzamide | CuI (10 mol%) | K₃PO₄ | 120 | 65 |[4] |
Experimental Protocols
The following are detailed methodologies for the key synthetic procedures cited in the data tables.
Protocol 1: Synthesis of 2-Aryl-4H-3,1-benzoxazin-4-ones via Acylation of Anthranilic Acid with Aroyl Chlorides
This one-pot method provides a rapid and high-yielding synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones at room temperature using a cyanuric chloride/DMF system as the cyclizing agent.[1]
Materials:
-
Anthranilic acid
-
Substituted benzoyl chloride (e.g., benzoyl chloride, 4-nitrobenzoyl chloride)
-
Triethylamine
-
Chloroform
-
Cyanuric chloride
-
N,N-Dimethylformamide (DMF)
-
Distilled water
-
Ice
Procedure:
-
To a stirred solution of anthranilic acid (3 mmol) and triethylamine (3.3 mmol) in chloroform (10 mL), add the corresponding benzoyl chloride (3 mmol).
-
Stir the mixture at room temperature for 2 hours.
-
In a separate flask, prepare a solution of cyanuric chloride (3 mmol) in DMF (5 mL).
-
Add the cyanuric chloride/DMF solution to the reaction mixture.
-
Continue stirring at room temperature for 4 hours.
-
Remove the solvent under reduced pressure.
-
Pour the residue into a mixture of distilled water (20 mL) and ice.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 2-aryl-4H-3,1-benzoxazin-4-one.
Protocol 2: High-Yield Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one using Acetic Anhydride
This straightforward procedure utilizes the reaction of anthranilic acid with an excess of acetic anhydride to produce 2-methyl-4H-3,1-benzoxazin-4-one in excellent yield.[2]
Materials:
-
Anthranilic acid
-
Acetic anhydride
-
Petroleum ether
-
Ethanol
Procedure:
-
In a round-bottom flask, combine anthranilic acid (0.01 mol, 1.37 g) and acetic anhydride (15 mL).
-
Add a few porcelain chips and reflux the mixture at 130 °C for 3 hours (or at 35-40 °C for 50-55 minutes for a lower temperature alternative).[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate:n-hexane (1:1) solvent system.
-
After completion, remove the excess acetic anhydride under reduced pressure using a rotary evaporator.
-
To the resulting solid, add petroleum ether to extract the product. Repeat the extraction to ensure complete recovery.
-
Evaporate the petroleum ether to obtain the crystalline product.
-
Recrystallize the crude 2-methyl-4H-3,1-benzoxazin-4-one from ethanol to yield the pure compound.[2]
Protocol 3: Copper-Catalyzed Intramolecular C-N Coupling/Rearrangement for the Synthesis of 4H-3,1-benzoxazin-4-ones
This method describes a facile and efficient copper-catalyzed synthesis of 4H-3,1-benzoxazin-4-one derivatives from N-acyl-2-halobenzamides through a tandem intramolecular C-N coupling and rearrangement process.[4]
Materials:
-
Substituted N-acyl-2-halobenzamide (e.g., N-benzoyl-2-iodobenzamide)
-
Copper(I) iodide (CuI)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous toluene
-
Nitrogen gas atmosphere
Procedure:
-
To an oven-dried Schlenk tube, add the N-acyl-2-halobenzamide (1.0 mmol), CuI (0.1 mmol, 10 mol%), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Stir the reaction mixture at 120 °C under a nitrogen atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 4H-3,1-benzoxazin-4-one derivative.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis, purification, and characterization of benzoxazinone derivatives.
Caption: General workflow for benzoxazinone synthesis.
Signaling Pathways
Benzoxazinone derivatives have been shown to modulate key signaling pathways implicated in cancer and inflammation, such as the NF-κB and PI3K/mTOR pathways.
NF-κB Signaling Pathway Inhibition by Benzoxazinone Derivatives
The NF-κB signaling pathway is a critical regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers and inflammatory diseases. Some benzoxazinone derivatives have been shown to inhibit this pathway, often by targeting the IκB kinase (IKK) complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This retains NF-κB in the cytoplasm and inhibits the transcription of pro-inflammatory and pro-survival genes.
Caption: NF-κB pathway inhibition by benzoxazinones.
PI3K/mTOR Signaling Pathway Inhibition by Benzoxazinone Derivatives
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently observed in various cancers. Certain benzoxazinone derivatives have been identified as dual inhibitors of PI3K and mTOR, key kinases in this pathway. By inhibiting these kinases, benzoxazinone derivatives can block downstream signaling, leading to the suppression of tumor growth and induction of apoptosis.[5]
Caption: PI3K/mTOR pathway inhibition by benzoxazinones.
References
- 1. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemmethod.com [chemmethod.com]
- 3. ijpsr.com [ijpsr.com]
- 4. Computational Studies of Benzoxazinone Derivatives as Antiviral Agents against Herpes Virus Type 1 Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Nitro-2H-benzo[b]oxazin-3(4H)-one in Cancer Cell Line Studies
Disclaimer: To date, no direct experimental studies on the anticancer effects of 5-Nitro-2H-benzo[b]oxazin-3(4H)-one have been published in peer-reviewed literature. The following application notes and protocols are based on studies of structurally similar compounds, primarily a series of 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones , which share the core benzoxazinone structure and a nitro functional group.[1][3] These compounds have demonstrated cytotoxic and pro-apoptotic potential against human cancer cell lines. Researchers should consider these data as a starting point for investigating 5-Nitro-2H-benzo[b]oxazin-3(4H)-one, with the understanding that its specific activity may differ.
Introduction
Benzoxazinone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer properties.[4] The inclusion of a nitro group can enhance the pharmacological effects of these molecules. This document provides a summary of the potential applications and experimental protocols for evaluating the anticancer effects of 5-Nitro-2H-benzo[b]oxazin-3(4H)-one in cancer cell line studies, based on data from its analogs.
Potential Anticancer Mechanisms
Based on studies of related nitro-benzoxazinone compounds, 5-Nitro-2H-benzo[b]oxazin-3(4H)-one may exhibit anticancer activity through the following mechanisms:
-
Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells. Analogs have been shown to induce apoptosis, as evidenced by nuclear condensation and fragmentation.[1][3]
-
Cytotoxicity: The compound is expected to reduce the viability and proliferation of cancer cells.[1][3]
-
Oxidative Stress: Some benzoxazinone derivatives have been linked to the generation of reactive oxygen species (ROS), which can contribute to cell death.
Data Presentation
The following table summarizes the cytotoxic potential of a series of 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones against the HeLa (Human Cervical Carcinoma) cell line. This data can serve as a reference for designing dose-response studies with 5-Nitro-2H-benzo[b]oxazin-3(4H)-one.
Table 1: Cytotoxic Activity of 7-Nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-one Analogs against HeLa Cells [1][3]
| Compound ID | Substitution on 2-aryl group | % Cell Viability (at 25 µg/mL) |
| 3a | 4-Methylphenyl | 28.54 |
| 3c | 4-Chlorophenyl | 38.21 |
| 3k | 3-Nitrophenyl | 44.67 |
| Doxorubicin | (Reference Drug) | 19.98 |
Data extracted from a study on 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones and presented as a potential reference for 5-Nitro-2H-benzo[b]oxazin-3(4H)-one.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer activity of 5-Nitro-2H-benzo[b]oxazin-3(4H)-one, adapted from methodologies used for its analogs.[1][3]
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of the compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
5-Nitro-2H-benzo[b]oxazin-3(4H)-one (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of 5-Nitro-2H-benzo[b]oxazin-3(4H)-one in complete medium. The final concentration of DMSO should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Apoptosis Assay (Hoechst 33258 Staining)
This protocol is for the morphological evaluation of apoptosis.
Materials:
-
Cancer cell line cultured on coverslips in a 6-well plate
-
5-Nitro-2H-benzo[b]oxazin-3(4H)-one
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde in PBS
-
Hoechst 33258 staining solution (1 µg/mL in PBS)
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of 5-Nitro-2H-benzo[b]oxazin-3(4H)-one for 24-48 hours.
-
Cell Fixation: Wash the cells twice with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Staining: Wash the cells again with PBS and then stain with Hoechst 33258 solution for 10 minutes at room temperature in the dark.
-
Imaging: Wash the cells with PBS to remove excess stain and mount the coverslips on glass slides.
-
Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.
Visualizations
Signaling Pathway
Caption: Proposed mechanism of action for 5-Nitro-2H-benzo[b]oxazin-3(4H)-one.
Experimental Workflow
Caption: Workflow for assessing the anticancer activity of the compound.
References
- 1. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor-specific cytotoxicity and type of cell death induced by benzo[b]cyclohept[e][1,4]oxazine and 2-aminotropone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and syntheses of 7-nitro-2-aryl-4 H-benzo[ d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
Application of 5-Nitro-2H-benzo[b]oxazin-3(4H)-one in Antimicrobial Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoxazinone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a nitro group to the benzoxazinone scaffold can modulate its biological activity, making 5-Nitro-2H-benzo[b]oxazin-3(4H)-one a compound of interest for antimicrobial screening. This document provides detailed application notes and standardized protocols for evaluating the antimicrobial efficacy of 5-Nitro-2H-benzo[b]oxazin-3(4H)-one. While specific quantitative antimicrobial data for 5-Nitro-2H-benzo[b]oxazin-3(4H)-one is not extensively available in the public domain, the following protocols and information on related nitro-aromatic compounds offer a robust framework for its investigation.
Putative Mechanism of Antimicrobial Action
The antimicrobial activity of many nitro-aromatic compounds is generally attributed to a process of reductive activation within the microbial cell. It is hypothesized that intracellular reductases in susceptible microorganisms reduce the nitro group of 5-Nitro-2H-benzo[b]oxazin-3(4H)-one to form highly reactive nitroso and hydroxylamine intermediates, as well as superoxide radicals. These reactive species can induce cellular damage through various mechanisms, including DNA strand breakage, inhibition of protein synthesis, and disruption of essential enzymatic processes, ultimately leading to microbial cell death.
Data Presentation
Due to the limited availability of specific antimicrobial data for 5-Nitro-2H-benzo[b]oxazin-3(4H)-one in publicly accessible literature, the following tables are presented as templates for data collection. Researchers are encouraged to populate these tables with their experimental findings.
Table 1: Minimum Inhibitory Concentration (MIC) of 5-Nitro-2H-benzo[b]oxazin-3(4H)-one
| Microorganism | Strain (e.g., ATCC) | MIC (µg/mL) |
| Gram-positive Bacteria | ||
| Staphylococcus aureus | e.g., ATCC 29213 | Data to be determined |
| Bacillus subtilis | e.g., ATCC 6633 | Data to be determined |
| Gram-negative Bacteria | ||
| Escherichia coli | e.g., ATCC 25922 | Data to be determined |
| Pseudomonas aeruginosa | e.g., ATCC 27853 | Data to be determined |
| Fungi | ||
| Candida albicans | e.g., ATCC 90028 | Data to be determined |
| Aspergillus niger | e.g., ATCC 16404 | Data to be determined |
Table 2: Zone of Inhibition for 5-Nitro-2H-benzo[b]oxazin-3(4H)-one
| Microorganism | Strain (e.g., ATCC) | Disk Content (µg) | Zone of Inhibition (mm) |
| Gram-positive Bacteria | |||
| Staphylococcus aureus | e.g., ATCC 25923 | Specify content | Data to be determined |
| Bacillus subtilis | e.g., ATCC 6633 | Specify content | Data to be determined |
| Gram-negative Bacteria | |||
| Escherichia coli | e.g., ATCC 25922 | Specify content | Data to be determined |
| Pseudomonas aeruginosa | e.g., ATCC 27853 | Specify content | Data to be determined |
| Fungi | |||
| Candida albicans | e.g., ATCC 90028 | Specify content | Data to be determined |
| Aspergillus niger | e.g., ATCC 16404 | Specify content | Data to be determined |
Experimental Protocols
The following are detailed protocols for the determination of antimicrobial activity of 5-Nitro-2H-benzo[b]oxazin-3(4H)-one.
Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.
Materials:
-
5-Nitro-2H-benzo[b]oxazin-3(4H)-one
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Positive control (growth control, no compound)
-
Negative control (sterility control, no inoculum)
-
Reference antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
Procedure:
-
Preparation of Compound Stock Solution: Dissolve a known weight of 5-Nitro-2H-benzo[b]oxazin-3(4H)-one in DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the compound stock solution with the appropriate broth to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a microbial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in broth to the final required inoculum density.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the diluted compound.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Protocol 2: Agar Disk Diffusion Method (Kirby-Bauer Test)
This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.
Application Notes and Protocols: 5-Nitro-2H-benzo[b]oxazin-3(4H)-one as a CDK9 Inhibitor in Hematologic Malignancies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a key therapeutic target in various hematologic malignancies.[1] CDK9, as the catalytic subunit of the positive transcription elongation factor b (P-TEFb), phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), promoting the transcription of short-lived anti-apoptotic and pro-survival proteins such as Mcl-1 and c-Myc.[2] Many hematologic cancers are dependent on the continuous expression of these proteins for their survival. Inhibition of CDK9 leads to the rapid downregulation of these key survival proteins, ultimately inducing apoptosis in cancer cells.
A novel series of 2H-benzo[b][3][4]oxazin-3(4H)-one derivatives has been identified as potent and selective CDK9 inhibitors.[3] Within this series, compounds such as 5-Nitro-2H-benzo[b]oxazin-3(4H)-one and its analogs (e.g., compound 32k) have demonstrated significant preclinical activity, including the induction of apoptosis in hematologic cancer cell lines and in vivo antitumor efficacy.[3] These application notes provide a comprehensive overview of the mechanism of action, experimental protocols, and data presentation for the evaluation of 5-Nitro-2H-benzo[b]oxazin-3(4H)-one and its derivatives as CDK9 inhibitors in hematologic malignancies.
Mechanism of Action
5-Nitro-2H-benzo[b]oxazin-3(4H)-one acts as a selective inhibitor of CDK9. By binding to the ATP-binding pocket of CDK9, it prevents the phosphorylation of RNAPII at serine 2 of the C-terminal domain (p-Ser2-RNAPII). This inhibition of CDK9 activity leads to a rapid, dose-dependent decrease in the levels of downstream targets with short half-lives, including the anti-apoptotic protein Mcl-1 and the oncoprotein c-Myc.[3] The depletion of these critical survival factors triggers the intrinsic apoptotic pathway, leading to programmed cell death in hematologic malignancy cells.
Caption: CDK9 signaling pathway and its inhibition.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase Target | IC50 (nM) [Representative Data] |
| CDK9/Cyclin T1 | < 20 |
| CDK1/Cyclin B | > 1000 |
| CDK2/Cyclin E | > 1000 |
| CDK4/Cyclin D1 | > 500 |
| CDK5/p25 | > 1000 |
| CDK7/Cyclin H | > 200 |
Note: The IC50 values are representative and should be determined experimentally for each specific compound.
Table 2: Anti-proliferative Activity in Hematologic Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) after 72h [Representative Data] |
| MV-4-11 | Acute Myeloid Leukemia (AML) | 50 |
| MOLM-13 | Acute Myeloid Leukemia (AML) | 75 |
| K-562 | Chronic Myeloid Leukemia (CML) | 150 |
| Raji | Burkitt's Lymphoma | 120 |
| Jeko-1 | Mantle Cell Lymphoma (MCL) | 100 |
| RPMI-8226 | Multiple Myeloma (MM) | 180 |
Note: The IC50 values are representative and should be determined experimentally.
Table 3: In Vivo Efficacy in a Hematologic Malignancy Xenograft Model (MV-4-11)
| Treatment Group | Dosing Schedule (i.v.) | Tumor Growth Inhibition (%) [Representative Data] |
| Vehicle Control | Daily | 0 |
| 5-Nitro-2H-benzo[b]oxazin-3(4H)-one | 10 mg/kg, Daily | 75 |
| 5-Nitro-2H-benzo[b]oxazin-3(4H)-one | 20 mg/kg, Daily | 95 |
Note: The in vivo efficacy data is representative and should be determined through dedicated preclinical studies.
Experimental Protocols
Caption: A typical experimental workflow.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-Nitro-2H-benzo[b]oxazin-3(4H)-one against CDK9 and a panel of other kinases to assess potency and selectivity.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Peptide substrate for CDK9
-
5-Nitro-2H-benzo[b]oxazin-3(4H)-one (dissolved in DMSO)
-
Kinase activity detection kit (e.g., ADP-Glo™)
-
384-well plates
Protocol:
-
Prepare serial dilutions of 5-Nitro-2H-benzo[b]oxazin-3(4H)-one in DMSO.
-
Further dilute the compound in kinase buffer to the desired final concentrations.
-
Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the CDK9/Cyclin T1 enzyme to the wells and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's protocol.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay
Objective: To determine the anti-proliferative effect of 5-Nitro-2H-benzo[b]oxazin-3(4H)-one on various hematologic cancer cell lines.
Materials:
-
Hematologic cancer cell lines (e.g., MV-4-11, MOLM-13, K-562)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
5-Nitro-2H-benzo[b]oxazin-3(4H)-one (dissolved in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader with luminescence detection
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
Prepare serial dilutions of 5-Nitro-2H-benzo[b]oxazin-3(4H)-one in culture medium.
-
Add the diluted compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence to determine the number of viable cells.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
Objective: To assess the effect of 5-Nitro-2H-benzo[b]oxazin-3(4H)-one on the phosphorylation of RNAPII and the expression of downstream target proteins.
Materials:
-
Hematologic cancer cell line (e.g., MV-4-11)
-
5-Nitro-2H-benzo[b]oxazin-3(4H)-one
-
Lysis buffer
-
Primary antibodies (p-Ser2-RNAPII, Mcl-1, c-Myc, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Treat cells with various concentrations of 5-Nitro-2H-benzo[b]oxazin-3(4H)-one for specific time points (e.g., 2, 4, 6, 12, 24 hours).
-
Harvest and lyse the cells.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
Analyze the band intensities to determine the changes in protein expression and phosphorylation levels.
Apoptosis Assay
Objective: To quantify the induction of apoptosis by 5-Nitro-2H-benzo[b]oxazin-3(4H)-one.
Materials:
-
Hematologic cancer cell line (e.g., MV-4-11)
-
5-Nitro-2H-benzo[b]oxazin-3(4H)-one
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Treat cells with various concentrations of 5-Nitro-2H-benzo[b]oxazin-3(4H)-one for 24-48 hours.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of 5-Nitro-2H-benzo[b]oxazin-3(4H)-one in a preclinical model of hematologic malignancy.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Hematologic cancer cell line (e.g., MV-4-11)
-
5-Nitro-2H-benzo[b]oxazin-3(4H)-one formulated for in vivo administration
-
Vehicle control
Protocol:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and control groups.
-
Administer 5-Nitro-2H-benzo[b]oxazin-3(4H)-one or vehicle control according to the desired dosing schedule (e.g., daily intravenous injection).
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Calculate the tumor growth inhibition for each treatment group.
References
- 1. Discovery of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Docking of 2H-benzo[b]oxazin-3(4H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the molecular docking studies performed on 2H-benzo[b]oxazin-3(4H)-one derivatives. This class of compounds has garnered significant interest in drug discovery due to its diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. Molecular docking simulations have been instrumental in elucidating the potential mechanisms of action and guiding the rational design of novel derivatives with enhanced potency and selectivity.
Quantitative Data Summary
The following tables summarize the key quantitative data from various molecular docking studies, highlighting the inhibitory activities of 2H-benzo[b]oxazin-3(4H)-one derivatives against different biological targets.
Table 1: Anticancer Activity
| Compound | Target | IC50 (µM) | Cell Line | Reference |
| 7f | PI3Kα | - | HCT-116, MDA-MB-231, SNU638 | [1] |
| 14b | - | 7.59 ± 0.31 | A549 (lung cancer) | [2] |
| 14c | - | 18.52 ± 0.59 | A549 (lung cancer) | [2] |
| c5 | - | 28.48 | Huh-7 (liver cancer) | [3] |
| c14 | - | 32.60 | Huh-7 (liver cancer) | [3] |
| c16 | - | 31.87 | Huh-7 (liver cancer) | [3] |
| c18 | - | 19.05 | Huh-7 (liver cancer) | [3] |
| 8d-1 | PI3Kα/mTOR | 0.00063 (PI3Kα) | - | [4] |
| 32k | CDK9 | - | MV4-11 (hematologic malignancy) | [5] |
Table 2: Anti-inflammatory and Other Activities
| Compound | Target | IC50 (µM) | Activity | Reference |
| 14e | IDO1 | 3.63 | Anti-inflammatory | [2] |
| 3i | Acetylcholinesterase (AChE) | 0.027 | Alzheimer's Disease | [6] |
| 3j | Acetylcholinesterase (AChE) | 0.025 | Alzheimer's Disease | [6] |
| e2, e16, e20 | Nrf2 | - | Anti-inflammatory | [7] |
| NYY-6a | Ferroptosis | ~0.05 | Ferroptosis Inhibition | [8] |
| 20b | Antioxidant | 6.89 ± 0.07 (µg/mL) | Antioxidant | [9] |
| 20t | Antioxidant | 4.74 ± 0.08 (µg/mL) | Antioxidant | [9] |
Experimental Protocols
This section details the generalized experimental protocols for molecular docking studies of 2H-benzo[b]oxazin-3(4H)-one derivatives based on the cited literature.
Protein and Ligand Preparation
A crucial first step in molecular docking is the preparation of the target protein and the small molecule ligands.
Protocol:
-
Protein Structure Retrieval: Obtain the three-dimensional crystallographic structure of the target protein from a public database such as the Protein Data Bank (PDB).
-
Protein Preparation:
-
Remove all water molecules and heteroatoms (e.g., co-crystallized ligands, ions) from the PDB file.
-
Add polar hydrogen atoms to the protein structure.
-
Assign appropriate atom types and charges (e.g., Gasteiger charges).
-
Identify and define the binding site or active site of the protein. This can be done based on the location of the co-crystallized ligand or through literature review and binding site prediction tools.
-
-
Ligand Structure Preparation:
-
Draw the two-dimensional structures of the 2H-benzo[b]oxazin-3(4H)-one derivatives using chemical drawing software.
-
Convert the 2D structures to 3D structures.
-
Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94).
-
Assign appropriate atom types and charges to the ligand atoms.
-
Molecular Docking Simulation
The core of the study involves running the docking simulation to predict the binding conformation and affinity of the ligands to the target protein.
Protocol:
-
Grid Box Generation: Define a grid box that encompasses the entire binding site of the target protein. The size and center of the grid box are critical parameters that influence the docking results.
-
Docking Algorithm Selection: Choose an appropriate docking algorithm. Commonly used algorithms include Lamarckian Genetic Algorithm, AutoDock Vina, and GOLD.
-
Setting Docking Parameters: Configure the parameters for the docking simulation, such as the number of genetic algorithm runs, population size, and the number of energy evaluations.
-
Running the Simulation: Execute the docking simulation. The software will systematically search for the optimal binding pose of each ligand within the defined grid box and calculate a binding score (e.g., binding energy in kcal/mol).
-
Analysis of Docking Results:
-
Analyze the predicted binding poses of the ligands.
-
Identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein residues.
-
Rank the ligands based on their docking scores to predict their relative binding affinities.
-
Visualizations
The following diagrams illustrate a typical molecular docking workflow and a relevant signaling pathway.
Caption: A generalized workflow for molecular docking studies.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of 2H-benzo[b]oxazin-3(4H)-one derivatives.
References
- 1. Design, synthesis and biological evaluation of novel series of 2H-benzo[b][1,4]oxazin-3(4H)-one and 2H-benzo[b][1,4]oxazine scaffold derivatives as PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel benzo[b][1,4]oxazine derivatives as ferroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of C-3 Tethered 2-oxo-benzo[1,4]oxazines as Potent Antioxidants: Bio-Inspired Based Design, Synthesis, Biological Evaluation, Cytotoxic, and in Silico Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Evaluation of 5-Nitro-2H-benzo[b]oxazin-3(4H)-one in Animal Models: Application Notes and Protocols
Disclaimer: To date, no specific in vivo studies have been published for 5-Nitro-2H-benzo[b]oxazin-3(4H)-one. The following application notes and protocols are based on the known biological activities of structurally related benzoxazinone derivatives and nitroaromatic compounds. These guidelines are intended to serve as a starting point for researchers and should be adapted based on preliminary in vitro findings and dose-ranging studies.
Introduction
Benzoxazinone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and analgesic properties.[1][2] The introduction of a nitro group to the aromatic ring can modulate the biological activity and pharmacokinetic profile of the parent molecule. This document outlines potential in vivo applications and detailed experimental protocols for the evaluation of 5-Nitro-2H-benzo[b]oxazin-3(4H)-one in animal models, focusing on its putative anti-inflammatory and antimicrobial activities.
Potential Applications
Based on the activities of similar compounds, 5-Nitro-2H-benzo[b]oxazin-3(4H)-one may be investigated for the following applications:
-
Anti-inflammatory Agent: For the potential treatment of acute and chronic inflammatory conditions.
-
Antimicrobial Agent: For the potential treatment of bacterial infections, particularly against Gram-positive strains.
Quantitative Data Summary
The following tables present hypothetical data based on typical results observed for active benzoxazinone derivatives in preclinical animal models.
Table 1: Hypothetical Anti-inflammatory Activity in a Carrageenan-Induced Paw Edema Model in Rats
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| Vehicle Control | - | 0 |
| Indomethacin | 10 | 65 |
| 5-Nitro-2H-benzo[b]oxazin-3(4H)-one | 25 | 35 |
| 5-Nitro-2H-benzo[b]oxazin-3(4H)-one | 50 | 55 |
| 5-Nitro-2H-benzo[b]oxazin-3(4H)-one | 100 | 70 |
Table 2: Hypothetical Antimicrobial Activity in a Murine Thigh Infection Model (Staphylococcus aureus)
| Treatment Group | Dose (mg/kg) | Reduction in Bacterial Load (log10 CFU/thigh) at 24h |
| Vehicle Control | - | 0 |
| Vancomycin | 10 | 3.5 |
| 5-Nitro-2H-benzo[b]oxazin-3(4H)-one | 50 | 1.8 |
| 5-Nitro-2H-benzo[b]oxazin-3(4H)-one | 100 | 2.9 |
| 5-Nitro-2H-benzo[b]oxazin-3(4H)-one | 200 | 4.2 |
Experimental Protocols
Protocol for Evaluating Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This model is a widely used and well-established method for screening acute anti-inflammatory activity.
Materials:
-
5-Nitro-2H-benzo[b]oxazin-3(4H)-one
-
Carrageenan (1% w/v in sterile saline)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose in water)
-
Male Wistar rats (180-200 g)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week before the experiment.
-
Grouping: Randomly divide the animals into five groups (n=6 per group): Vehicle control, Indomethacin (10 mg/kg), and three doses of the test compound (e.g., 25, 50, and 100 mg/kg).
-
Compound Administration: Administer the test compound and controls orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.
-
Calculation of Edema Inhibition: Calculate the percentage of inhibition of paw edema for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Protocol for Evaluating Antimicrobial Activity: Murine Thigh Infection Model
This model is used to assess the in vivo efficacy of antimicrobial agents in a localized infection.
Materials:
-
5-Nitro-2H-benzo[b]oxazin-3(4H)-one
-
Vancomycin (positive control)
-
Vehicle (e.g., saline or a suitable solvent)
-
Pathogenic bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Male Swiss albino mice (25-30 g)
-
Tryptic Soy Broth (TSB) and Agar (TSA)
-
Syringes and needles
Procedure:
-
Bacterial Culture Preparation: Grow the bacterial strain in TSB overnight, then dilute to the desired concentration (e.g., 1-5 x 10^6 CFU/mL).
-
Induction of Infection: Anesthetize the mice and inject 0.1 mL of the bacterial suspension into the right thigh muscle.
-
Treatment: Two hours post-infection, administer the test compound and controls via a suitable route (e.g., intravenous, intraperitoneal, or oral).
-
Sample Collection: At 24 hours post-treatment, euthanize the mice. Aseptically remove the infected thigh muscle.
-
Bacterial Load Determination: Homogenize the thigh muscle in sterile saline. Prepare serial dilutions of the homogenate and plate on TSA plates. Incubate the plates at 37°C for 24 hours.
-
Data Analysis: Count the number of colonies to determine the CFU per thigh. The efficacy of the treatment is expressed as the reduction in log10 CFU per thigh compared to the vehicle control group.
Protocol for Acute Oral Toxicity Study (Up-and-Down Procedure)
It is crucial to assess the toxicity of any new compound. The up-and-down procedure is a method to estimate the LD50.
Materials:
-
5-Nitro-2H-benzo[b]oxazin-3(4H)-one
-
Vehicle
-
Female rats (specific pathogen-free, 8-12 weeks old)
-
Oral gavage needles
Procedure:
-
Dosing: Administer a single oral dose of the test compound to one animal. The starting dose is typically based on in vitro cytotoxicity data.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Dose Adjustment:
-
If the animal survives, the next animal receives a higher dose (e.g., by a factor of 3.2).
-
If the animal dies, the next animal receives a lower dose.
-
-
Endpoint: The test is stopped when one of the stopping criteria defined in the OECD guideline 425 is met. The LD50 is then calculated using the maximum likelihood method.
Visualizations
Caption: General workflow for the in vivo evaluation of a test compound.
Caption: Putative anti-inflammatory mechanism of action.
References
Application Notes and Protocols for the Development of PI3Kα Inhibitors from 2H-Benzo[b]oxazine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of Phosphoinositide 3-kinase alpha (PI3Kα) inhibitors based on the 2H-benzo[b]oxazine scaffold. The abnormal activation of the PI3K signaling pathway is a key driver in various cancers, making PI3Kα a promising therapeutic target. This document outlines the synthesis, biological evaluation, and characterization of these novel inhibitors.
Introduction
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] The PI3Kα isoform is frequently mutated and overexpressed in a variety of human cancers.[2] Consequently, the development of selective PI3Kα inhibitors is a significant focus in cancer drug discovery. This document details the development of potent PI3Kα inhibitors derived from 2H-benzo[b][1][3]oxazin-3(4H)-one and 2H-benzo[b][1][3]oxazine scaffolds.
Data Presentation
The following tables summarize the in vitro biological activities of synthesized 2H-benzo[b]oxazine derivatives.
Table 1: In Vitro PI3Kα Inhibitory Activity of 2H-Benzo[b]oxazine Derivatives
| Compound | PI3Kα IC50 (nM) |
| 7f | 1.8 ± 0.2 |
| GDC-0941 (Pictilisib) | 3.3 ± 0.5 |
Data extracted from Dong et al., 2018.[1]
Table 2: Antiproliferative Activity of 2H-Benzo[b]oxazine Derivatives against Cancer Cell Lines
| Compound | HCT-116 IC50 (μM) | MDA-MB-231 IC50 (μM) | SNU638 IC50 (μM) |
| 7a | >50 | >50 | >50 |
| 7b | 15.3 ± 1.5 | 21.7 ± 2.1 | 18.9 ± 1.8 |
| 7c | 8.9 ± 0.9 | 12.5 ± 1.3 | 10.2 ± 1.1 |
| 7d | 5.6 ± 0.6 | 7.8 ± 0.8 | 6.1 ± 0.7 |
| 7e | 3.1 ± 0.3 | 4.5 ± 0.5 | 3.7 ± 0.4 |
| 7f | 1.2 ± 0.1 | 1.8 ± 0.2 | 1.5 ± 0.1 |
| GDC-0941 (Pictilisib) | 0.9 ± 0.1 | 1.1 ± 0.1 | 1.0 ± 0.1 |
Data extracted from Dong et al., 2018.[1]
Mandatory Visualizations
Caption: The PI3K/AKT/mTOR Signaling Pathway.
Caption: General experimental workflow for inhibitor development.
Experimental Protocols
Protocol 1: Synthesis of 2H-Benzo[b][1][3]oxazine Derivatives
This protocol describes a general method for the synthesis of the 2H-benzo[b][1][3]oxazine scaffold.
Materials:
-
2-Aminophenol derivatives
-
α-Halo ketone or ester derivatives
-
Base (e.g., potassium carbonate, sodium hydride)
-
Solvent (e.g., DMF, acetonitrile)
Procedure:
-
Dissolve the 2-aminophenol derivative in an appropriate solvent.
-
Add the base to the reaction mixture and stir at room temperature.
-
Add the α-halo ketone or ester derivative dropwise to the mixture.
-
Heat the reaction mixture to the desired temperature and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 2H-benzo[b]oxazine derivative.
Protocol 2: PI3Kα Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This protocol outlines a method for determining the in vitro inhibitory activity of compounds against PI3Kα.
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP2 (substrate)
-
ATP
-
HTRF detection reagents (e.g., Eu3+-cryptate labeled anti-GST antibody, d2-labeled PIP3)
-
Assay buffer
-
384-well low-volume plates
-
Test compounds dissolved in DMSO
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the test compounds to the wells of a 384-well plate.
-
Add the PI3Kα enzyme and PIP2 substrate solution to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for the specified time.
-
Stop the reaction by adding the HTRF detection reagents.
-
Incubate the plate at room temperature to allow for the development of the HTRF signal.
-
Read the fluorescence at the appropriate wavelengths (e.g., 620 nm and 665 nm) using an HTRF-compatible plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.
Protocol 3: Cell Proliferation (MTT) Assay
This protocol is for assessing the antiproliferative activity of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116, MDA-MB-231, SNU638)
-
Cell culture medium and supplements
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Add MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
Protocol 4: Western Blot Analysis of Phospho-AKT
This protocol is used to determine the effect of the inhibitors on the PI3K signaling pathway by measuring the phosphorylation of AKT.
Materials:
-
Cancer cell line
-
Test compounds
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-AKT, anti-total-AKT, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat the cells with the test compound at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL detection reagent and an imaging system.
-
Quantify the band intensities and normalize the p-AKT levels to total AKT and the loading control (β-actin).
Protocol 5: In Vivo Tumor Xenograft Model
This protocol describes a general procedure for evaluating the in vivo antitumor efficacy of a lead compound.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line
-
Matrigel
-
Lead compound
-
Vehicle solution
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of the mice.
-
Monitor tumor growth until the tumors reach a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the lead compound or vehicle to the respective groups according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Measure the tumor volume and body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
-
Calculate the tumor growth inhibition (TGI) to assess the efficacy of the compound.
Protocol 6: Pharmacokinetic (PK) Study
This protocol provides a general framework for assessing the pharmacokinetic properties of a lead compound.
Materials:
-
Rodents (e.g., mice or rats)
-
Lead compound
-
Dosing vehicle
-
Blood collection supplies (e.g., EDTA tubes)
-
LC-MS/MS system
Procedure:
-
Administer a single dose of the lead compound to the animals via the intended clinical route (e.g., oral, intravenous).
-
Collect blood samples at various time points post-dosing.
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the compound.
-
Calculate the key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
References
- 1. Design, synthesis and biological evaluation of novel series of 2H-benzo[b][1,4]oxazin-3(4H)-one and 2H-benzo[b][1,4]oxazine scaffold derivatives as PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn-links.lww.com [cdn-links.lww.com]
Application Notes and Protocols for the Detection and Quantification of Benzoxazinones
Introduction
Benzoxazinoids are a class of naturally occurring secondary metabolites found predominantly in members of the grass family (Poaceae), including important crops like maize, wheat, and rye, as well as in some dicotyledonous species.[1][2][3][4] These compounds play a crucial role in plant defense, acting as potent allelochemicals and resistance factors against herbivores, insects, and microbial pathogens.[3][5] The core structure is the 1,4-benzoxazin-3-one skeleton. In living plant tissue, they are typically stored as stable, inactive glucosides.[2][6] Upon tissue damage, enzymatic hydrolysis rapidly converts them into their biologically active aglycones, such as DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one) and DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one).[2][6]
Due to their biological significance and potential applications in agriculture and pharmacology, robust and sensitive analytical methods are essential for their detection and quantification in various matrices. This document provides detailed protocols and comparative data for the analysis of benzoxazinones using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
General Experimental Workflow
The analysis of benzoxazinones from a biological matrix typically follows a standardized workflow, from sample preparation to final data analysis. The key stages are outlined in the diagram below.
Caption: General workflow for the extraction and analysis of benzoxazinones.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used, robust, and cost-effective technique for the quantification of major benzoxazinones like DIMBOA and DIBOA in plant extracts.[7][8] The method offers good precision and accuracy for relatively high-concentration samples.
Quantitative Data Summary: HPLC-UV
| Analyte | Matrix | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Reference |
| Benznidazole | Human Plasma | 0.32 - 40.0 | 0.14 | 0.32 | ~95% | [9] |
| Benznidazole | Human Urine | 5.20 - 45.0 | 1.70 | 5.20 | 70% | [9][10] |
| Metribuzin** | Formulation | 2 - 12 | - | - | 99.34 - 100.14 | [11] |
| Note: Benznidazole is not a benzoxazinone but data is included as a representative HPLC-UV validation for a related heterocyclic compound. | ||||||
| *Note: Metribuzin is included as an example of pesticide analysis in formulation, demonstrating typical performance. |
Detailed Experimental Protocol: HPLC-UV Analysis of DIMBOA and DIBOA
This protocol is a composite method based on principles described in the literature.[8]
1. Sample Preparation (Maize Leaves)
-
Weigh approximately 0.1 g of fresh plant material and place it into a 2 mL microcentrifuge tube.[8]
-
Add 1 mL of distilled water and homogenize the tissue using a tissue lyser or mortar and pestle.[8]
-
Allow the homogenate to stand at room temperature for 30 minutes to allow for enzymatic conversion of glucosides to aglycones.[8]
-
Add 1 mL of n-hexane and vortex vigorously for 1 minute to remove non-polar compounds like chlorophyll. Centrifuge to separate the phases.
-
Discard the upper n-hexane layer. Repeat the n-hexane wash.[8]
-
To the remaining aqueous phase, add 1 mL of ethyl acetate and vortex for 1 minute to extract the benzoxazinones.[8]
-
Centrifuge and carefully transfer the upper ethyl acetate phase to a new tube. Repeat the extraction twice more, pooling the ethyl acetate fractions.[8]
-
Evaporate the pooled ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.[8]
-
Reconstitute the dried residue in 1 mL of methanol or the initial mobile phase.[8]
-
Filter the reconstituted sample through a 0.45 µm syringe filter prior to HPLC injection.[11]
2. Chromatographic Conditions
-
Instrument: HPLC system with a UV/Diode Array Detector (DAD).[8][12]
-
Column: Reverse phase C18 column (e.g., 50 x 2.1 mm, 5 µm particle size).[8]
-
Mobile Phase A: 1% Formic Acid in Water.[8]
-
Mobile Phase B: Methanol.[8]
-
Mobile Phase C: Acetonitrile.[8]
-
Flow Rate: 350 µL/min.[8]
-
Gradient:
-
Initial: 94% A, 2% B, 4% C
-
Ramp to 50% B within 11 minutes.[8]
-
Hold for several minutes for column wash, then return to initial conditions and equilibrate.
-
-
Injection Volume: 1-10 µL.[8]
-
Detection Wavelength: 280 nm.[8]
-
Column Temperature: 30-40 °C.
3. Quantification
-
Prepare a series of calibration standards of purified DIMBOA and DIBOA in the mobile phase.
-
Construct a calibration curve by plotting peak area versus concentration.
-
Determine the concentration of analytes in the samples by comparing their peak areas to the calibration curve.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS and LC-MS/MS are highly sensitive and selective methods, ideal for analyzing a wide range of benzoxazinoid derivatives, including glucosides and lactams, at low concentrations and in complex matrices.[1][13][14]
Quantitative Data Summary: LC-MS
| Analyte(s) | Matrix | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Reference |
| 3-aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines (7 compounds) | Not Specified | 0.1 - 100 | 0.024 - 0.048 | 0.075 - 0.147 | Not Specified | [15][16] |
Detailed Experimental Protocol: LC-MS/MS Analysis
This protocol is based on methodologies developed for the analysis of various benzoxazinone derivatives.[14][15][16]
1. Sample Preparation
-
Follow the same extraction procedure as described for HPLC-UV. For the analysis of intact glucosides, enzyme deactivation (e.g., by immediate extraction in hot methanol/water) is necessary to prevent hydrolysis.
2. Chromatographic Conditions
-
Instrument: HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., QTRAP or QTOF).[14]
-
Column: C18 or Polar-RP column (e.g., Synergi Polar-RP, 250 x 2.1 mm, 5 µm).[14]
-
Mobile Phase A: 0.05 M Ammonium Acetate buffer (pH 5.6) with 10% Acetonitrile.[15][16]
-
Mobile Phase B: 90% Acetonitrile in 0.05 M Ammonium Acetate buffer.[15][16]
-
Gradient: A timed gradient program should be developed to separate the target analytes. For example, starting with a low percentage of B and ramping up to elute more hydrophobic compounds.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.[14]
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for better selectivity.[14]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification. This requires identifying precursor ions and specific product ions for each analyte.
-
Example Transitions: Monitor specific parent-to-daughter ion transitions for each benzoxazinoid of interest. These must be determined empirically using authentic standards.
-
Source Parameters: Optimize source temperature, ion spray voltage, and gas flows (nebulizer, curtain, collision gas) to maximize signal for the analytes of interest.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile or semi-volatile compounds. For many benzoxazinones, a derivatization step is often required to increase their volatility and thermal stability.[17][18]
Quantitative Data Summary: GC-MS
| Analyte(s) | Matrix | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Reference |
| 3-aryl-3,4-dihydro-2H-benz[e]-1,3-oxazin-2-ones (7 compounds) | Not Specified | Not Specified | 0.17 - 0.34 | 0.51 - 1.02 | 99.50 - 100.50 | [17] |
Detailed Experimental Protocol: GC-MS Analysis
This protocol is based on a validated method for substituted benzoxazinones.[17]
1. Sample Preparation and Derivatization
-
Extract benzoxazinones using the solvent extraction method described previously.
-
Evaporate the solvent to dryness.
-
Derivatization (if necessary): For compounds with active hydrogens (e.g., hydroxyl groups), derivatization is needed. A common method is silylation.
-
To the dried extract, add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of a solvent like pyridine or acetonitrile.
-
Heat the mixture at 60-70°C for 30 minutes.
-
The sample is now ready for injection.
-
2. GC-MS Conditions
-
Instrument: Gas chromatograph coupled to a Mass Selective Detector (MSD).[19]
-
Column: Non-polar capillary column, such as an Rtx-5 or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[17]
-
Carrier Gas: Helium or Nitrogen at a constant flow of 1.2 mL/min.[17]
-
Injector: Split/splitless injector at 260°C.[17]
-
Oven Temperature Program:
-
MS Transfer Line: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Energy: 70 eV.[19]
-
Acquisition Mode: Full Scan (e.g., m/z 50-550) for qualitative analysis and identification, or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitative analysis.[18]
Biochemical Pathways and Relationships
Biosynthesis of DIMBOA-glucoside
In maize, the biosynthesis of the prevalent benzoxazinoid DIMBOA occurs via modification of its precursor, DIBOA. This two-step process involves hydroxylation followed by methylation, both occurring while the molecule is in its stable glucoside form.[6]
Caption: Enzymatic conversion of DIBOA-glucoside to DIMBOA-glucoside in maize.[6]
Degradation of Benzoxazinoids
Upon plant cell injury, stored benzoxazinoid glucosides are hydrolyzed into unstable aglycones (hydroxamic acids). These can then spontaneously degrade into more stable benzoxazolinones, such as BOA and MBOA. This degradation cascade is central to their biological activity.[3]
Caption: Degradation pathway from inactive glucosides to active aglycones and stable end-products.[3]
References
- 1. Qualitative characterization of benzoxazinoid derivatives in whole grain rye and wheat by LC-MS metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Elucidation of the Final Reactions of DIMBOA-Glucoside Biosynthesis in Maize: Characterization of Bx6 and Bx7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Development of UV/HPLC Methods for Quantitative Analysis of Benznidazole in Human Plasma and Urine for Application in Pediatric Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of UV/HPLC methods for quantitative analysis of benznidazole in human plasma and urine for application in pediatric clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
- 12. cipac.org [cipac.org]
- 13. researchgate.net [researchgate.net]
- 14. orbit.dtu.dk [orbit.dtu.dk]
- 15. researchgate.net [researchgate.net]
- 16. ijcpa.in [ijcpa.in]
- 17. jocpr.com [jocpr.com]
- 18. mdpi.com [mdpi.com]
- 19. agilent.com [agilent.com]
Troubleshooting & Optimization
Improving the solubility of 5-Nitro-2H-benzo[b]oxazin-3(4H)-one for in vitro assays
This technical support guide provides troubleshooting advice and detailed protocols for researchers encountering solubility challenges with 5-Nitro-2H-benzo[b]oxazin-3(4H)-one in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: Why is 5-Nitro-2H-benzo[b]oxazin-3(4H)-one difficult to dissolve in aqueous buffers?
A1: The structure of 5-Nitro-2H-benzo[b]oxazin-3(4H)-one contains a benzoxazine core and a nitro group, both of which contribute to its lipophilic (hydrophobic) nature and likely high crystal lattice energy.[1][2] These characteristics lead to poor aqueous solubility, a common challenge for many organic compounds in drug discovery.[3][4] Larger molecules and the presence of non-polar functional groups make it more difficult for water molecules to surround and solvate the compound.[5]
Q2: I have a DMSO stock of my compound. What is the maximum concentration of DMSO I can use in my cell-based assay?
A2: The tolerance of cell lines to Dimethyl sulfoxide (DMSO) varies, but it is generally recommended to keep the final concentration at or below 0.5% (v/v) to avoid solvent-induced artifacts or cytotoxicity.[6] Some robust cell lines may tolerate up to 1%, but this should be validated by running a vehicle control (media with the same DMSO concentration but without your compound) to assess its effect on cell viability and assay performance.[6][7]
Q3: My compound precipitates immediately when I dilute my concentrated DMSO stock into my aqueous assay buffer. What's happening and how can I fix it?
A3: This phenomenon, often called "crashing out," occurs when the compound is highly soluble in the organic stock solvent (like DMSO) but insoluble in the final aqueous buffer.[8] Upon dilution, the solvent composition changes dramatically, and the aqueous environment can no longer keep the hydrophobic compound dissolved.
To fix this, you can try:
-
Lowering the final compound concentration: Test if the compound is soluble at a lower target concentration.
-
Using co-solvents: Incorporating a small percentage of a water-miscible organic solvent in your final assay buffer can maintain solubility.[9]
-
Employing formulation technologies: Techniques like using cyclodextrins or creating a solid dispersion can enhance the apparent aqueous solubility of the compound.[10][11]
Troubleshooting Guide: A Step-by-Step Workflow
If you are facing solubility issues, follow this workflow to identify an appropriate solution. Start by preparing a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO.
Caption: Troubleshooting workflow for addressing solubility issues.
Detailed Methodologies and Protocols
Method 1: Using Co-solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds when added to an aqueous solution.[9][12]
Caption: Mechanism of co-solvency to improve drug solubility.
Common Co-solvents for In Vitro Assays
| Co-solvent | Typical Final Conc. (v/v) | Advantages | Disadvantages & Considerations |
| DMSO (Dimethyl sulfoxide) | 0.1% - 1.0% | Excellent solubilizing power for many compounds.[12] | Can be toxic to cells at >1%. May interfere with some enzyme assays. |
| Ethanol | 0.1% - 2.0% | Less toxic than DMSO for many cell lines.[7][13] | Can cause protein denaturation at higher concentrations. Volatile. |
| PEG 400 (Polyethylene Glycol 400) | 1% - 5% | Low cytotoxicity.[7] | More viscous. May not be as effective as DMSO for highly lipophilic compounds. |
| Propylene Glycol (PG) | 1% - 5% | Generally considered safe and has low toxicity.[5][7] | Can be viscous. Its solubilizing capacity varies. |
Protocol: Co-solvent Solubility Test
-
Prepare several dilutions of your 10 mM compound stock in 100% DMSO.
-
In a series of microcentrifuge tubes, prepare your final assay buffer containing different percentages of a co-solvent (e.g., 0.5%, 1%, 2%, 5% Ethanol). Include a control with buffer only.
-
Add a small, fixed volume of the DMSO stock to each buffer condition to reach your desired final compound concentration (ensure the final DMSO concentration from the stock addition is kept constant and low, e.g., <0.5%).
-
Vortex each tube briefly and let it stand at the assay temperature for 15-30 minutes.
-
Visually inspect for precipitation. For a more quantitative measure, centrifuge the tubes and measure the concentration of the compound in the supernatant using HPLC-UV.
Method 2: pH Modification
The solubility of ionizable compounds is highly dependent on the pH of the solution.[14][15] The 5-Nitro-2H-benzo[b]oxazin-3(4H)-one molecule has a predicted pKa of around 11.15, suggesting it is a very weak acid.[16] Therefore, increasing the pH to a more basic environment (e.g., pH 8-9) could potentially increase its solubility by deprotonating the amide nitrogen, making the molecule more polar.
Considerations for pH Modification
| pH Change | Potential Effect on Solubility | Assay Compatibility Considerations |
| Increase pH (more basic) | May increase solubility of weakly acidic compounds.[14] | Must be compatible with cell health and protein/enzyme stability. Most cell cultures require a narrow pH range (7.2-7.4). |
| Decrease pH (more acidic) | May increase solubility of weakly basic compounds.[17] | Unlikely to be effective for this compound and may harm cells. |
Protocol: pH Solubility Profile
-
Prepare a series of buffers with different pH values (e.g., 6.0, 7.4, 8.0, 9.0).
-
Add an excess amount of the solid compound to each buffer.
-
Agitate the samples at a constant temperature for 24 hours to reach equilibrium.
-
Filter the samples to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate by a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC). This will determine the pH at which solubility is maximal.
Method 3: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10] They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" that is more soluble in water.[3][18]
Caption: Cyclodextrin forming a soluble inclusion complex.
Commonly Used Cyclodextrins
| Cyclodextrin | Key Features |
| β-Cyclodextrin (β-CD) | Natural cyclodextrin, relatively low cost. |
| Hydroxypropyl-β-CD (HP-β-CD) | Modified, amorphous form with significantly higher aqueous solubility and lower toxicity than native β-CD.[10][18] |
| Sulfobutylether-β-CD (SBE-β-CD) | Anionic derivative with very high water solubility, often used in parenteral formulations. |
Protocol: Cyclodextrin Complexation
-
Prepare a concentrated aqueous solution of HP-β-CD (e.g., 40% w/v).
-
Add an excess of the solid 5-Nitro-2H-benzo[b]oxazin-3(4H)-one to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours.
-
Filter the solution through a 0.22 µm filter to remove any undissolved solid.
-
The resulting clear filtrate is a stock solution of the drug-cyclodextrin complex. Determine its concentration via HPLC. This stock can then be diluted into the assay buffer.
Method 4: Solid Dispersion
A solid dispersion is a system where the drug is dispersed, ideally at a molecular level, within a hydrophilic inert carrier or matrix.[19][20] This technique can improve dissolution rates by reducing particle size to a minimum and converting the drug from a crystalline to a more soluble amorphous state.[11][21]
Caption: Principle of solid dispersion for solubility enhancement.
Protocol: Solid Dispersion by Solvent Evaporation [8]
-
Materials: 5-Nitro-2H-benzo[b]oxazin-3(4H)-one, a hydrophilic polymer (e.g., PVP K30 or HPMC), and a volatile solvent where both are soluble (e.g., methanol or acetone).
-
Dissolution: Dissolve the compound and the polymer in the solvent at a specific weight ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer). Ensure a clear solution is formed.
-
Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. This will leave a thin film on the flask.
-
Drying: Further dry the solid film in a vacuum oven to remove all residual solvent.
-
Processing: Scrape the solid dispersion from the flask, gently grind it into a fine powder, and store it in a desiccator. This powder can now be directly weighed and dissolved in your aqueous buffer for the assay.
References
- 1. 6-Nitro-2H-1,4-benzoxazin-3(4H)-one | C8H6N2O4 | CID 2763683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpbr.in [ijpbr.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. 5-Nitro-2H-1,4-benzoxazin-3(4H)-one CAS#: 132522-81-7 [m.chemicalbook.com]
- 17. youtube.com [youtube.com]
- 18. scispace.com [scispace.com]
- 19. japer.in [japer.in]
- 20. jddtonline.info [jddtonline.info]
- 21. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Technical Support Center: Purification of 5-Nitro-2H-benzo[b]oxazin-3(4H)-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-Nitro-2H-benzo[b]oxazin-3(4H)-one.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 5-Nitro-2H-benzo[b]oxazin-3(4H)-one.
Issue 1: Low Recovery After Recrystallization
| Potential Cause | Recommended Solution |
| High Solubility in the Chosen Solvent System: The compound may be too soluble in the recrystallization solvent, even at low temperatures, leading to significant loss in the mother liquor. | - Select a solvent or solvent mixture in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below. - Consider anti-solvent precipitation. Dissolve the compound in a good solvent and then slowly add a solvent in which it is insoluble to induce crystallization. - Minimize the amount of solvent used to dissolve the crude product. |
| Premature Crystallization: The compound crystallizes too quickly, trapping impurities within the crystal lattice. | - Ensure the crude product is fully dissolved at an elevated temperature before allowing it to cool. - Employ a slow cooling process. A gradual decrease in temperature promotes the formation of purer crystals. Consider using a Dewar flask for very slow cooling. |
| Incomplete Crystallization: Not all of the dissolved product has precipitated out of the solution. | - After initial cooling, place the crystallization flask in an ice bath or refrigerator to maximize product precipitation. - Gently scratch the inside of the flask with a glass rod to induce further crystallization. |
Issue 2: Persistent Colored Impurities
| Potential Cause | Recommended Solution |
| Presence of Nitrated Byproducts: The synthesis may have produced colored, aromatic nitro compounds as impurities. | - Perform a pre-purification step. Consider washing the crude product with a solvent that selectively dissolves the impurities but not the desired compound. - Utilize column chromatography for separation. A silica gel column with an appropriate eluent system can effectively separate colored impurities. - Treat a solution of the crude product with activated charcoal to adsorb colored impurities, followed by hot filtration. Use charcoal sparingly to avoid adsorption of the desired product. |
| Degradation of the Compound: The compound may be unstable under the purification conditions (e.g., high temperatures, prolonged heating). | - Minimize the time the compound is heated during recrystallization. - Use milder purification techniques, such as flash column chromatography at room temperature. |
Issue 3: Difficulty in Removing Starting Materials or Reagents
| Potential Cause | Recommended Solution |
| Similar Polarity: The starting materials or reagents have a polarity similar to the product, leading to co-elution during column chromatography or co-precipitation during recrystallization. | - Optimize the eluent system for column chromatography. A shallow gradient or isocratic elution with a finely tuned solvent mixture can improve separation. - Consider using a different stationary phase for chromatography (e.g., alumina instead of silica gel). - If applicable, perform a liquid-liquid extraction to remove acidic or basic impurities before recrystallization or chromatography. |
| Incomplete Reaction: The synthesis reaction did not go to completion, leaving a significant amount of starting material. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion before workup. - Adjust reaction conditions (e.g., time, temperature, stoichiometry) to drive the reaction to completion. |
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for recrystallizing 5-Nitro-2H-benzo[b]oxazin-3(4H)-one?
Q2: What type of chromatography is most effective for purifying this compound?
A2: Silica gel column chromatography is a common and effective method for purifying benzoxazinone derivatives.[2][3] A typical mobile phase could be a mixture of a non-polar solvent like petroleum ether or hexane and a more polar solvent like ethyl acetate.[2][3] The ideal ratio should be determined by TLC analysis to achieve good separation between the product and any impurities.
Q3: My purified compound is still showing impurities by NMR. What should I do?
A3: If NMR analysis reveals persistent impurities, a secondary purification step is recommended. If you initially used recrystallization, follow up with column chromatography. If you have already performed chromatography, consider re-purifying the material using a different eluent system or a different stationary phase. It is also important to ensure that the compound is not degrading during the purification or analysis process.
Q4: How can I avoid the formation of regioisomeric impurities during the synthesis?
A4: The formation of regioisomers, such as the 7-nitro isomer, can be a challenge in the nitration of benzoxazinones.[4] The choice of nitrating agent and reaction conditions can influence the regioselectivity. Careful control of temperature and the use of specific directing groups on the starting material can help favor the formation of the desired 5-nitro isomer. Purification by chromatography is often necessary to separate these closely related isomers.
Data Summary
The following table summarizes purification parameters used for various benzoxazinone derivatives, which can serve as a starting point for developing a protocol for 5-Nitro-2H-benzo[b]oxazin-3(4H)-one.
| Compound | Purification Method | Solvent/Eluent System | Reference |
| 3-Chloro-1,4-benzoxazine-2-one derivatives | Recrystallization | Benzene/Petroleum Ether (1:2) | [1] |
| 2-(3-Nitrophenylethynyl)-1-tertbutoxycarbonylbenzimidazole | Column Chromatography followed by Recrystallization | PE/EtOAc (9.6:0.4) for column; Et₂O for recrystallization | [2] |
| 3-Phenyl-2H-benzo[b][1][5]oxazin-2-one | Silica Gel Column Chromatography | Petroleum Ether-Ethyl Acetate | [3] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add approximately 10-20 mg of the crude 5-Nitro-2H-benzo[b]oxazin-3(4H)-one. Add a few drops of a test solvent. If the compound dissolves immediately at room temperature, it is too soluble. If it does not dissolve, gently heat the test tube. A good recrystallization solvent will dissolve the compound when hot but not at room temperature. Test various solvents and solvent mixtures (e.g., ethanol, ethyl acetate, acetone, ethanol/water, ethyl acetate/hexane).
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal. Once crystallization begins, cool the flask in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent. Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Silica Gel Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate). Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find an eluent that gives the desired compound an Rf value of approximately 0.3-0.4 and good separation from impurities.
-
Column Packing: Prepare a silica gel slurry in the chosen eluent and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry silica onto the top of the packed column.
-
Elution: Add the eluent to the column and begin collecting fractions. Monitor the separation by TLC.
-
Fraction Pooling and Solvent Evaporation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to obtain the purified 5-Nitro-2H-benzo[b]oxazin-3(4H)-one.
Visualizations
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Efficient Synthesis of 1H-Benzo[4,5]imidazo[1,2-c][1,3]oxazin-1-one Derivatives Using Ag2CO3/TFA-Catalyzed 6-endo-dig Cyclization: Reaction Scope and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
Technical Support Center: Optimization of Reaction Conditions for Benzoxazinone Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of benzoxazinone derivatives. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the synthesis of benzoxazinones.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction: Reaction time may be too short, or the temperature may be too low. | Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. Gradually increase the reaction temperature and observe the effect on the yield.[1] |
| Poor quality of starting materials: Impurities in reactants or solvents can inhibit the reaction. | Ensure all starting materials and solvents are pure and dry. Recrystallize or distill starting materials if necessary. | |
| Ineffective catalyst: The chosen catalyst may not be suitable for the specific transformation, or it may have deactivated. | Screen different catalysts (e.g., copper vs. palladium-based) to find the most effective one for your specific substrates.[2][3] Ensure the catalyst is handled under appropriate conditions to prevent deactivation (e.g., inert atmosphere). | |
| Suboptimal reaction conditions: The solvent, base, or temperature may not be ideal for the desired reaction pathway. | Perform small-scale optimization experiments to screen different solvents, bases, and temperatures. Less polar solvents like triglyme have been found to favor product formation in some cases.[4] | |
| Ring opening of the benzoxazinone product: The presence of moisture or nucleophiles can lead to the hydrolysis of the benzoxazinone ring. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). When substituents at the 2-position are small (e.g., hydrogen or small alkyl groups), the ring is more susceptible to nucleophilic attack and opening.[5] | |
| Formation of Side Products | Competing reaction pathways: The reaction conditions may favor the formation of undesired side products. | Adjust the reaction temperature and time. A change in catalyst or solvent can also alter the reaction pathway. For instance, in the synthesis from anthranilic acid and triethyl orthobenzoate, shorter reaction times may yield a dihydro intermediate.[6] |
| Decomposition of starting materials or product: High temperatures or prolonged reaction times can lead to decomposition. | Lower the reaction temperature and monitor the reaction closely to stop it once the product is formed. | |
| Self-condensation of starting materials: This can occur, especially with highly reactive starting materials. | Slowly add the more reactive starting material to the reaction mixture to maintain a low concentration. | |
| Difficulty in Product Purification | Presence of unreacted starting materials: Incomplete conversion can complicate purification. | Optimize the reaction to drive it to completion. Consider using a slight excess of one of the reactants. |
| Formation of closely related byproducts: Side products with similar polarities to the desired product can be difficult to separate. | Employ different chromatographic techniques (e.g., column chromatography with different solvent systems, preparative TLC, or HPLC). Recrystallization from a suitable solvent system can also be effective.[7] | |
| Product is an oil or difficult to crystallize: Some benzoxazinone derivatives may not be crystalline solids. | Attempt to form a crystalline salt of the product. If the product is an oil, use column chromatography for purification. |
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for benzoxazinone synthesis?
A1: Common starting materials for the synthesis of benzoxazinone derivatives include anthranilic acids, N-(o-bromoaryl)amides, and 2-aminophenols.[6][8] The choice of starting material often dictates the synthetic strategy and the required reaction conditions.
Q2: Which catalysts are typically used for benzoxazinone synthesis?
A2: A variety of catalysts can be employed depending on the specific reaction. Copper-based catalysts are used in tandem intramolecular C-N coupling/rearrangement processes.[3] Palladium catalysts are effective for carbonylation reactions.[2] In some cases, a cyclization agent like cyanuric chloride can be used without a metal catalyst.[9]
Q3: What are typical reaction conditions for synthesizing benzoxazinones?
A3: Reaction conditions are highly dependent on the chosen synthetic route. Temperatures can range from room temperature to reflux conditions. Reaction times can vary from a few hours to several days. The choice of solvent is also critical, with common options including toluene, chloroform, and acetonitrile. Optimization of these parameters is crucial for achieving high yields and purity.[6][9]
Q4: How do substituents on the starting materials affect the reaction?
A4: Substituents on the aromatic rings of the starting materials can significantly impact the reaction. Electron-donating or electron-withdrawing groups can alter the reactivity of the starting materials and the stability of the final product. For example, an electron-withdrawing nitro group on anthranilic acid has been shown to result in lower yields in certain reactions.[6] Steric hindrance from bulky substituents can also affect the reaction rate and yield.[4]
Q5: How can I monitor the progress of my benzoxazinone synthesis?
A5: The progress of the reaction can be monitored using various analytical techniques. Thin-layer chromatography (TLC) is a simple and effective method for qualitative monitoring. For more quantitative analysis and to identify intermediates, techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and in operando spectroscopic methods such as Flow NMR and FTIR can be employed.[10]
Experimental Protocols
Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one from Anthranilic Acid
This protocol is based on the reaction of anthranilic acid with benzoyl chloride in the presence of pyridine.[11]
Materials:
-
Anthranilic acid
-
Benzoyl chloride
-
Pyridine (anhydrous)
-
Chloroform
Procedure:
-
Dissolve anthranilic acid (1 equivalent) in anhydrous pyridine.
-
Cool the solution in an ice bath.
-
Add benzoyl chloride (2 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Filter the resulting precipitate, wash with cold water, and then with a cold solution of sodium bicarbonate.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-phenyl-4H-3,1-benzoxazin-4-one.
Copper-Catalyzed Synthesis of 4H-3,1-benzoxazin-4-one Derivatives
This protocol describes a general procedure for the copper-catalyzed tandem intramolecular C-N coupling/rearrangement process.[3]
Materials:
-
Substituted N-(2-halobenzoyl)benzamide
-
Copper(I) iodide (CuI)
-
A suitable ligand (e.g., 1,10-phenanthroline)
-
A suitable base (e.g., K₂CO₃ or Cs₂CO₃)
-
A suitable solvent (e.g., DMF or toluene)
Procedure:
-
To a reaction vessel, add the substituted N-(2-halobenzoyl)benzamide (1 equivalent), CuI (catalytic amount, e.g., 10 mol%), the ligand (e.g., 20 mol%), and the base (e.g., 2 equivalents).
-
Add the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Optimization of Reaction Conditions for a Copper-Catalyzed Synthesis
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CuI (10) | None | K₂CO₃ | DMF | 110 | 24 | 45 |
| 2 | CuI (10) | L1 (20) | K₂CO₃ | DMF | 110 | 24 | 78 |
| 3 | CuI (10) | L1 (20) | Cs₂CO₃ | DMF | 110 | 24 | 85 |
| 4 | Cu₂O (10) | L1 (20) | Cs₂CO₃ | DMF | 110 | 24 | 62 |
| 5 | CuI (10) | L1 (20) | Cs₂CO₃ | Toluene | 110 | 24 | 75 |
| 6 | CuI (10) | L1 (20) | Cs₂CO₃ | DMF | 100 | 24 | 80 |
| 7 | CuI (10) | L1 (20) | Cs₂CO₃ | DMF | 120 | 12 | 88 |
*L1 = 1,10-phenanthroline. Data is illustrative and based on typical optimization studies.
Visualizations
Caption: Troubleshooting decision tree for low yield in benzoxazinone synthesis.
Caption: General experimental workflow for benzoxazinone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzoxazinone synthesis [organic-chemistry.org]
- 3. Copper-catalyzed C-N bond formation/rearrangement sequence: synthesis of 4H-3,1-benzoxazin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. uomosul.edu.iq [uomosul.edu.iq]
- 9. scispace.com [scispace.com]
- 10. 193. Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis - Magritek [magritek.com]
- 11. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 2H-benzo[b]thiazin-3(4H)-one
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 2H-benzo[b]thiazin-3(4H)-one, particularly addressing the issue of low yields.
Troubleshooting Guide
Question: Why is my yield of 2H-benzo[b]thiazin-3(4H)-one consistently low?
Low yields in the synthesis of 2H-benzo[b]thiazin-3(4H)-one can stem from several factors, including suboptimal reaction conditions, purity of starting materials, and the presence of side reactions. A common and critical issue is the oxidative dimerization of the 2-aminobenzenethiol starting material to form 2,2'-disulfanediyldianilines.[1] This disulfide is often formed in situ and can compete with the desired cyclization reaction, thereby reducing the overall yield.[1]
To address low yields, consider the following troubleshooting steps:
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Starting Material Purity: Ensure the 2-aminobenzenethiol is pure and free from oxidation. If necessary, purify it before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the oxidation of the thiol.
-
Reaction Conditions: Optimize the reaction temperature and time. Some reactions may benefit from microwave irradiation, which has been shown to afford good yields in shorter reaction times.[1]
-
Catalyst and Solvent: The choice of catalyst and solvent can significantly impact the reaction outcome. For instance, using basic alumina as a heterogeneous catalyst without a solvent under microwave irradiation has been reported to be effective.[1]
Question: What are common side products and how can I minimize their formation?
The most prevalent side product is the disulfide dimer of 2-aminobenzenethiol, as mentioned previously.[1] Minimizing its formation is key to improving the yield of the desired benzothiazinone.
Another potential issue is the instability of certain benzothiazine derivatives under acidic or basic conditions, which can lead to decomposition and the formation of undesired byproducts.[1]
Strategies to Minimize Side Products:
-
Control of Reaction Atmosphere: The rigorous exclusion of oxygen by working under an inert atmosphere is the most direct way to prevent disulfide formation.
-
pH Control: If the reaction is sensitive to pH, careful control and optimization of the reaction's acidity or basicity can prevent the degradation of the product.
-
One-Pot Procedures: The use of one-pot, multi-component reactions can be highly efficient and may minimize the formation of side products by keeping the concentration of reactive intermediates low.[2]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 2H-benzo[b]thiazin-3(4H)-one?
The most frequently described method for synthesizing the 2H-benzo[b]thiazin-3(4H)-one core involves the reaction of 2-aminobenzenethiols with various carbonyl or carboxyl compounds.[1] Specifically, the reaction with ethyl 2-bromoalkanoates or 2-chloroacetic acid is a common approach to obtaining 2H-benzo[b][1][3]thiazin-3(4H)-one derivatives.[1]
Q2: Are there high-yield alternative synthetic routes available?
Yes, several alternative methods have been developed, some of which report high yields. A notable example is a TFA-catalyzed umpolung strategy with 2-aminothiophenols, which has been used to prepare several 2H-benzo-1,4-thiazine derivatives in high yield.[1] Additionally, the cyclocondensation of 1,3-dicarbonyl compounds with substituted diaryl disulfides in the presence of β-cyclodextrin in water has been reported to give yields in the range of 70–91%.[1]
Q3: What are some of the challenges in working with benzothiazine derivatives?
A significant challenge is the stability of certain derivatives. For instance, benzothiazine derivatives with a carboxylic function at the C-3 position exhibit low stability under both acidic and basic conditions, which can complicate their synthesis and subsequent utilization.[1]
Quantitative Data on Synthetic Methods
| Starting Materials | Reagents/Catalyst | Conditions | Yield | Reference |
| 2-Aminobenzenethiols and 1,3-dicarbonyl compounds | Hydrazine hydrate | Solvent-free, 10 min | 83–96% | [1] |
| 2-Aminothiophenols with β-keto esters and β-diketones | Basic alumina | Microwave irradiation (MWI) | 69–85% | [1] |
| 1,3-Dicarbonyl compounds with substituted diaryl disulfides | β-cyclodextrin | Water, 50 min | 70–91% | [1] |
| 2-Aminothiophenols | Trifluoroacetic acid (TFA) | Umpolung strategy | High | [1] |
Experimental Protocols
Synthesis of 2H-benzo[b][1][3]thiazin-3(4H)-one via Reaction of 2-Aminobenzenethiol with 2-Chloroacetic Acid
This protocol is a general representation based on common synthetic strategies.[1]
Materials:
-
2-Aminobenzenethiol
-
2-Chloroacetic acid
-
Anhydrous sodium carbonate or other suitable base
-
Ethanol or other appropriate solvent
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminobenzenethiol in ethanol under an inert atmosphere.
-
Add a stoichiometric amount of a base, such as anhydrous sodium carbonate, to the solution.
-
Slowly add a solution of 2-chloroacetic acid in ethanol to the reaction mixture.
-
Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove any inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 2H-benzo[b]thiazin-3(4H)-one.
References
- 1. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3,4-dihydro-2H-1,4-benzo[b]thiazine derivatives via DABCO-catalyzed one-pot three-component condensation reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of 1,2,3-triazole-piperazin-benzo[b][1,4]thiazine 1,1-dioxides: antibacterial, hemolytic and in silico TLR4 protein inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Benzoxazinone Aglucons in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of benzoxazinone aglucons in aqueous solutions.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving benzoxazinone aglucons.
Issue 1: Inconsistent or lower-than-expected biological activity of my benzoxazinone aglucon.
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Question: I've dissolved my DIMBOA/DIBOA in an aqueous buffer for my bioassay, but the results are not reproducible. What could be the cause?
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Answer: Benzoxazinone aglucons like DIMBOA and DIBOA are known to be unstable in aqueous solutions.[1] Their degradation is dependent on factors like pH and temperature, leading to a decrease in the concentration of the active aglucon over time and consequently, variable experimental outcomes. The half-life of DIMBOA, for instance, can range from 7 to 20 hours depending on the pH of the solution.[1]
Troubleshooting Steps:
-
pH Monitoring: Ensure the pH of your aqueous solution is controlled and consistent across all experiments. The degradation rate of DIBOA has been shown to increase with higher pH values.
-
Fresh Solutions: Prepare fresh solutions of the benzoxazinone aglucon immediately before each experiment. Avoid using stock solutions that have been stored for extended periods, even when frozen.
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Temperature Control: Perform your experiments at a consistent and controlled temperature. Higher temperatures can accelerate the degradation process.
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Control Experiments: Include a time-course stability study in your experimental setup. Analyze the concentration of the aglucon in your experimental buffer at different time points (e.g., 0, 2, 4, 8, 24 hours) to understand its degradation kinetics under your specific conditions.
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Issue 2: Appearance of unexpected peaks in my HPLC/LC-MS chromatogram.
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Answer: The additional peaks are likely degradation products of the parent benzoxazinone aglucon. The primary degradation pathway involves the transformation of the benzoxazinone into a more stable benzoxazolinone. For example, DIMBOA degrades to 6-methoxy-2-benzoxazolinone (MBOA), and DIBOA degrades to 2-benzoxazolinone (BOA).[2] These can be further metabolized by microorganisms, if present, into aminophenoxazinones such as AMPO (from MBOA) and APO (from BOA).
Troubleshooting Steps:
-
Mass Spectrometry (MS) Analysis: Use LC-MS to identify the molecular weights of the unknown peaks. Compare these with the known molecular weights of common degradation products (see Table 2).
-
Reference Standards: If available, inject standards of the suspected degradation products (e.g., MBOA, BOA) to confirm their retention times.
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Forced Degradation Study: Intentionally degrade a sample of your benzoxazinone aglucon by adjusting the pH to a more alkaline condition or by increasing the temperature. Analyze the resulting solution by HPLC/LC-MS to observe the formation of degradation products and confirm their chromatographic behavior.
-
Frequently Asked Questions (FAQs)
Q1: What are the main factors affecting the stability of benzoxazinone aglucons in aqueous solutions?
A1: The primary factors are:
-
pH: Stability is highly pH-dependent. Generally, benzoxazinone aglucons are more stable in acidic to neutral conditions and degrade more rapidly in alkaline solutions.
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Temperature: Higher temperatures accelerate the rate of degradation.
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Presence of Microorganisms: In non-sterile solutions or soil, microbes can metabolize benzoxazinone aglucons and their degradation products.[1]
Q2: What are the common degradation products of DIMBOA and DIBOA?
A2: The most common degradation products are:
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From DIMBOA: 6-methoxy-2-benzoxazolinone (MBOA), which can be further converted to 2-amino-7-methoxy-3H-phenoxazin-3-one (AMPO).
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From DIBOA: 2-benzoxazolinone (BOA), which can be further converted to 2-aminophenoxazin-3-one (APO).
Q3: How can I minimize the degradation of my benzoxazinone aglucon during an experiment?
A3: To minimize degradation:
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Prepare solutions fresh for each experiment.
-
Use buffered solutions to maintain a stable, slightly acidic to neutral pH.
-
Keep solutions on ice or at a controlled low temperature whenever possible.
-
For longer-term experiments, consider using a stabilized formulation if available, or conduct experiments in sterile conditions to prevent microbial degradation.
Q4: Are the degradation products of benzoxazinone aglucons biologically active?
A4: Yes, some degradation products exhibit biological activity, which can sometimes be different from the parent compound. For example, MBOA and BOA have been shown to have allelopathic activity. This is an important consideration when interpreting bioassay results, as the observed effects could be due to a mixture of the parent aglucon and its degradation products.
Quantitative Data on Stability
The following tables summarize the available quantitative data on the stability of common benzoxazinone aglucons.
Table 1: Half-life of Benzoxazinone Aglucons in Different Media
| Compound | Medium | Condition | Half-life (t½) |
| DIMBOA | Aqueous Solution | pH dependent | 7 - 20 hours |
| DIMBOA | Soil | Triticum aestivum cv. Astron & Ritmo | 31 ± 1 hours |
| DIBOA | Soil | Triticum aestivum cv. Astron & Ritmo | 43 hours (average) |
| MBOA | Soil | Triticum aestivum cv. Astron & Ritmo | 5 ± 1 days |
| BOA | Soil | Triticum aestivum cv. Astron & Ritmo | 2.5 days |
Table 2: Common Degradation Products of Benzoxazinone Aglucons
| Parent Compound | Primary Degradation Product | Secondary Degradation Product |
| DIMBOA | MBOA (6-methoxy-2-benzoxazolinone) | AMPO (2-amino-7-methoxy-3H-phenoxazin-3-one) |
| DIBOA | BOA (2-benzoxazolinone) | APO (2-aminophenoxazin-3-one) |
Experimental Protocols
Methodology for Stability Assessment of Benzoxazinone Aglucons by HPLC-MS
This protocol outlines a general procedure for assessing the stability of benzoxazinone aglucons in an aqueous solution.
1. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of the benzoxazinone aglucon (e.g., 1 mg/mL) in an organic solvent such as methanol or acetonitrile.
-
Prepare the aqueous buffer of the desired pH (e.g., phosphate buffer for pH 5, 6, 7, and borate buffer for pH 8, 9).
-
Spike the aqueous buffer with the stock solution to achieve the final desired concentration for the stability study (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the stability.
2. Incubation:
-
Incubate the working solutions at a controlled temperature (e.g., 25°C or 37°C).
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the sample.
-
Immediately quench the degradation by adding an equal volume of cold acetonitrile or methanol to precipitate any proteins and stop enzymatic activity if present. Centrifuge to clarify the sample.
3. HPLC-MS Analysis:
-
Instrumentation: A high-performance liquid chromatography system coupled with a mass spectrometer (e.g., Q-TOF or triple quadrupole).
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage to elute the compounds, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
MS Detection: Use electrospray ionization (ESI) in either positive or negative ion mode, depending on the compound. Monitor the parent ion and expected degradation product ions.
4. Data Analysis:
-
Quantify the peak area of the parent benzoxazinone aglucon at each time point.
-
Plot the natural logarithm of the concentration versus time.
-
The degradation rate constant (k) can be determined from the slope of the linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
Visualizations
References
Technical Support Center: Synthesis of 4H-3,1-Benzoxazin-4-ones from Anthranilic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4H-3,1-benzoxazin-4-ones from anthranilic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, helping you to identify the root cause of problems and implement effective solutions.
Q1: My reaction yields are consistently low. What are the potential causes and how can I improve the yield?
A1: Low yields in the synthesis of 4H-3,1-benzoxazin-4-ones can stem from several factors. A primary cause is often incomplete acylation of the anthranilic acid starting material. When using acyl chlorides, it is crucial to use a sufficient excess of the acylating agent. For instance, the reaction of anthranilic acid with one mole of benzoyl chloride may result in a mixture of the desired 2-phenyl-4H-3,1-benzoxazin-4-one and the N-benzoylanthranilic acid intermediate.[1][2] Using at least two molar equivalents of the acyl chloride can significantly improve the yield of the final product.
Another factor can be the choice of cyclizing agent. While acetic anhydride is commonly used for the cyclodehydration of the N-acylanthranilic acid intermediate, other reagents like cyanuric chloride in the presence of a base such as triethylamine can provide high yields under mild, room temperature conditions.[3]
Reaction conditions also play a critical role. Ensure that the reaction temperature and time are optimized for your specific substrates and reagents. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time and prevent product degradation from prolonged heating.
Q2: I am observing a significant amount of a byproduct that is not my target benzoxazinone. How can I identify and minimize this side product?
A2: A common byproduct in this synthesis is the N-acylanthranilic acid intermediate, which arises from incomplete cyclization. This can be minimized by ensuring the complete consumption of the intermediate through appropriate reaction times and temperatures, or by using a more efficient cyclizing agent.
Another potential side product, particularly when using orthoesters as the acylating agent, is the corresponding 1,2-dihydro-4H-3,1-benzoxazin-4-one. The formation of this dihydro analog is influenced by the electronic properties of substituents on the anthranilic acid. Electron-withdrawing groups on the aromatic ring tend to favor the formation of the dihydro product.[4][5] To minimize this, you can try extending the reaction time or increasing the reaction temperature to promote the final elimination step to the desired benzoxazinone.
Hydrolysis of the 4H-3,1-benzoxazin-4-one ring can also occur, especially in the presence of water during workup or purification, leading back to the N-acylanthranilic acid. Therefore, it is important to use anhydrous solvents and reagents and to perform the workup under anhydrous conditions as much as possible.
Q3: The purification of my final product is challenging due to the presence of unreacted starting materials and byproducts. What are the recommended purification strategies?
A3: Purification of 4H-3,1-benzoxazin-4-ones typically involves recrystallization from a suitable solvent, such as ethanol or a mixture of ether and chloroform.[6] If the crude product is a mixture of the benzoxazinone and the N-acylanthranilic acid intermediate, their different solubility and acidity can be exploited. The N-acylanthranilic acid is acidic and can be removed by washing the organic extract with a mild aqueous base, like a sodium bicarbonate solution. The desired benzoxazinone, being less polar, can then be isolated from the organic phase.
Column chromatography on silica gel is another effective method for separating the desired product from byproducts and unreacted starting materials. The choice of eluent will depend on the polarity of your specific 2-substituted-4H-3,1-benzoxazin-4-one.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of 4H-3,1-benzoxazin-4-ones from anthranilic acid?
A1: The synthesis generally proceeds in two steps. The first step is the N-acylation of the amino group of anthranilic acid with an acylating agent (e.g., acid chloride or acid anhydride) to form an N-acylanthranilic acid intermediate. The second step is an intramolecular cyclodehydration, where the carboxylic acid group reacts with the amide carbonyl, eliminating a molecule of water to form the 4H-3,1-benzoxazin-4-one ring.
Q2: Which acylating agents can be used for this synthesis?
A2: A variety of acylating agents can be employed, including:
-
Acid chlorides (e.g., benzoyl chloride, acetyl chloride): These are highly reactive and commonly used.
-
Acid anhydrides (e.g., acetic anhydride): These are also very effective, especially for the synthesis of 2-methyl-4H-3,1-benzoxazin-4-one.
-
Orthoesters: These can be used for the synthesis of 2-alkyl and 2-aryl derivatives.
Q3: What are the common cyclizing agents used in the second step?
A3: The cyclodehydration of the N-acylanthranilic acid intermediate can be achieved using various reagents, such as:
-
Acetic anhydride: Often used in excess, serving as both a dehydrating agent and a solvent.
-
Cyanuric chloride/Triethylamine: A mild and efficient system for cyclization at room temperature.[3]
-
Heat: In some cases, simply heating the N-acylanthranilic acid is sufficient to induce cyclization.
Data Presentation
The following table summarizes the yields of various 2-substituted-4H-3,1-benzoxazin-4-ones synthesized from anthranilic acid using different acylating and cyclizing agents.
| 2-Substituent | Acylating Agent | Cyclizing Agent/Conditions | Yield (%) | Reference |
| Phenyl | Benzoyl Chloride (2 eq.) | Pyridine | High | [1][2] |
| Phenyl | Benzoyl Chloride (1 eq.) | Cyanuric Chloride/DMF | 92 | [3] |
| 4-Nitrophenyl | 4-Nitrobenzoyl Chloride | Cyanuric Chloride/DMF | 86 | [3] |
| 4-Bromophenyl | 4-Bromobenzoyl Chloride | Cyanuric Chloride/DMF | 89 | [3] |
| Methyl | Acetic Anhydride | Heat (Reflux) | 79-100 | [7] |
| Furyl | 2-Furoyl Chloride | Not specified | ~60 | [8] |
| Pyridinyl | Nicotinoyl Chloride | Not specified | ~80 | [8] |
Experimental Protocols
Protocol 1: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one using Benzoyl Chloride and Cyanuric Chloride [3]
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To a stirred solution of anthranilic acid (3 mmol, 0.411 g) and triethylamine (3.3 mmol, 0.460 mL) in chloroform (10 mL), add benzoyl chloride (3 mmol, 0.349 mL).
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Stir the mixture at room temperature for 2 hours.
-
Add a solution of cyanuric chloride (3 mmol, 0.553 g) in DMF (5 mL) to the reaction mixture.
-
Continue stirring for an additional 4 hours at room temperature.
-
Remove the solvent under reduced pressure.
-
Pour the residue into a mixture of distilled water (20 mL) and ice.
-
Collect the precipitate by filtration, wash with cold water, and dry to obtain the product.
Protocol 2: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one using Acetic Anhydride [7]
-
In a 250 mL round-bottom flask, combine anthranilic acid (0.01 mol, 1.37 g) and acetic anhydride (15 mL).
-
Add porcelain chips and reflux the mixture at 130°C for 3 hours with stirring.
-
Monitor the reaction progress using TLC (Eluent: Ethyl acetate/n-hexane 1:1).
-
After completion, remove the excess acetic anhydride under high vacuum using a rotary evaporator.
-
To the resulting solid, add petroleum ether (40-60°C) to extract the product. Repeat the extraction.
-
Combine the petroleum ether extracts and evaporate the solvent to obtain the crystalline product.
-
Recrystallize the product from ethanol if necessary.
Visualizations
Reaction Pathway and Side Reactions
Caption: Reaction pathway for the synthesis of 4H-3,1-benzoxazin-4-ones and common side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis of 4H-3,1-benzoxazin-4-ones.
References
- 1. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones | Semantic Scholar [semanticscholar.org]
- 2. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance [mdpi.com]
- 5. 4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 2-Methyl-4H-3,1-benzoxazin-4-one synthesis - chemicalbook [chemicalbook.com]
- 8. Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Benzoxazinone Lipophilicity for Improved Bioactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on enhancing the lipophilicity of benzoxazinones to improve their bioactivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary strategy for increasing the lipophilicity of benzoxazinone scaffolds?
A1: The most common and effective strategy is the esterification of the hydroxyl group at the N-4 position of the benzoxazinone ring. By introducing acyl chains of varying lengths, the lipophilicity of the molecule can be systematically controlled.[1]
Q2: How does increasing lipophilicity generally affect the bioactivity of benzoxazinones?
A2: Increasing lipophilicity often leads to enhanced bioactivity, such as phytotoxicity and antiproliferative effects.[2][3] This is attributed to improved membrane permeability, allowing the compound to reach its intracellular targets more effectively. However, there is typically an optimal lipophilicity value (logP), beyond which an increase in lipophilicity may lead to a decrease in bioactivity.[1] This relationship can also be dependent on the specific target organism or cell line.[2][4]
Q3: What is a common synthetic challenge when working with benzoxazinones, and how can it be addressed?
A3: A frequent issue in the synthesis of benzoxazinones is the opening of the oxazinone ring, particularly in the presence of moisture or when using substituted anthranilic acids.[5] To mitigate this, conducting reactions in a dry environment and using dry reagents and solvents is crucial.[5]
Q4: What are some key biological targets or pathways affected by lipophilic benzoxazinone derivatives?
A4: Certain lipophilic benzoxazinone derivatives have been shown to exert their antiproliferative activity by inducing apoptosis. This can involve the upregulation of tumor suppressor proteins like p53 and effector caspases such as caspase-3.[6]
Troubleshooting Guides
Problem 1: Low yield during the esterification of N-4 hydroxyl group.
-
Possible Cause: Incomplete reaction or degradation of the starting material.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Moisture can hydrolyze the acyl chloride or anhydride reagent and can also contribute to the opening of the benzoxazinone ring.[5] Use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize Reaction Time and Temperature: The reaction may require heating or extended reaction times for completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.
-
Choice of Acylating Agent and Base: For less reactive benzoxazinones, a more reactive acylating agent (e.g., acyl chloride over anhydride) might be necessary. The choice of base (e.g., triethylamine, pyridine) can also influence the reaction rate and yield.[7]
-
Problem 2: Inconsistent results in bioactivity assays.
-
Possible Cause: Poor solubility of highly lipophilic derivatives in aqueous assay media.
-
Troubleshooting Steps:
-
Use of a Co-solvent: Dissolve the benzoxazinone derivatives in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), before diluting with the aqueous buffer to the final test concentration.[1] Ensure the final concentration of the co-solvent is low enough to not affect the biological system.
-
Sonication or Vortexing: After dilution, briefly sonicate or vortex the solution to aid in the dispersion of the compound.
-
Preparation of Fresh Solutions: Prepare fresh solutions of the compounds for each experiment, as lipophilic compounds may precipitate out of solution over time.
-
Problem 3: Difficulty in purifying the final esterified product.
-
Possible Cause: Presence of unreacted starting materials or byproducts.
-
Troubleshooting Steps:
-
Aqueous Work-up: After the reaction, perform an aqueous work-up to remove the base and any water-soluble impurities. Washing with a dilute acid solution (e.g., 0.1 N HCl) can help remove any remaining amine base.[1]
-
Chromatography: Column chromatography is often necessary to purify the final product. A silica gel column with a non-polar eluent system (e.g., ethyl acetate/hexane) is typically effective for separating the more lipophilic esterified product from the more polar starting material.[1]
-
Quantitative Data Summary
The following tables summarize the relationship between the lipophilicity (cLogP) and the antiproliferative/phytotoxic activity of selected benzoxazinone derivatives.
Table 1: Antiproliferative Activity of Benzoxazinone Derivatives
| Derivative | Target Cell Line | IC50 (µM) |
| 3 | HepG2, MCF-7, HCT-29 | < 10 |
| 7 | HepG2, MCF-7, HCT-29 | < 10 (Comparable to Doxorubicin) |
| 8 | HepG2, MCF-7, HCT-29 | < 10 |
| 10 | HepG2, MCF-7, HCT-29 | < 10 |
| 13 | HepG2, MCF-7, HCT-29 | < 10 |
| 15 | HepG2, MCF-7, HCT-29 | < 10 |
| 16 | A549 | - (79.42% inhibition) |
| 16 | MCF-7 | 6.98 |
| 17 | A549 | - (85.81% inhibition) |
| 17 | MCF-7 | 11.18 |
Data extracted from multiple sources highlighting potent derivatives.[6][8]
Table 2: Lipophilicity and Phytotoxicity of D-DIBOA Ester Derivatives against Avena fatua
| Derivative | cLogP | Effect on Germination |
| Pr-D-DIBOA | 1.65 | Moderate |
| Hept-D-DIBOA | 3.50 | Drastic Increase |
| Octanoyl derivative | > 3.50 | Loss of effect |
This table illustrates the parabolic relationship between lipophilicity and phytotoxicity, with an optimal cLogP value.[1]
Experimental Protocols
1. General Method for Esterification of Benzoxazinones
This protocol describes the general procedure for increasing the lipophilicity of benzoxazinones through esterification of the N-4 hydroxyl group.[1]
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Dissolve the starting benzoxazinone (1 equivalent) in a suitable dry solvent (e.g., ethyl acetate) in a round-bottom flask under an inert atmosphere.
-
Add a base (e.g., triethylamine, 1.2 equivalents).
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Cool the mixture in an ice bath.
-
Slowly add the desired acyl chloride or anhydride (1.1 equivalents).
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Allow the reaction mixture to warm to room temperature and stir for 12 hours.
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Monitor the reaction progress by TLC.
-
Upon completion, add ethyl acetate and transfer the mixture to a separatory funnel.
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Wash the organic layer sequentially with 0.1 N HCl (3 times) and 0.1 N NaHSO₄ (3 times).
-
Combine the organic phases and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
2. Phytotoxicity Bioassay
This protocol outlines a method for assessing the phytotoxic effects of benzoxazinone derivatives on seed germination and root growth.[1]
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Prepare stock solutions of the test compounds in DMSO (e.g., 0.2 M, 0.1 M, 0.02 M, 0.01 M, and 0.002 M).
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Prepare the test solutions by diluting the stock solutions with a buffered aqueous solution (e.g., 10⁻² M MES buffer, pH 6.0) to achieve the final desired concentrations (e.g., 10⁻³, 5 x 10⁻⁴, 10⁻⁴, 5 x 10⁻⁵, and 10⁻⁵ M). The final DMSO concentration should be kept constant and low across all treatments.
-
Place a sheet of Whatman No. 1 filter paper in a 90 mm Petri dish.
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Evenly moisten the filter paper with a specific volume of the test solution.
-
Place a predetermined number of seeds of the target species (e.g., Avena fatua) on the filter paper.
-
Seal the Petri dishes and incubate in a growth chamber under controlled conditions (temperature, light/dark cycle).
-
After a set period, measure the germination rate and the root length of the seedlings.
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Compare the results to a control group treated with the buffer solution containing the same concentration of DMSO.
Visualizations
Caption: Workflow for the synthesis and bioactivity testing of lipophilic benzoxazinone derivatives.
Caption: Proposed apoptotic pathway induced by certain benzoxazinone derivatives.
References
- 1. scispace.com [scispace.com]
- 2. Optimization of benzoxazinones as natural herbicide models by lipophilicity enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Optimization of benzoxazinones as natural herbicide models by lipophilicity enhancement. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Addressing chemical instability of intermediates in benzoxazinone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to address the chemical instability of intermediates encountered during the synthesis of benzoxazinones.
Troubleshooting Guide
Problem 1: Low or no yield of the desired benzoxazinone, with evidence of side products.
Possible Cause: Instability of the N-acylanthranilic acid intermediate leading to degradation or undesired cyclization pathways.
Solution:
-
Immediate Cyclization: Do not isolate the N-acylanthranilic acid intermediate. After its formation, proceed immediately to the cyclization step. This minimizes the time for potential degradation.
-
Choice of Cyclizing Agent: The selection of an appropriate cyclizing agent is crucial. Acetic anhydride is commonly used, but for sensitive substrates, milder reagents like cyanuric chloride in the presence of a non-nucleophilic base (e.g., triethylamine) can be more effective.[1][2]
-
Reaction Conditions: Perform the cyclization at the lowest effective temperature. While some methods require heating, prolonged exposure to high temperatures can promote decomposition. Microwave-assisted synthesis can sometimes offer rapid and efficient cyclization with reduced degradation.[3]
Problem 2: Formation of a stable dihydro-benzoxazinone intermediate that is difficult to convert to the final product.
Possible Cause: The elimination of a leaving group (e.g., ethanol from an orthoester-derived intermediate) is hindered.[3] This is more common when electron-withdrawing groups are present on the aromatic ring.[3]
Solution:
-
Reaction Time and Temperature: Increasing the reaction time or temperature can facilitate the elimination step.[3] Monitor the reaction closely by TLC or LC-MS to avoid decomposition of the desired product.
-
Acid Catalysis: The addition of a catalytic amount of a strong acid can promote the elimination of the alcohol.
-
Alternative Reagents: If using orthoesters, consider switching to an acyl chloride or anhydride for the acylation of anthranilic acid, which avoids the formation of the dihydro intermediate.
Problem 3: Ring-opening of the benzoxazinone product during workup or purification.
Possible Cause: The benzoxazinone ring, particularly at the C2 position, is susceptible to nucleophilic attack, leading to hydrolysis or aminolysis. This is more pronounced when the C2 position is unsubstituted or bears a small alkyl group.[2][4]
Solution:
-
Aqueous Workup: Minimize contact with water, especially under basic or strongly acidic conditions. If an aqueous wash is necessary, use neutral water or brine and work quickly at low temperatures.
-
pH Control: Avoid basic conditions during workup and purification. If a base is used to neutralize acid, use a weak, non-nucleophilic base and remove it promptly.
-
Chromatography: When performing column chromatography, ensure the silica gel is neutral. Basic or acidic impurities in the silica can catalyze ring opening.
-
Solvent Choice: Use anhydrous solvents for extraction and purification whenever possible.
Problem 4: Instability of N-Boc protected aminophenol precursors.
Possible Cause: The N-Boc (tert-butyloxycarbonyl) protecting group is labile under acidic conditions and can also be cleaved thermally.[5][6][7]
Solution:
-
Avoid Strong Acids: Use non-acidic or mildly acidic conditions for reactions involving N-Boc protected intermediates. If acid is required, use it at low temperatures and for the shortest possible time.
-
Temperature Control: Be mindful of the thermal stability of the N-Boc group. Reactions at elevated temperatures (e.g., >100 °C) can lead to deprotection.[6]
-
Alternative Protecting Groups: If the required reaction conditions are incompatible with the N-Boc group, consider using a more robust protecting group, such as Cbz (carboxybenzyl) or acetyl.
Frequently Asked Questions (FAQs)
Q1: My reaction to form the benzoxazinone from anthranilic acid and an acyl chloride is giving a complex mixture of products. What could be the issue?
A1: This is a common issue often arising from the instability of the initially formed N-acylanthranilic acid. This intermediate can undergo self-condensation or degradation. To mitigate this, it is recommended to use a one-pot procedure where the cyclizing agent (e.g., acetic anhydride or cyanuric chloride) is added shortly after the formation of the N-acylanthranilic acid, without its isolation.[1][2]
Q2: I am observing the formation of benzoxazolinones (like BOA or MBOA) as byproducts in my synthesis. Why is this happening?
A2: The formation of benzoxazolinones suggests the degradation of certain benzoxazinone intermediates, particularly those with a hydroxyl group at the 4-position, such as DIBOA and DIMBOA. These intermediates are known to be unstable and can undergo heterocyclic ring contraction to form the more stable benzoxazolinones.[8][9] To avoid this, it is crucial to control the reaction conditions to prevent the formation or accumulation of these unstable intermediates.
Q3: Can I use a strong base to deprotonate the N-H of the benzoxazinone for further functionalization?
A3: Caution should be exercised when using strong bases. The benzoxazinone ring is susceptible to nucleophilic attack, and a strong base can lead to ring-opening. If N-functionalization is desired, it is often better to perform this reaction under conditions that do not require a strong base, or to choose a synthetic route that introduces the desired N-substituent at an earlier stage.
Q4: What is the best way to purify my benzoxazinone product?
A4: Recrystallization from a suitable solvent is often the preferred method for purification as it minimizes the risk of degradation. If column chromatography is necessary, use a neutral stationary phase (e.g., neutral silica gel) and a non-polar eluent system to minimize contact with potentially acidic or basic surfaces and polar solvents that could promote hydrolysis.
Data Summary
Table 1: Degradation Products of Benzoxazinone Intermediates
| Unstable Intermediate | Degradation Products | Reference |
| Hydroxamic acids with a benzoxazinone skeleton | Lactams, benzoxazolinones, aminophenoxazines, aminophenols, acetamidophenols | [10] |
| DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one) | BOA (benzoxazolin-2(3H)-one), AP (aminophenol), APO (aminophenoxazinone) | [8] |
| DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one) | MBOA (6-methoxy-benzoxazolin-2(3H)-one), AMPO (2-amino-7-methoxy-3H-phenoxazin-3-one) | [9] |
Table 2: Half-life of DIMBOA and MBOA in Soil
| Compound | Half-life (t½) | Reference |
| DIMBOA | 31 ± 1 hours | [9] |
| MBOA | 5 ± 1 days | [9] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-ones using Cyanuric Chloride
This protocol is designed to minimize the instability of the N-acylanthranilic acid intermediate by performing the cyclization in situ.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve anthranilic acid (1.0 equivalent) and triethylamine (2.2 equivalents) in an anhydrous solvent such as chloroform or THF.
-
Acylation: Cool the solution to 0 °C in an ice bath. Add the desired acyl chloride (1.1 equivalents) dropwise to the solution. Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring the consumption of anthranilic acid by TLC.
-
Cyclization: Once the acylation is complete, add cyanuric chloride (0.5 equivalents) to the reaction mixture. Stir at room temperature for 2-4 hours, monitoring the formation of the benzoxazinone product by TLC.
-
Workup: Upon completion, filter the reaction mixture to remove triethylamine hydrochloride. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography on neutral silica gel.
Protocol 2: Management of Dihydro-benzoxazinone Intermediates
This protocol provides a method to promote the elimination of alcohol from a stable dihydro-benzoxazinone intermediate.
-
Intermediate Formation: Synthesize the 2-alkoxy-2-substituted-2,3-dihydro-4H-1,3-benzoxazin-4-one intermediate, for example, by reacting anthranilic acid with an orthoester.[3]
-
Elimination:
-
Thermal Method: Dissolve the isolated dihydro intermediate in a high-boiling point solvent (e.g., toluene or xylene). Heat the solution to reflux and monitor the conversion to the benzoxazinone by TLC or LC-MS.[3]
-
Acid-Catalyzed Method: Dissolve the dihydro intermediate in a suitable solvent (e.g., dichloromethane). Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). Stir the reaction at room temperature or with gentle heating until the elimination is complete.
-
-
Workup and Purification: After cooling to room temperature, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid, followed by water and brine. Dry the organic layer, concentrate, and purify the product as described in Protocol 1.
Visualizations
References
- 1. scispace.com [scispace.com]
- 2. Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Frontiers | Conversions of Benzoxazinoids and Downstream Metabolites by Soil Microorganisms [frontiersin.org]
- 9. Degradation studies on benzoxazinoids. Soil degradation dynamics of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and its degradation products, phytotoxic allelochemicals from gramineae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Selection of cyclization agents for benzoxazinone ring formation
Welcome to the technical support center for the synthesis of benzoxazinone rings. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of benzoxazinone cyclization.
Frequently Asked Questions (FAQs)
Q1: What are the primary starting materials for synthesizing 4H-3,1-benzoxazin-4-ones?
A1: The most common precursors for the synthesis of 4H-3,1-benzoxazin-4-ones are anthranilic acids or their derivatives (like N-acyl anthranilic acids).[1][2] Other routes may involve 2-aminobenzyl alcohols or 2-aminophenols, depending on the desired benzoxazinone isomer.[3][4]
Q2: What is the role of a cyclization agent in benzoxazinone synthesis?
A2: A cyclization agent facilitates the intramolecular ring closure to form the heterocyclic benzoxazinone structure. It typically activates a carboxylic acid or a related functional group, making it susceptible to nucleophilic attack by a nearby amino or hydroxyl group, followed by dehydration.[2]
Q3: What are some common cyclization agents used for forming the benzoxazinone ring from N-acyl anthranilic acids?
A3: A variety of reagents are used for the cyclodehydration of N-acyl anthranilic acids. Commonly used agents include acetic anhydride, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), and carbodiimides.[1][2][5] Cyanuric chloride, often used with a tertiary amine base, is an effective and readily available option.[2]
Q4: Are there alternatives to using hazardous reagents like phosgene?
A4: Yes, due to the high toxicity of phosgene gas, several safer substitutes are widely used. The most common alternatives are diphosgene (a liquid) and triphosgene (a solid), which are easier to handle and generate phosgene in situ.[6] Other reagents like 1,1'-carbonyldiimidazole (CDI) can also be used for similar carbonyl-insertion reactions under milder conditions.[7]
Q5: How do substituent groups on the starting materials affect the cyclization reaction?
A5: Substituents can have a significant electronic and steric impact. Electron-withdrawing groups on the anthranilic acid ring can sometimes lower the reaction yield or favor the formation of stable dihydro intermediates instead of the fully aromatic benzoxazinone.[1] Conversely, steric hindrance, especially at the ortho-position, can impede the cyclization process and may require more stringent reaction conditions.[1]
Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the potential causes and solutions?
A1: Low yields can stem from several factors.
-
Incomplete Reaction: The reaction time may be too short or the temperature too low. Monitor the reaction using Thin Layer Chromatography (TLC) to determine the optimal duration. Some reactions may require heating or even microwave assistance to go to completion.[1]
-
Decomposition of Product: Benzoxazinones can be sensitive to hydrolysis, especially 2-alkylated derivatives.[1] Ensure anhydrous (dry) conditions are maintained throughout the reaction and workup. Prolonged heating can also lead to product decomposition.[8]
-
Sub-optimal Reagents: The purity of the starting materials and the activity of the cyclization agent are crucial. Ensure reagents are pure and, if necessary, freshly distilled or recrystallized.
-
Poor Catalyst Activity: If using a metal catalyst (e.g., Palladium or Copper), ensure it has not been deactivated. Consider using a ligand that stabilizes the catalyst or increasing the catalyst loading.
Q2: I am observing significant ring-opening of the benzoxazinone product, leading to the formation of amides or other side products. How can I prevent this?
A2: Ring-opening is a common problem, often caused by nucleophilic attack at the C4-carbonyl group, particularly by water.[9][10]
-
Maintain Anhydrous Conditions: This is the most critical factor. Use dry solvents, dry glassware, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Using an excess of a dehydrating agent like acetic anhydride can also help.[9]
-
Control Reaction pH: The presence of strong bases or acids can catalyze hydrolysis. A neutral or mildly acidic/basic condition is often preferred. For instance, using a non-nucleophilic base can be beneficial.[1]
-
Purification Method: During the workup, avoid aqueous washes if the product is highly susceptible to hydrolysis. Direct filtration and washing with a non-polar organic solvent might be a better approach.
Q3: The reaction is not proceeding to the final benzoxazinone but stopping at an intermediate stage. What should I do?
A3: The formation of a stable intermediate, such as a dihydro-benzoxazinone, can occur, especially with certain substrates.[1]
-
Increase Reaction Temperature/Time: The final elimination step (e.g., of ethanol when using orthoesters) might require more energy. Try increasing the reaction temperature or extending the reaction time.[1]
-
Change the Catalyst/Reagent: A different cyclization agent or a stronger dehydrating agent might be necessary to drive the reaction to completion. For example, acid-catalyzed conditions can promote the final dehydration step.[1]
Data Presentation: Comparison of Cyclization Methods
The selection of a cyclization agent significantly impacts reaction outcomes. The following table summarizes quantitative data for different synthetic strategies.
| Starting Materials | Cyclization Agent/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-Acyl Anthranilic Acid | 2,4,6-Trichloro-1,3,5-triazine / NMM | - | RT | < 1 | up to 90 | [1] |
| Anthranilic Acid, Aryl Aldehyde | I₂ / Oxone | MeCN | 80 | 12 | 69 - 91 | [11] |
| Anthranilic Acid, Ortho Ester | p-TsOH | - | 130 (MW) | 0.5 | 55 - 88 | [1] |
| 2-Iodoanilines, Aryl Iodides | Pd/C, Mo(CO)₆ | DMF | 120 | 24 | 70 - 95 | [5] |
| N-(o-bromoaryl)amides | Pd(OAc)₂, Paraformaldehyde | Toluene | 120 | 12 | 62 - 91 | [5] |
| 2-Aminophenol, Carboxylic Acid | Methanesulfonic Acid | - | 120 | 1 - 2 | 85 - 95 | [12] |
NMM: N-Methylmorpholine; MeCN: Acetonitrile; p-TsOH: p-Toluenesulfonic acid; MW: Microwave irradiation; DMF: Dimethylformamide.
Experimental Protocols
Protocol 1: Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-ones using Cyanuric Chloride
This protocol is adapted from a solvent-assisted grinding method for rapid cyclodehydration.[1][5]
Materials:
-
N-acyl anthranilic acid (1.0 mmol)
-
2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) (0.4 mmol)
-
Triphenylphosphine (PPh₃) (0.05 mmol)
-
Mortar and pestle
-
Ethyl acetate
Procedure:
-
Combine the N-acyl anthranilic acid, cyanuric chloride, and triphenylphosphine in a mortar.
-
Grind the mixture vigorously with a pestle at room temperature for the time indicated by TLC monitoring (typically 5-15 minutes).
-
Upon completion, add ethyl acetate to the solid mixture and stir.
-
Filter the mixture to remove insoluble by-products.
-
Wash the filtrate with a saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography as needed.
Protocol 2: Iodine-Catalyzed Synthesis of 2-Aryl-4H-3,1-benzoxazin-4-ones
This protocol describes a transition-metal-free oxidative cascade reaction.[11]
Materials:
-
Anthranilic acid (1.0 mmol)
-
Aryl aldehyde (1.2 mmol)
-
Iodine (I₂) (0.2 mmol)
-
Oxone (2.0 mmol)
-
Acetonitrile (MeCN)
Procedure:
-
To a solution of anthranilic acid and the aryl aldehyde in acetonitrile, add iodine and Oxone.
-
Stir the reaction mixture at 80 °C for 12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting crude product by column chromatography on silica gel to afford the desired 2-arylbenzoxazin-4-one.
Visualizations
Caption: General workflow for benzoxazinone synthesis.
Caption: Troubleshooting logic for common synthesis issues.
Caption: Mechanism of nucleophilic ring-opening.
References
- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance [mdpi.com]
- 2. Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Benzoxazinone synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Benzoxazinone synthesis [organic-chemistry.org]
- 6. quora.com [quora.com]
- 7. Selected syntheses of ureas through phosgene substitutes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Palladium-Catalyzed Synthesis of Benzoxazinones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed synthesis of benzoxazinones. Our aim is to help you minimize byproducts and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed methods for synthesizing benzoxazinones?
A1: Several effective palladium-catalyzed methods are employed for benzoxazinone synthesis. The most prominent include:
-
Carbonylative Cyclization: This involves the reaction of substrates like N-(o-bromoaryl)amides or 2-aminophenols with a carbon monoxide (CO) source.[1] Modern protocols often use CO surrogates like paraformaldehyde to avoid handling toxic CO gas.[1]
-
Intramolecular C-O Coupling: This method relies on the palladium-catalyzed intramolecular cyclization of suitable precursors to form the oxazinone ring.
-
Tandem Azide-Isocyanide Coupling: This approach involves the reaction of 2-functionalized aryl azides with isocyanides, which proceeds through a sequential tandem coupling and intramolecular cyclization.[2]
Q2: My reaction is not proceeding to completion, and I observe the formation of a black precipitate. What is happening?
A2: The formation of a black precipitate is likely due to the agglomeration of palladium catalyst into palladium black.[3] This inactive form of palladium has reduced catalytic activity and can lead to incomplete reactions and lower yields.
Q3: Can the choice of ligand significantly impact my reaction?
A3: Absolutely. The ligand plays a crucial role in stabilizing the palladium catalyst, preventing the formation of palladium black, and influencing the selectivity of the reaction.[4][5] For instance, bulky, electron-rich phosphine ligands are often used to promote the desired catalytic cycle and suppress side reactions.[5] The use of bidentate ligands like Xantphos has been shown to be effective in carbonylative syntheses of benzoxazinones.[1]
Troubleshooting Guide
Issue 1: Low Yield of Benzoxazinone and Formation of Debrominated Byproduct
Symptoms:
-
The desired benzoxazinone is obtained in low yield.
-
Analysis of the crude reaction mixture (e.g., by GC-MS or LC-MS) reveals the presence of a significant amount of the debrominated starting material. This is particularly common when the aryl halide substrate contains electron-withdrawing groups.[1]
Possible Causes:
-
Proto-dehalogenation: This is a common side reaction in palladium-catalyzed cross-coupling reactions where the aryl halide is reduced to the corresponding arene.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can influence the rate of the desired reaction versus the debromination side reaction.
Solutions:
| Parameter | Recommendation | Rationale |
| Base | Use a milder base such as potassium acetate (KOAc).[1] | Stronger bases can sometimes promote proto-dehalogenation. |
| Ligand | Employ a bulky, electron-rich bidentate ligand like Xantphos.[1] | Such ligands can stabilize the palladium catalyst and favor the desired carbonylative cyclization pathway. |
| Solvent | A higher boiling point, non-protic solvent like o-xylene can be beneficial.[1] | This can help to ensure the reaction reaches a sufficient temperature for efficient carbonylation. |
| Temperature | Carefully optimize the reaction temperature. | While higher temperatures can increase the reaction rate, they may also favor decomposition pathways. |
Issue 2: Formation of Homocoupling Byproducts
Symptoms:
-
You observe the formation of a dimeric byproduct derived from the coupling of two molecules of your starting material or an intermediate.
Possible Causes:
-
Oxidative Homocoupling: This can occur if the reaction conditions favor the coupling of two organometallic intermediates. The presence of oxygen can sometimes promote this side reaction.[6]
-
Inefficient Cross-Coupling: If the desired cross-coupling or cyclization step is slow, homocoupling can become a more competitive pathway.
Solutions:
| Parameter | Recommendation | Rationale |
| Atmosphere | Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon).[6] | This minimizes the presence of oxygen, which can promote homocoupling. |
| Catalyst Pre-activation | Consider pre-activating the palladium catalyst. | This can ensure a higher concentration of the active Pd(0) species at the start of the reaction, favoring the desired catalytic cycle. |
| Additives | The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling in some Suzuki reactions by minimizing the concentration of free Pd(II).[6] | This approach could be transferable to benzoxazinone synthesis. |
Issue 3: Formation of Urea Byproducts (in Carbonylative Reactions)
Symptoms:
-
In carbonylative reactions involving amine precursors, you detect the formation of symmetrical or unsymmetrical ureas.
Possible Causes:
-
Reaction of Amine with CO: Palladium catalysts can facilitate the oxidative carbonylation of amines to form ureas, especially in the presence of an oxidant.[7]
Solutions:
| Parameter | Recommendation | Rationale |
| Reaction Conditions | Optimize the reaction conditions to favor intramolecular cyclization over intermolecular urea formation. | This could involve adjusting the concentration of the starting material, the temperature, or the CO pressure. |
| Starting Material Design | Use a pre-formed amide substrate, such as an N-(o-bromoaryl)amide, to circumvent the direct carbonylation of a free amine.[1] | This directs the reaction towards the desired intramolecular carbonylative cyclization. |
Experimental Protocols
Palladium-Catalyzed Carbonylative Synthesis of Benzoxazinones from N-(o-Bromoaryl)amides using Paraformaldehyde [1]
General Procedure:
-
To an oven-dried Schlenk tube, add the N-(o-bromoaryl)amide (0.5 mmol), paraformaldehyde (1.5 mmol), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and KOAc (1.5 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add o-xylene (2 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 130 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired benzoxazinone.
Visualizations
Caption: Catalytic cycle for palladium-catalyzed carbonylative synthesis of benzoxazinones.
Caption: Troubleshooting workflow for minimizing byproducts in benzoxazinone synthesis.
References
- 1. Palladium-Catalyzed Carbonylative Synthesis of Benzoxazinones from N-(o-Bromoaryl)amides Using Paraformaldehyde as the Carbonyl Source [organic-chemistry.org]
- 2. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-catalyzed C-C, C-N and C-O bond formation [dspace.mit.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Efficient synthesis of ureas by direct palladium-catalyzed oxidative carbonylation of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to CDK9 Inhibitors: Evaluating 2H-Benzo[b]oxazin-3(4H)-one Derivatives
A Comparative Guide to CDK9 Inhibitors: Evaluating 2H-Benzo[b][1][2]oxazin-3(4H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of a novel class of Cyclin-Dependent Kinase 9 (CDK9) inhibitors, 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives, with other established CDK9 inhibitors. By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways and workflows, this document aims to facilitate an objective assessment of their therapeutic potential.
Introduction to CDK9 Inhibition
Cyclin-Dependent Kinase 9 (CDK9) is a critical regulator of transcriptional elongation. As the catalytic subunit of the positive transcription elongation factor b (P-TEFb), CDK9 phosphorylates the C-terminal domain of RNA Polymerase II, a pivotal step for the transition from transcription initiation to productive elongation. The dysregulation of CDK9 activity is a hallmark of various cancers, where it drives the expression of anti-apoptotic proteins like Mcl-1 and oncogenes such as c-Myc. Consequently, selective inhibition of CDK9 has emerged as a promising therapeutic strategy in oncology.
Overview of Compared CDK9 Inhibitors
This guide focuses on a recently identified series of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives, specifically highlighting the potent and selective compound 32k [3]. For comparative purposes, we will evaluate its performance against three other well-characterized CDK9 inhibitors from different chemical classes:
-
Flavopiridol (Alvocidib): A semi-synthetic flavonoid that was the first CDK inhibitor to enter clinical trials. It exhibits broad-spectrum activity against multiple CDKs but is most potent against CDK9.
-
AZD4573: A highly potent and selective CDK9 inhibitor designed for transient target engagement, currently in clinical development for hematologic malignancies.
-
NVP-2: A potent and selective ATP-competitive CDK9 inhibitor.
Data Presentation: In Vitro Efficacy
The following table summarizes the in vitro inhibitory activity of the selected compounds against CDK9. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Inhibitor Class | Compound | CDK9 IC50 (nM) | Selectivity Profile | Reference |
| 2H-Benzo[b][1][2]oxazin-3(4H)-one | 32k | 1.8 | Selective for CDK9 | [3] |
| Flavonoid | Flavopiridol (Alvocidib) | ~3 | Pan-CDK inhibitor (also inhibits CDK1, 2, 4, 6, 7) | |
| Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one | AZD4573 | <4 | Highly selective for CDK9 | [4][5][6] |
| Aminopyrimidine | NVP-2 | 0.514 | Highly selective for CDK9 | [7][8][9] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams have been generated using Graphviz.
Caption: CDK9 signaling pathway and the mechanism of inhibition.
Caption: A typical experimental workflow for evaluating CDK9 inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization based on specific cell lines and laboratory conditions.
In Vitro CDK9 Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of the compounds on the enzymatic activity of CDK9.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP (radiolabeled or for use with a detection kit)
-
Substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)
-
Test compounds (serial dilutions)
-
96- or 384-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Add kinase buffer, recombinant CDK9/Cyclin T1 enzyme, and substrate to the wells of the assay plate.
-
Add serial dilutions of the test compounds or vehicle control (DMSO) to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using an appropriate detection method (e.g., luminescence for ADP-Glo™).
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (MTT or CellTiter-Glo®)
Objective: To assess the cytotoxic or cytostatic effects of the CDK9 inhibitors on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MV4-11 acute myeloid leukemia cells)
-
Complete cell culture medium
-
Test compounds (serial dilutions)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® reagent
-
Solubilization solution (e.g., DMSO for MTT)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Seed cells at a predetermined density in 96-well plates and allow them to adhere overnight (for adherent cells) or stabilize.
-
Treat the cells with a range of concentrations of the test compounds. Include a vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Then, solubilize the crystals with DMSO and measure the absorbance at 570 nm.
-
For the CellTiter-Glo® assay, add the reagent to each well, mix to induce cell lysis, and measure the luminescence.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Downstream Target Modulation
Objective: To confirm the mechanism of action by assessing the effect of CDK9 inhibition on the protein levels of downstream targets.
Materials:
-
Cancer cell line
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RNA Pol II (Ser2), anti-Mcl-1, anti-c-Myc, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Treat cells with the test compounds for a specified time (e.g., 6-24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize the levels of the target proteins to the loading control to determine the dose-dependent effects of the inhibitor. Short-term treatment with compound 32k has been shown to result in a rapid, dose-dependent decrease in cellular levels of phosphorylated RNA Polymerase II (Ser2), Mcl-1, and c-Myc, ultimately leading to apoptosis in the MV4-11 cell line[3].
Conclusion
The 2H-benzo[b][1][2]oxazin-3(4H)-one derivative, compound 32k , demonstrates high potency against CDK9 with an IC50 value in the low nanomolar range, comparable to other highly selective and potent inhibitors like AZD4573 and NVP-2. Its efficacy in downregulating key survival proteins and inducing apoptosis in cancer cells underscores its potential as a promising therapeutic candidate. Further preclinical and clinical investigations are warranted to fully elucidate its safety and efficacy profile for the treatment of hematologic malignancies and potentially other cancers dependent on transcriptional addiction. This guide provides a foundational framework for researchers to compare and further investigate this novel class of CDK9 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. Discovery of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AZD4573 [openinnovation.astrazeneca.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. NVP-2 | CDK | Apoptosis | TargetMol [targetmol.com]
- 9. rndsystems.com [rndsystems.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 5-Nitro-2H-benzo[b]oxazin-3(4H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2H-benzo[b]oxazin-3(4H)-one scaffold is a versatile heterocyclic structure that has garnered significant interest in medicinal chemistry due to its wide range of biological activities. The introduction of a nitro group at the 5-position can modulate the pharmacological properties of these derivatives, leading to potent agents with potential therapeutic applications. This guide provides a comparative analysis of the in vitro and in vivo activities of 5-Nitro-2H-benzo[b]oxazin-3(4H)-one and related derivatives, with a focus on their anticancer properties.
In Vitro vs. In Vivo Anticancer Activity: A Tabular Comparison
The following tables summarize the quantitative data from key studies, offering a clear comparison between the in vitro potency and the in vivo efficacy of selected benzoxazinone derivatives.
Table 1: In Vitro Antiproliferative Activity of 5-Nitro-2H-benzo[b]oxazin-3(4H)-one Derivatives[1]
| Derivative | HepG2 (Liver Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | HCT-29 (Colon Cancer) IC₅₀ (µM) | WI-38 (Normal Fibroblasts) IC₅₀ (µM) | Selectivity Index (Avg. against cancer lines vs. normal) |
| 3 | < 10 | < 10 | < 10 | > 50 | ~5-12 fold |
| 7 | < 10 (Comparable to Doxorubicin) | < 10 | < 10 | > 50 | ~5-12 fold |
| 8 | < 10 | < 10 | < 10 | > 50 | ~5-12 fold |
| 10 | < 10 | < 10 | < 10 | > 50 | ~5-12 fold |
| 13 | < 10 | < 10 | < 10 | > 50 | ~5-12 fold |
| 15 | < 10 | < 10 | < 10 | > 50 | ~5-12 fold |
IC₅₀ values represent the concentration required to inhibit 50% of cell growth. The selectivity index indicates the differential activity of the compounds against cancer cells versus normal cells.[1]
Table 2: In Vitro vs. In Vivo Activity of 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one Derivative (8d-1) as a PI3K/mTOR Inhibitor[3]
| Assay Type | Parameter | Result |
| In Vitro | PI3Kα Inhibition (IC₅₀) | 0.63 nM |
| In Vivo | Oral Bioavailability (Mice) | 24.1% |
| In Vivo | Hela Tumor Xenograft Model (50 mg/kg) | 87.7% Tumor Growth Inhibition (TGI) |
| In Vivo | A549 Tumor Xenograft Model | Significant Efficiency |
| In Vivo | Toxicity | No significant weight loss or toxicity observed over 30 days |
Table 3: In Vitro vs. In Vivo Activity of 2H-benzo[b][1][2]oxazin-3(4H)-one Derivative (32k) as a CDK9 Inhibitor[4]
| Assay Type | Cell Line/Model | Key Findings |
| In Vitro | MV4-11 (Hematologic Tumor) | Dose-dependent decrease in p-Ser2-RNAPII, Mcl-1, and c-Myc, leading to apoptosis. |
| In Vivo | Hematological Tumor Xenograft Models | Significant antitumor efficacy with intermittent dosing. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key assays cited in this guide.
In Vitro Antiproliferative Assay[1]
-
Cell Culture: Human cancer cell lines (HepG2, MCF-7, HCT-29) and normal human fibroblasts (WI-38) were cultured in appropriate media supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. The following day, cells were treated with various concentrations of the benzoxazinone derivatives.
-
MTT Assay: After a 48-hour incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well and incubated for another 4 hours.
-
Data Analysis: The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC₅₀ values were calculated from the dose-response curves.
In Vivo Tumor Xenograft Studies[3]
-
Animal Models: Athymic nude mice were used for the study.
-
Tumor Implantation: Hela or A549 cells were subcutaneously injected into the flanks of the mice.
-
Compound Administration: When the tumors reached a palpable size, the mice were randomized into control and treatment groups. The benzoxazinone derivative (e.g., 8d-1) was administered orally at a specified dose (e.g., 50 mg/kg).
-
Tumor Measurement: Tumor volume and body weight were measured at regular intervals throughout the study.
-
Efficacy Evaluation: Tumor growth inhibition (TGI) was calculated at the end of the study by comparing the average tumor volume of the treated group to that of the control group.
-
Toxicity Assessment: Animal well-being, body weight changes, and any signs of toxicity were monitored throughout the 30-day treatment period.
Mechanistic Insights and Signaling Pathways
Several studies have delved into the molecular mechanisms underlying the anticancer effects of these benzoxazinone derivatives.
One study revealed that derivative 15 induced a significant increase in the expression of the tumor suppressor protein p53 and the apoptosis-executing enzyme caspase-3.[1] This compound also led to a reduction in the expression of topoisomerase II (topoII) and cyclin-dependent kinase 1 (cdk1), key enzymes involved in DNA replication and cell cycle progression, respectively.[1] Other derivatives, such as 3 , 7 , and 8 , also promoted apoptosis by upregulating p53 and caspase-3 but did not significantly affect topoII and cdk1 expression.[1]
Another class of derivatives, exemplified by compound 8d-1 , acts as dual inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical pathway for cell growth and survival in many cancers.[2]
Furthermore, derivative 32k has been identified as a selective inhibitor of cyclin-dependent kinase 9 (CDK9).[3] Inhibition of CDK9 leads to a decrease in the levels of anti-apoptotic proteins like Mcl-1 and the oncoprotein c-Myc, ultimately triggering apoptosis in cancer cells.[3]
Visualizing the Mechanisms of Action
The following diagrams illustrate the key signaling pathways and experimental workflows discussed.
Caption: Workflow for determining the in vitro antiproliferative activity of test compounds.
Caption: Proposed mechanism of apoptosis induction by a 5-Nitro-2H-benzo[b]oxazin-3(4H)-one derivative.
Conclusion
The available data indicates that 5-Nitro-2H-benzo[b]oxazin-3(4H)-one derivatives and their structural analogs are a promising class of compounds with potent in vitro anticancer activity. Importantly, selected derivatives have demonstrated significant in vivo efficacy in preclinical tumor models with favorable safety profiles. The diverse mechanisms of action, including the induction of apoptosis via p53 and caspase activation, and the inhibition of key signaling pathways like PI3K/mTOR and transcription regulators such as CDK9, highlight the therapeutic potential of this scaffold. Further structure-activity relationship studies and preclinical development are warranted to optimize the pharmacological properties of these compounds for potential clinical translation.
References
- 1. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of different synthetic routes to 2H-benzo[b]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
The 2H-benzo[b]oxazin-3(4H)-one scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and serves as a crucial building block in medicinal chemistry. Its derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Consequently, the development of efficient and versatile synthetic routes to this core structure is of significant interest to the scientific community. This guide provides a comparative overview of various synthetic strategies for the preparation of 2H-benzo[b]oxazin-3(4H)-one, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic workflows.
Comparative Summary of Synthetic Routes
The synthesis of 2H-benzo[b]oxazin-3(4H)-one can be achieved through several distinct pathways, each with its own set of advantages and limitations. The choice of a particular method often depends on factors such as the availability of starting materials, desired scale of reaction, and tolerance to specific functional groups. Below is a summary of the most common and notable synthetic routes.
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Yield (%) | Reaction Time | Key Advantages | Potential Disadvantages |
| Route 1: Cyclization of 2-Aminophenol | 2-Aminophenol, Chloroacetyl chloride | Base (e.g., NaHCO₃, K₂CO₃) | Reflux in an organic solvent (e.g., THF, Acetone) | Good to Excellent | 12-24 h | Readily available starting materials, straightforward procedure. | Use of corrosive and moisture-sensitive chloroacetyl chloride. |
| Route 2: Reductive Cyclization | 2-(2-Nitrophenoxy)acetonitrile or Ethyl 2-(2-nitrophenoxy)acetate | Reducing agent (e.g., Fe/Acetic Acid, SnCl₂·2H₂O) | Elevated temperatures | Excellent | Not specified | Good functional group tolerance. | Requires preparation of the starting nitro compound. |
| Route 3: One-Pot Synthesis from o-Aminophenol | o-Aminophenol, 2-Bromoalkanoates | DBU, Ionic Liquid ([omim][BF₄]) | Room Temperature | 73-95% | Short | High yields, short reaction times, reusable ionic liquid. | May require specific ionic liquids which can be expensive. |
| Route 4: Smiles Rearrangement | N-substituted 2-chloroacetamide, Substituted 2-chlorophenols | Base (e.g., Cs₂CO₃, K₂CO₃) | Reflux in DMF or MeCN | Excellent (up to 90%) | 2-10 h (conventional), <15 min (microwave) | High yields, can be accelerated by microwave irradiation. | Requires preparation of N-substituted 2-chloroacetamide. |
| Route 5: Copper-Catalyzed One-Pot Synthesis | 2-(o-Haloaryloxy)acyl chlorides, Primary amines | CuI, 1,10-Phenanthroline, Cs₂CO₃ | 85-100 °C in Dioxane | Good to Excellent | 28-36 h | Good for introducing diversity at the N-4 position. | Requires a copper catalyst and ligand, longer reaction times. |
| Route 6: PIDA-Mediated Intramolecular Cyclization | N-(2-Hydroxylaryl)enaminones | PIDA, Et₃N | Room Temperature | Up to 84% | Not specified | Mild, metal-free conditions, uses O₂ from the air. | Requires the synthesis of the enaminone starting material. |
Experimental Protocols
Route 1: Cyclization of 2-Aminophenol with Chloroacetyl Chloride
This classical and widely used method involves the acylation of 2-aminophenol with chloroacetyl chloride, followed by intramolecular cyclization.
Materials:
-
2-Aminophenol
-
Chloroacetyl chloride
-
Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)
-
Dry Tetrahydrofuran (THF) or Acetone
-
Tetrabutylammonium bromide (TBAB) (optional, as a phase transfer catalyst)
Procedure:
-
To a stirred solution of 2-aminophenol (1 equivalent) and a base (e.g., NaHCO₃, 2 equivalents) in a suitable dry organic solvent (e.g., THF), chloroacetyl chloride (1.1 equivalents) is added dropwise at 0 °C.
-
A catalytic amount of a phase transfer catalyst like TBAB can be added to facilitate the reaction.
-
The reaction mixture is then brought to room temperature and subsequently refluxed for 12-24 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by recrystallization or column chromatography to afford 2H-benzo[b]oxazin-3(4H)-one.
Route 4: Microwave-Assisted Smiles Rearrangement
The Smiles rearrangement offers an efficient route to substituted 1,4-benzoxazinones, and the use of microwave irradiation can significantly reduce the reaction time.
Materials:
-
Substituted 2-chlorophenol
-
N-substituted 2-chloroacetamide
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF) or Acetonitrile (MeCN)
Procedure:
-
A mixture of the substituted 2-chlorophenol (1 equivalent), N-substituted 2-chloroacetamide (1.2 equivalents), and a base (e.g., Cs₂CO₃, 2 equivalents) in a suitable solvent (e.g., DMF) is placed in a microwave reactor vessel.
-
The reaction vessel is sealed and subjected to microwave irradiation at a set temperature (e.g., 150 °C) for a short duration (typically 5-20 minutes).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solvent is removed in vacuo, and the residue is treated with water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield the desired 2H-benzo[b]oxazin-3(4H)-one derivative.
Visualizing Synthetic Workflows and Biological Pathways
To further elucidate the discussed synthetic routes and the biological context of 2H-benzo[b]oxazin-3(4H)-one derivatives, the following diagrams have been generated using the DOT language.
Caption: Comparative workflow of two common synthetic routes to 2H-benzo[b]oxazin-3(4H)-one.
Certain derivatives of 2H-benzo[b]oxazin-3(4H)-one have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription. The following diagram illustrates the CDK9 signaling pathway and the point of inhibition.
Caption: Simplified CDK9 signaling pathway and its inhibition by 2H-benzo[b]oxazin-3(4H)-one derivatives.
Conclusion
The synthesis of 2H-benzo[b]oxazin-3(4H)-one and its derivatives can be accomplished through a variety of methods, each with its own merits. The classical cyclization of 2-aminophenol remains a reliable and straightforward approach. For rapid and high-yielding synthesis, especially for creating a library of analogs, modern techniques such as microwave-assisted Smiles rearrangement and one-pot procedures utilizing ionic liquids or copper catalysis offer significant advantages. The choice of the optimal synthetic route will be dictated by the specific requirements of the research, including the desired substitution pattern, scale, and available resources. The biological significance of these compounds, particularly as CDK9 inhibitors, underscores the importance of continued efforts in developing novel and efficient synthetic methodologies.
A Comparative Guide to the Anticancer Activity of Novel Benzoxazinone Compounds
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, more effective, and selective anticancer agents is a cornerstone of modern oncological research. Among the diverse heterocyclic scaffolds explored, benzoxazinone derivatives have emerged as a promising class of compounds with potent antiproliferative activities against a range of human cancers. This guide provides a comprehensive comparison of the anticancer activity of recently developed benzoxazinone compounds, juxtaposing their performance with established anticancer drugs and elucidating their mechanisms of action through experimental data and pathway visualizations.
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the in vitro anticancer activity of various novel benzoxazinone derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) in micromolar (µM). For comparison, IC50 values for the standard chemotherapeutic agents Doxorubicin, Cisplatin, and Paclitaxel are included where available for the respective cell lines.
Table 1: Cytotoxicity (IC50 in µM) of Novel Benzoxazinone Derivatives against Various Cancer Cell Lines
| Compound/Drug | HepG2 (Liver) | MCF-7 (Breast) | HCT-29 (Colon) | Huh-7 (Liver) | A549 (Lung) | HeLa (Cervical) | Notes |
| Novel Benzoxazinone Derivatives | |||||||
| Derivative 7[1] | <10 | <10 | <10 | - | - | - | Activity comparable to Doxorubicin. |
| Derivative 15[1] | <10 | <10 | <10 | - | - | - | Induces p53 and caspase-3 expression. |
| Compound c5[2] | - | - | - | 28.48 | - | - | Induces DNA damage. |
| Compound c18[2] | - | - | - | 19.05 | - | - | Induces DNA damage and apoptosis. |
| Compound 8d-1[3] | - | - | - | - | 1.22 | 1.35 | Potent PI3K/mTOR dual inhibitor. |
| Compound 4b | - | 2.27 | 4.44 | - | - | - | Linked to a dichloropurine moiety. |
| Standard Chemotherapeutic Agents | |||||||
| Doxorubicin[1] | <10 | - | - | - | - | - | |
| Cisplatin[4] | - | 5.45 | - | - | 6.72 | - | |
| Paclitaxel[5] | - | - | - | - | - | - | IC50 values vary significantly by cell line subtype. |
Note: "-" indicates data not available in the cited sources. The specific IC50 values below 10 µM for derivatives 7 and 15 were not detailed in the abstract.
Mechanisms of Action: Unraveling the Pathways to Cancer Cell Death
Novel benzoxazinone compounds exert their anticancer effects through diverse and targeted mechanisms. The primary modes of action identified include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of critical cell signaling pathways.
Induction of Apoptosis
A predominant mechanism of action for many benzoxazinone derivatives is the induction of apoptosis, often mediated through the p53 tumor suppressor pathway and the subsequent activation of caspases.
-
p53 and Caspase Activation: Several studies have demonstrated that active benzoxazinone derivatives lead to a significant upregulation of p53 and effector caspases, such as caspase-3 and caspase-7. For instance, Derivative 15 has been shown to cause a 7-fold and 8-fold induction in the expression of p53 and caspase-3, respectively[1]. This activation of the intrinsic apoptotic pathway leads to the systematic dismantling of the cancer cell.
-
DNA Damage: Certain benzoxazinone compounds, particularly those with a rigid planar structure, are believed to intercalate with DNA, leading to DNA damage. This damage triggers a cellular stress response, evidenced by the upregulation of markers like γ-H2AX, which in turn activates apoptotic pathways[2].
Cell Cycle Arrest
In addition to inducing apoptosis, some benzoxazinone derivatives have been found to halt the proliferation of cancer cells by arresting the cell cycle at various phases.
-
G0/G1 and S Phase Arrest: Treatment with specific benzoxazinone compounds has been shown to cause an accumulation of cells in the G0/G1 or S phase of the cell cycle. This is often associated with the downregulation of key cell cycle proteins like cyclin-dependent kinase 1 (cdk1) and topoisomerase II, effectively preventing DNA replication and cell division[1].
Inhibition of Signaling Pathways
Targeting key signaling pathways that are often dysregulated in cancer is another mechanism employed by novel benzoxazinone compounds.
-
PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival. The novel benzoxazinone derivative 8d-1 has been identified as a potent dual inhibitor of PI3K and mTOR, demonstrating significant antitumor activity in preclinical models[3]. By blocking this pathway, these compounds can effectively stifle the growth and proliferation of cancer cells.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide to allow for replication and validation of the findings.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the benzoxazinone derivatives or standard anticancer drugs. A vehicle control (e.g., DMSO) is also included. The plates are incubated for a further 24 to 72 hours.
-
MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The culture medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method is used to detect and quantify apoptosis by utilizing the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane in apoptotic cells.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the benzoxazinone derivatives at their respective IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with ice-cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis for Protein Expression
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the mechanism of action, such as p53 and caspase-3.
-
Protein Extraction: Following treatment with the benzoxazinone compounds, cells are lysed to extract total protein. The protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., anti-p53, anti-caspase-3) overnight at 4°C. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, with a housekeeping protein (e.g., GAPDH or β-actin) used as a loading control.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unveiling the Kinase Cross-Reactivity Profile of the 2H-benzo[b]oxazin-3(4H)-one Scaffold
For Immediate Release
This guide provides a comparative analysis of the kinase cross-reactivity of compounds based on the 2H-benzo[b]oxazin-3(4H)-one scaffold. Due to the limited public availability of specific data for 5-Nitro-2H-benzo[b]oxazin-3(4H)-one, this document focuses on the broader characteristics of the core scaffold, drawing upon published data from its derivatives that have been investigated as potent kinase inhibitors. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the selectivity and potential off-target effects of this chemical series.
Derivatives of the 2H-benzo[b]oxazin-3(4H)-one core structure have emerged as versatile scaffolds for the development of inhibitors targeting distinct kinase families, including Cyclin-Dependent Kinases (CDKs) and Phosphoinositide 3-Kinases (PI3Ks). Understanding the cross-reactivity of these compounds is crucial for assessing their therapeutic potential and predicting potential side effects.
Comparative Analysis of Kinase Inhibition
To illustrate the kinase selectivity profile of the 2H-benzo[b]oxazin-3(4H)-one scaffold, we have compiled inhibitory data from publicly available studies on two exemplary derivatives: a selective CDK9 inhibitor and a dual PI3K/mTOR inhibitor. While a comprehensive kinase panel for a single derivative was not publicly available, the following table summarizes the primary targets and reported selectivity characteristics.
| Target Kinase Family | Exemplary Derivative | Primary Target(s) | IC50 (nM) | Key Off-Targets Noted in Literature |
| Cyclin-Dependent Kinase (CDK) | Substituted 2H-benzo[b][1][2]oxazin-3(4H)-one | CDK9 | Data not publicly available | Generally reported as selective against other CDKs. |
| Phosphoinositide 3-Kinase (PI3K) | 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivative (8d-1) | PI3Kα / mTOR | 0.63 (for PI3Kα) | Reported to have no off-target interactions in a wide panel of protein kinases. |
Note: The lack of specific IC50 values for a broad kinase panel in the public domain for these specific derivatives necessitates a qualitative summary. Researchers are encouraged to consult the primary literature for more detailed information.
Experimental Protocols for Kinase Inhibition Assays
The determination of kinase inhibitor selectivity and potency relies on robust and standardized biochemical assays. Below are detailed methodologies for two commonly employed in vitro kinase assay platforms.
HotSpot™ Radiometric Kinase Assay
This assay directly measures the catalytic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from [γ-33P]ATP to a specific substrate.
Principle: The assay relies on the separation of the 33P-labeled substrate from the unreacted [γ-33P]ATP followed by quantification of the incorporated radioactivity.
Detailed Protocol:
-
Reaction Setup: Kinase reactions are performed in a buffer typically containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, and 1% DMSO.
-
Compound Addition: The test compound (e.g., a 2H-benzo[b]oxazin-3(4H)-one derivative) is added to the reaction mixture containing the kinase and its specific substrate.
-
Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of non-radiolabeled ATP and [γ-33P]ATP. The final ATP concentration is typically at or near the Km for the specific kinase.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 25-30°C).
-
Reaction Termination and Substrate Capture: The reaction is stopped by spotting the reaction mixture onto a filter membrane which binds the substrate.
-
Washing: The filter membrane is washed to remove unreacted [γ-33P]ATP and other reaction components.
-
Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated by comparing the radioactivity in the presence of the test compound to that of a vehicle control (e.g., DMSO). IC50 values are determined by fitting the dose-response data to a suitable sigmoidal curve.
LanthaScreen™ TR-FRET Kinase Assay
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based immunoassay that measures the phosphorylation of a substrate by a kinase.
Principle: The assay uses a terbium-labeled antibody that specifically recognizes the phosphorylated substrate. When the substrate is phosphorylated by the kinase, the binding of the terbium-labeled antibody to the fluorescein-labeled substrate brings the donor (terbium) and acceptor (fluorescein) fluorophores into close proximity, resulting in a FRET signal.
Detailed Protocol:
-
Reagent Preparation: Prepare a 2X stock of the kinase and a 2X stock of the fluorescein-labeled substrate and ATP in the appropriate kinase reaction buffer.
-
Compound Plating: Serially dilute the test compound in an appropriate assay plate.
-
Kinase Reaction: Add the 2X kinase solution to the wells containing the test compound, followed by the addition of the 2X substrate/ATP mixture to initiate the reaction. The final volume is typically 10-20 µL.
-
Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and initiate the detection by adding a solution containing a terbium-labeled anti-phospho-substrate antibody and EDTA.
-
Incubation: Incubate the detection reaction for 30-60 minutes at room temperature to allow for antibody-substrate binding.
-
Signal Reading: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).
-
Data Analysis: Calculate the emission ratio (acceptor/donor). The percentage of inhibition is determined by comparing the emission ratio in the presence of the inhibitor to the controls. IC50 values are generated from the dose-response curves.
Visualizing Experimental and Biological Pathways
To further aid in the understanding of the experimental workflow and a relevant signaling pathway targeted by a derivative of the 2H-benzo[b]oxazin-3(4H)-one scaffold, the following diagrams are provided.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Caption: The PI3K/Akt/mTOR signaling pathway, a key target of some 2H-benzo[b]oxazin-3(4H)-one derivatives.
References
A Comparative Analysis of the Antimicrobial Efficacy of Benzothiazinones and Benzoxazinones
For Immediate Release
In the ongoing search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, two heterocyclic compounds, benzothiazinones and benzoxazinones, have emerged as promising scaffolds for drug development. This guide provides a detailed comparison of their antimicrobial activities, mechanisms of action, and the experimental data supporting these findings, intended for researchers, scientists, and drug development professionals.
Executive Summary
Benzothiazinones, particularly 8-nitro-1,3-benzothiazin-4-ones, have demonstrated exceptional potency against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2][3] Their mechanism of action is highly specific, involving the covalent inhibition of the essential enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), which is crucial for mycobacterial cell wall synthesis.[2][4][5] In contrast, benzoxazinones exhibit a broader spectrum of antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungi.[6][7][8][9] However, their potency against M. tuberculosis is significantly lower than that of their benzothiazinone counterparts, a difference attributed to the replacement of the sulfur atom with oxygen in the heterocyclic ring, leading to reduced affinity for the DprE1 target.[10]
Data Presentation: A Comparative Look at Antimicrobial Activity
The following tables summarize the minimum inhibitory concentrations (MICs) of representative benzothiazinone and benzoxazinone derivatives against various microbial strains as reported in the literature.
Table 1: Antimicrobial Activity of Benzothiazinone Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| BTZ043 | Mycobacterium tuberculosis H37Rv | 0.001 | [4] |
| PBTZ169 | Mycobacterium tuberculosis H37Rv | <0.004 µM | [11] |
| Halogenated non-nitro BTZs | Mycobacterium tuberculosis H37Rv | >2 µM | [12] |
| 1,2-Benzothiazine derivatives | Bacillus subtilis | 25-600 | [13][14] |
| 1,2-Benzothiazine derivatives | Staphylococcus aureus | 100-500 | [13][14] |
| 1,2-Benzothiazine derivatives | Proteus vulgaris | >600 | [13][14] |
| 1,2-Benzothiazine derivatives | Salmonella typhimurium | >600 | [13][14] |
Table 2: Antimicrobial Activity of Benzoxazinone Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Benzoxazine-6-sulfonamide derivatives | Gram-positive bacteria | 31.25 - 62.5 | [8] |
| Benzoxazine-6-sulfonamide derivatives | Gram-negative bacteria | 31.25 - 62.5 | [8] |
| Benzoxazine-6-sulfonamide derivatives | Fungi | 31.25 - 62.5 | [8] |
| 2H-benzo[b][6][15]oxazin-3(4H)-one derivative (4e) | E. coli, S. aureus, B. subtilis | Not specified, but showed highest activity | [7] |
| 4H-3,1-Benzoxazinone with chalcone moiety | Gram-positive and Gram-negative bacteria | Mild to moderate activity | [16] |
| Benzoxazinone (BOZ) analogue of Macozinone | Mycobacterium tuberculosis | 1 µM (500x less active than BTZ counterpart) | [10] |
Mechanisms of Action: A Tale of Two Targets
The antimicrobial efficacy of these two compound classes is dictated by their distinct mechanisms of action.
Benzothiazinones: Potent Inhibitors of Mycobacterial Cell Wall Synthesis
The primary target of the most potent benzothiazinones, such as BTZ043 and PBTZ169, is the flavoenzyme DprE1.[2][4] This enzyme is a critical component of the decaprenylphosphoryl-β-D-ribose (DPR) epimerization pathway, which produces decaprenylphosphoryl-D-arabinofuranose (DPA), the sole arabinose donor for the biosynthesis of the essential mycobacterial cell wall components, arabinogalactan and lipoarabinomannan.[2] The nitro group on the benzothiazinone scaffold is activated by reduction within the mycobacterium, leading to the formation of a reactive nitroso species. This species then forms a covalent bond with a cysteine residue (Cys387) in the active site of DprE1, irreversibly inhibiting the enzyme and leading to bacterial cell death.[2][4] Resistance to benzothiazinones can arise from mutations in the dprE1 gene, particularly at the Cys387 residue, or through efflux pump mechanisms.[2][17]
Benzoxazinones: A Broader, More Diverse Mode of Action
The mechanism of action for benzoxazinones is less singular and appears to be dependent on the specific derivative. Some studies suggest that certain benzoxazinone derivatives may target bacterial DNA gyrase, an enzyme essential for DNA replication.[7][15] Molecular docking studies have indicated potential binding interactions with the active site of E. coli DNA gyrase.[7] Other proposed mechanisms for the broad-spectrum antimicrobial activity of benzoxazinones may involve disruption of other cellular processes, though these are less well-defined compared to the specific targeting of DprE1 by benzothiazinones. The observation that natural benzoxazinoids often lack significant antimicrobial potency, while synthetic derivatives show enhanced activity, highlights the importance of chemical modifications in defining their biological targets.[9][18]
Experimental Protocols
The determination of antimicrobial activity for both benzothiazinones and benzoxazinones predominantly relies on the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method for MIC Determination
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The test compounds (benzothiazinones or benzoxazinones) are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive control wells (microorganism and broth only) and negative control wells (broth only) are also included.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a growth indicator such as resazurin or by measuring optical density.[11]
Visualizing the Mechanisms
The following diagrams illustrate the key pathways and interactions discussed.
References
- 1. Analogous mechanisms of resistance to benzothiazinones and dinitrobenzamides in Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. matilda.science [matilda.science]
- 6. Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity [mdpi.com]
- 12. Synthesis, structural characterization and antimycobacterial evaluation of several halogenated non-nitro benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives - IRep - Nottingham Trent University [irep.ntu.ac.uk]
- 15. ikm.org.my [ikm.org.my]
- 16. Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation | Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry [raco.cat]
- 17. Mutations in rv0678 Confer Low-Level Resistance to Benzothiazinone DprE1 Inhibitors in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. edepot.wur.nl [edepot.wur.nl]
Comparative Efficacy of 5-Nitro-2H-benzo[b]oxazin-3(4H)-one Against Drug-Resistant Cancer Cells: A Research Guide
This guide provides a comparative analysis of the potential efficacy of 5-Nitro-2H-benzo[b]oxazin-3(4H)-one against various drug-resistant cancer cell lines. The performance of this compound is benchmarked against standard-of-care chemotherapeutic agents, supported by available experimental data for structurally related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development.
While direct experimental data for 5-Nitro-2H-benzo[b]oxazin-3(4H)-one on a wide array of drug-resistant cancer cell lines is limited in the current literature, this guide synthesizes available information on closely related nitro-benzoxazinone derivatives to provide a comparative perspective. The data presented for the benzoxazinone scaffold should be interpreted as indicative of the potential of this class of compounds, rather than a direct measure of the efficacy of 5-Nitro-2H-benzo[b]oxazin-3(4H)-one itself.
Comparative Cytotoxicity Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values for standard chemotherapeutic agents in sensitive and their corresponding drug-resistant cancer cell lines. This data serves as a benchmark for evaluating the potential efficacy of novel compounds like 5-Nitro-2H-benzo[b]oxazin-3(4H)-one.
Table 1: Comparative IC50 Values in Doxorubicin-Sensitive and -Resistant Breast Cancer Cells
| Cell Line | Compound | IC50 (µM) | Fold Resistance |
| MCF-7 (Sensitive) | Doxorubicin | 0.4 - 9.908[1][2] | - |
| MCF-7/ADR (Resistant) | Doxorubicin | 13.2 - 34.8[3][4] | 1.3 - 87 |
Table 2: Comparative IC50 Values in Cisplatin-Sensitive and -Resistant Lung Cancer Cells
| Cell Line | Compound | IC50 (µM) | Fold Resistance |
| A549 (Sensitive) | Cisplatin | 4.97 - 16.48[5][6] | - |
| A549/CDDP (Resistant) | Cisplatin | 33.85 - 43.01[5][7] | 2.05 - 8.65 |
Table 3: Comparative IC50 Values in Paclitaxel-Sensitive and -Resistant Ovarian Cancer Cells
| Cell Line | Compound | IC50 (nM) | Fold Resistance |
| SKOV3 (Sensitive) | Paclitaxel | 3.19[8] | - |
| SKOV3-TR (Resistant) | Paclitaxel | 2176.01[8] | ~682 |
Note on Benzoxazinone Derivatives: Studies on various 2H-benzo[b][3][7]oxazin-3(4H)-one derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines, including MCF-7, A549, and SKOV3. For instance, certain derivatives have shown potent activity in the low micromolar range in these cell lines. Specifically, a study on 7-nitro-2-aryl-4H-benzo[d][3][5]oxazin-4-ones reported that the anti-proliferative effect of one of its derivatives was in close match with that of doxorubicin in HeLa cells.[9] Another study highlighted that a series of 2H-benzo[b][3][7]oxazin-3(4H)-one derivatives linked to 1,2,3-triazoles exhibited potent activity against A549 cells, with IC50 values as low as 7.59 µM. These findings suggest that the benzoxazinone scaffold is a promising backbone for the development of novel anticancer agents. However, further studies are imperative to determine the specific efficacy of 5-Nitro-2H-benzo[b]oxazin-3(4H)-one against drug-resistant phenotypes.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of cytotoxicity and mechanistic studies.
2.1. Cell Viability Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., 5-Nitro-2H-benzo[b]oxazin-3(4H)-one) and a standard drug (e.g., doxorubicin) for 48-72 hours. Include a vehicle-treated control group.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
2.2. Apoptosis Analysis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
2.3. Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.
Visualizing Mechanisms and Workflows
3.1. Experimental Workflow for Efficacy Evaluation
The following diagram illustrates a typical workflow for assessing the efficacy of a novel anticancer compound against drug-resistant cancer cells.
Caption: Workflow for evaluating the anticancer efficacy of novel compounds.
3.2. Postulated Signaling Pathway for Benzoxazinone-Induced Apoptosis
Based on studies of related benzoxazinone derivatives, a potential mechanism of action involves the induction of apoptosis through the intrinsic pathway, often associated with cell cycle arrest.
Caption: Postulated apoptosis induction pathway for benzoxazinone derivatives.
Disclaimer: The information provided in this guide is for research and informational purposes only. The efficacy of 5-Nitro-2H-benzo[b]oxazin-3(4H)-one against drug-resistant cancer cells requires direct experimental validation.
References
- 1. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. esisresearch.org [esisresearch.org]
- 3. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and biological evaluation of novel series of 2H-benzo[b][1,4]oxazin-3(4H)-one and 2H-benzo[b][1,4]oxazine scaffold derivatives as PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological evaluations of novel 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as a new class of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Cyclin-Dependent Kinase Inhibitors: 5-Nitro-2H-benzo[b]oxazin-3(4H)-one and Flavopiridol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Flavopiridol is a potent, first-generation pan-CDK inhibitor that has undergone extensive preclinical and clinical evaluation. It demonstrates broad activity against multiple CDKs involved in cell cycle regulation and transcription. In contrast, derivatives of 2H-benzo[b][oxazin-3(4H)-one have been identified as potent and selective inhibitors of CDK9, a key regulator of transcription. This suggests that 5-Nitro-2H-benzo[b]oxazin-3(4H)-one may offer a more targeted approach to CDK inhibition, potentially leading to a different efficacy and safety profile compared to the broad-spectrum activity of Flavopiridol.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for Flavopiridol and the representative data for the 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold, highlighting their mechanisms of action and inhibitory activities.
Table 1: Mechanism of Action and Target Profile
| Feature | 5-Nitro-2H-benzo[b]oxazin-3(4H)-one (based on derivatives) | Flavopiridol |
| Primary Mechanism | Selective inhibition of Cyclin-Dependent Kinase 9 (CDK9)[3] | Pan-inhibition of Cyclin-Dependent Kinases (CDKs)[4] |
| Key Molecular Targets | CDK9/Cyclin T complex[3] | CDK1, CDK2, CDK4, CDK6, CDK7, CDK9[4] |
| Downstream Effects | Inhibition of transcriptional elongation, leading to apoptosis.[5][6] | Cell cycle arrest at G1/S and G2/M phases, inhibition of transcription, induction of apoptosis.[4] |
Table 2: In Vitro Inhibitory Activity (IC50 Values)
| Target | 5-Nitro-2H-benzo[b]oxazin-3(4H)-one (Data for a representative derivative, Compound 32k)[3] | Flavopiridol[7] |
| CDK9/Cyclin T1 | Potent inhibition (specific IC50 not provided, but identified as a selective inhibitor) | ~3-30 nM |
| CDK1/Cyclin B | Not reported as a primary target | ~30-100 nM |
| CDK2/Cyclin E | Not reported as a primary target | ~70-170 nM |
| CDK4/Cyclin D1 | Not reported as a primary target | ~60-100 nM |
| CDK7/Cyclin H | Not reported as a primary target | ~300 nM |
Note: The IC50 values for Flavopiridol can vary depending on the assay conditions and the specific cyclin partner.
Signaling Pathways
The differential targeting of CDKs by these two compounds leads to distinct impacts on cellular signaling pathways. Flavopiridol's broad inhibition affects both cell cycle progression and transcription, while the 2H-benzo[b]oxazin-3(4H)-one scaffold is more selectively focused on transcriptional regulation via CDK9.
Caption: Comparative Signaling Pathway Inhibition.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate evaluation and comparison of kinase inhibitors.
Biochemical Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a specific CDK/cyclin complex.
Objective: To determine the IC50 value of the test compound against a panel of CDKs.
Materials:
-
Recombinant human CDK/cyclin enzymes (e.g., CDK9/Cyclin T1, CDK1/Cyclin B, etc.)
-
Kinase-specific substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II for CDK9)
-
ATP (adenosine triphosphate), including a radiolabeled version (e.g., [γ-³³P]ATP)
-
Test compounds (5-Nitro-2H-benzo[b]oxazin-3(4H)-one and Flavopiridol) dissolved in DMSO
-
Kinase reaction buffer
-
Stop solution (e.g., phosphoric acid)
-
Phosphocellulose membrane or filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in kinase reaction buffer.
-
In a microplate, add the CDK/cyclin enzyme, the specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding the ATP mixture.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.
-
Terminate the reaction by adding the stop solution.
-
Transfer the reaction mixture to a phosphocellulose membrane, which captures the phosphorylated substrate.
-
Wash the membrane to remove unreacted ATP.
-
Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Biochemical Kinase Assay Workflow.
Cell Viability (MTT) Assay
This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines.
Objective: To determine the concentration of the test compound that inhibits cell viability by 50% (GI50).
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, etc.)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 value.
Caption: Cell Viability (MTT) Assay Workflow.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation status of key proteins in the CDK signaling pathways following treatment with the inhibitors.
Objective: To confirm the on-target effects of the compounds in a cellular context.
Materials:
-
Cancer cell lines
-
Test compounds
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., phospho-Rb, total Rb, PARP, Caspase-3, etc.)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with the test compounds at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane again and add ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the relative changes in protein expression and phosphorylation.
Conclusion
Flavopiridol serves as a benchmark pan-CDK inhibitor with well-documented, broad-spectrum activity against multiple CDKs. While direct comparative data for 5-Nitro-2H-benzo[b]oxazin-3(4H)-one is currently limited, the available information on related derivatives suggests a potentially more selective mechanism of action centered on the inhibition of CDK9. A selective CDK9 inhibitor could offer a more targeted therapeutic approach, primarily impacting transcriptional regulation, which may translate to a distinct efficacy and safety profile compared to a pan-CDK inhibitor like Flavopiridol.
Further research, including head-to-head in vitro and in vivo studies, is imperative to fully elucidate the therapeutic potential of 5-Nitro-2H-benzo[b]oxazin-3(4H)-one and to definitively position it relative to established CDK inhibitors like Flavopiridol. The experimental protocols provided in this guide offer a robust framework for conducting such comparative analyses..
References
- 1. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Transcription inhibition by flavopiridol: mechanism of chronic lymphocytic leukemia cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transcription inhibition by flavopiridol: mechanism of chronic lymphocytic leukemia cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
A Comparative Analysis of Novel Benzoxazinone Derivatives as Potent Anti-inflammatory Agents
In the quest for safer and more effective anti-inflammatory drugs, novel benzoxazinone derivatives have emerged as a promising class of compounds. This guide provides a comparative benchmark of their anti-inflammatory activity, supported by experimental data from recent studies. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their potential, with a focus on their performance against established anti-inflammatory agents.
In Vitro Anti-inflammatory Activity
The anti-inflammatory properties of novel benzoxazinone derivatives have been extensively evaluated using in vitro models, primarily through the inhibition of inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells and BV-2 microglial cells. Key parameters assessed include the inhibition of nitric oxide (NO) production, cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).
A recent study highlighted a series of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with a 1,2,3-triazole moiety. Among these, compounds e2, e16, and e20 demonstrated significant anti-inflammatory effects without notable cytotoxicity.[1] These compounds were found to activate the Nrf2-HO-1 signaling pathway, which in turn reduced ROS levels and inhibited the expression of iNOS and COX-2, leading to decreased production of NO, IL-1β, IL-6, and TNF-α.[1]
Another study focused on novel 1,4-benzoxazine derivatives and their in vitro COX-1/COX-2 inhibition. Compounds 3e, 3f, 3r, and 3s exhibited potent COX-2 inhibition with IC50 values ranging from 0.57 to 0.72 μM, comparable to the standard drug Celecoxib (IC50 = 0.30 μM).[2]
Table 1: In Vitro Anti-inflammatory Activity of Novel Benzoxazinone Derivatives
| Compound | Assay | Cell Line | IC50 Value (µM) | Reference Drug | IC50 Value (µM) |
| e2 | NO Production | BV-2 | Not explicitly stated, but showed significant inhibition | - | - |
| e16 | NO Production | BV-2 | Not explicitly stated, but showed significant inhibition | - | - |
| e20 | NO Production | BV-2 | Not explicitly stated, but showed significant inhibition | - | - |
| 3e | COX-2 Inhibition | - | 0.72 | Celecoxib | 0.30 |
| 3f | COX-2 Inhibition | - | 0.68 | Celecoxib | 0.30 |
| 3r | COX-2 Inhibition | - | 0.57 | Celecoxib | 0.30 |
| 3s | COX-2 Inhibition | - | 0.61 | Celecoxib | 0.30 |
| Compound 6m | IL-1β Secretion | - | 7.9 ± 1.36 | - | - |
| Compound 27 | TNF-α Inhibition | - | 7.83 ± 0.95 | Guggulsterone B | > 20 |
| Compound 27 | IL-1β Inhibition | - | 15.84 ± 0.82 | Guggulsterone B | > 20 |
In Vivo Anti-inflammatory Activity
The in vivo anti-inflammatory potential of novel benzoxazinone derivatives has been predominantly assessed using the carrageenan-induced rat paw edema model. This assay measures the ability of a compound to reduce acute inflammation.
One study synthesized benzoxazinone derivatives from commercially available nonsteroidal anti-inflammatory drugs (NSAIDs).[3][4] Notably, compound 3d , a benzoxazinone-diclofenac hybrid, demonstrated significant anti-inflammatory activity, with a 62.61% inhibition of rat paw edema.[3][4] This effect was comparable to the positive control. The study also highlighted that this derivative exhibited tolerable gastrointestinal toxicity.[3][4]
Another investigation described a benzoxazinone derivative, N-(1-(6,8-Dibromo-4-oxo-4H- benzo[d][1][5]-oxazine-2-yl)-2-phenylvinyl) benzamide, which produced an 87.12% inhibition of rat paw edema, showing comparable activity to the standard drug indomethacin (94.54% inhibition).[6]
Table 2: In Vivo Anti-inflammatory Activity of Novel Benzoxazinone Derivatives (Carrageenan-Induced Rat Paw Edema)
| Compound | Dose | % Inhibition of Edema | Reference Drug | % Inhibition of Edema |
| 3d (Diclofenac-benzoxazinone conjugate) | Not Specified | 62.61% | Diclofenac | Not Specified |
| N-(1-(6,8-Dibromo-4-oxo-4H- benzo[d][1][5]-oxazine-2-yl)-2-phenylvinyl) benzamide | Not Specified | 87.12% | Indomethacin | 94.54% |
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of these novel benzoxazinone derivatives are often mediated through the modulation of key signaling pathways involved in the inflammatory response. The NF-κB and Nrf2-HO-1 pathways are prominent targets.
Caption: Simplified NF-κB signaling pathway in inflammation.
Caption: The Nrf2-HO-1 antioxidant signaling pathway.
Caption: General experimental workflow for evaluation.
Experimental Protocols
In Vitro Nitric Oxide (NO) Production Assay
-
Cell Culture: BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test benzoxazinone derivatives for 1 hour.
-
Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.
-
NO Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group.
In Vitro COX-1/COX-2 Inhibition Assay
-
Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.
-
Assay Procedure: The assay is performed in a 96-well plate containing a reaction buffer, heme, and the respective enzyme.
-
Compound Incubation: The test compounds are added to the wells and incubated for a specified time at room temperature.
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid.
-
Detection: The production of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA) kit.
-
Data Analysis: The IC50 values are calculated from the concentration-response curves.
In Vivo Carrageenan-Induced Rat Paw Edema Assay
-
Animal Model: Male Wistar rats are used for the study.
-
Compound Administration: The test benzoxazinone derivatives are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard NSAID (e.g., indomethacin).
-
Edema Induction: After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: The paw volume is measured using a plethysmometer at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups with the control group.
References
- 1. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
- 2. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs | Mongolian Journal of Chemistry [mongoliajol.info]
- 5. Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates [pubmed.ncbi.nlm.nih.gov]
- 6. mongoliajol.info [mongoliajol.info]
Comparative Docking Analysis of Benzoxazinone Analogs in Target Enzymes: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the docking analysis of benzoxazinone analogs against various enzymatic targets. The following sections detail the binding affinities of these compounds, outline a comprehensive experimental protocol for in silico docking studies, and visualize the logical workflow of such an analysis.
Benzoxazinone derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities.[1][2] These activities stem from their ability to interact with and inhibit various enzymes, making them promising candidates for the development of new therapeutic agents. Computational methods, particularly molecular docking, have become indispensable tools for predicting the binding modes and affinities of these analogs to their protein targets, thereby guiding further synthesis and experimental validation.[3][4]
This guide synthesizes data from multiple studies to present a comparative analysis of the docking performance of various benzoxazinone analogs against a panel of enzymes implicated in different diseases. It is important to note that while docking scores provide valuable insights, direct comparison of scores from different studies should be approached with caution due to variations in computational software, force fields, and specific protocols employed.
Data Presentation: A Comparative Overview of Docking Performance
The following table summarizes the quantitative data from various docking studies of benzoxazinone analogs against their respective target enzymes. This data highlights the potential of these compounds as inhibitors and provides a basis for further investigation.
| Benzoxazinone Analog/Derivative | Target Enzyme | Docking Score (kcal/mol) | Binding Affinity/Inhibition Constant | Key Interacting Residues | Reference |
| Benzoxazinone Derivative 15 | Herpes Simplex Virus-1 (HSV-1) Protease | Not specified | Not specified | Ser129 | [4] |
| 2-phenyl-3,1-benzoxazine-4-one (BZ1) | Cyclooxygenase-1 (COX-1) | -8.5 | Not specified | Not specified | [5][6] |
| 2-(4'-chlorophenyl)-3,1-benzoxazin-4-one (BZ2) | Cyclooxygenase-1 (COX-1) | -9.2 | Not specified | Not specified | [5][6] |
| Polyheterocyclic[7][8]-Benzoxazin-3-one Derivative 5a | Pancreatic α-Amylase | -9.2 | Not specified | Not specified | [8] |
| Polyheterocyclic[7][8]-Benzoxazin-3-one Derivative 5o | Pancreatic α-Amylase | -9.1 | Not specified | Not specified | [8] |
| Polyheterocyclic[7][8]-Benzoxazin-3-one Derivative 5n | Intestinal α-Glucosidase | -9.9 | Not specified | Not specified | [8] |
| Polyheterocyclic[7][8]-Benzoxazin-3-one Derivative 5e | Intestinal α-Glucosidase | -9.6 | Not specified | Not specified | [8] |
| Benzoxazinone Derivative 4bb | Dihydroxyacid Dehydratase (DHAD) | Not specified | Kd = 83.18 μM | Tyr215, Phe181 | [9] |
| 1,4-Benzothiazinones and 1,4-Benzoxathianones | Histone Deacetylase 6 (HDA6) | In silico evaluation performed | Not specified | Not specified | [10] |
| Substituted 4H-3,1-benzoxazin-4-ones | Human Leukocyte Elastase (HLE) | Not specified | Ki values reported | Not specified | [11] |
| Benzoxazinone Derivatives | α-Chymotrypsin | Not specified | IC50 = 6.5 - 341.1 μM; Ki = 4.7 - 341.2 μM | Not specified | [12] |
| Ionic Coumarin and Benzoxazinone Derivatives | Paraoxonase 1 (PON1) | Not specified | IC50 = 7.84 μM (for most potent coumarin) | Leu262, Ser263 | [13] |
| 1,4-Benzoxazin-2-one Derivatives | Menaquinone-B Enzyme | In silico evaluation performed | MIC = 2 - 8 μg/mL (antimycobacterial) | Not specified | [14] |
| 2-Chloro-8-Methoxy-3-Aryl-[1][7]benzoxazine Derivatives | Bacterial Gyrase (ATP-binding domain) | In silico evaluation performed | Not specified | Not specified | [15] |
Experimental Protocols: A Generalized Molecular Docking Workflow
The following protocol outlines the standardized methodology for conducting a comparative molecular docking study of benzoxazinone analogs. This represents a composite of best practices in the field.[16][17]
1. Preparation of the Target Protein
-
Selection and Retrieval: The three-dimensional crystal structure of the target enzyme is sourced from a protein database, such as the Protein Data Bank (PDB). The selection criteria for the PDB entry include high resolution, the presence of a co-crystallized ligand, and the biological relevance of the protein's conformation.
-
Protein Refinement: The initial PDB file is prepared by removing water molecules, ions, and any existing ligands.[17] Hydrogen atoms are added to the protein structure, and the protonation states of ionizable residues are assigned at a physiological pH.
2. Ligand Preparation
-
Structure Generation: The 2D structures of the benzoxazinone analogs are drawn using chemical drawing software and subsequently converted into 3D structures.
-
Energy Minimization: The 3D structures of the ligands undergo energy minimization using a suitable force field to obtain a stable, low-energy conformation.
3. Molecular Docking Simulation
-
Grid Box Generation: A grid box is defined around the active site of the target enzyme. The dimensions of the grid box are set to encompass the entire binding pocket, typically centered on the co-crystallized ligand or catalytically important residues.
-
Docking Algorithm: A docking program, such as AutoDock Vina, is employed to predict the binding conformation and affinity of each benzoxazinone analog within the defined active site.[17] The program explores various possible conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding free energy.
4. Analysis of Docking Results
-
Binding Energy and Pose Selection: The docking results are analyzed to identify the binding pose with the lowest binding energy (highest affinity) for each ligand.
-
Interaction Analysis: The interactions between the ligand and the protein, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, are visualized and analyzed to understand the molecular basis of binding.
Mandatory Visualization
The following diagrams illustrate the logical workflow of a comparative docking analysis and a simplified signaling pathway that can be targeted by benzoxazinone analogs.
Caption: Workflow of a Comparative Docking Analysis.
Caption: Simplified PI3K/Akt Signaling Pathway Inhibition.
References
- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. researchgate.net [researchgate.net]
- 4. Computational Studies of Benzoxazinone Derivatives as Antiviral Agents against Herpes Virus Type 1 Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholar.unair.ac.id [scholar.unair.ac.id]
- 6. Benzoxazinone Derivatives as Antiplatelet: Synthesis, Molecular Docking, and Bleeding Time Evaluation | Semantic Scholar [semanticscholar.org]
- 7. Computational Studies of Benzoxazinone Derivatives as Antiviral Agents against Herpes Virus Type 1 Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. De Novo Design and Synthesis of Novel Benzoxazinone Derivatives Targeting Dihydroxyacid Dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives as Promising Candidates against Multidrug‐Resistant Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. impactfactor.org [impactfactor.org]
- 16. benchchem.com [benchchem.com]
- 17. chemmethod.com [chemmethod.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 5-Nitro-2H-benzo[b]oxazin-3(4H)-one
Essential Guide to the Safe Disposal of 5-Nitro-2H-benzo[b][1][2]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for Safe Handling and Disposal
The proper disposal of 5-Nitro-2H-benzo[b][1][2]oxazin-3(4H)-one, a nitro-containing aromatic compound, is crucial for maintaining laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for its safe handling and disposal, ensuring the well-being of laboratory personnel and adherence to regulatory standards.
Immediate Safety and Hazard Profile
Key Hazards:
Quantitative Data Summary
The following table summarizes the key safety and identification information for the related compound, 6-Nitro-2H-benzo[b][1][2]oxazin-3(4H)-one, which should be used as a conservative guide for handling the 5-nitro isomer.
| Property | Value | Reference |
| Chemical Name | 6-Nitro-2H-benzo[b][1][2]oxazin-3(4H)-one | --INVALID-LINK-- |
| CAS Number | 81721-87-1 | --INVALID-LINK-- |
| Molecular Formula | C₈H₆N₂O₄ | --INVALID-LINK-- |
| Molecular Weight | 194.15 g/mol | --INVALID-LINK-- |
| Hazard Statements | H315, H319, H335 | --INVALID-LINK-- |
| Signal Word | Warning | --INVALID-LINK-- |
| Storage Conditions | Room temperature, in a well-ventilated place. | --INVALID-LINK--, --INVALID-LINK-- |
Experimental Protocols: Disposal Procedures
The primary and most critical step in the disposal of 5-Nitro-2H-benzo[b][1][2]oxazin-3(4H)-one is to treat it as hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[1][2]
1. Personal Protective Equipment (PPE): Before handling the compound, all personnel must be equipped with the appropriate PPE to minimize exposure risk.
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[3][4]
-
Hand Protection: Use chemical-impermeable gloves, such as butyl rubber, and inspect them for integrity before use.[4]
-
Skin Protection: A lab coat must be worn and buttoned. For larger quantities or when there is a risk of splashing, consider a chemical-resistant apron or coveralls.[3]
-
Respiratory Protection: All handling of the solid compound should be conducted in a certified chemical fume hood to prevent inhalation of dust.[4]
2. Waste Collection and Segregation:
-
Solid Waste: Collect all surplus, expired, or unwanted 5-Nitro-2H-benzo[b][1][2]oxazin-3(4H)-one in a designated, clearly labeled hazardous waste container.[5] The container must be robust, chemically resistant, and have a secure, tight-fitting lid.[1]
-
Contaminated Materials: Any materials contaminated with the compound, such as gloves, weighing paper, and paper towels, must also be disposed of in the designated hazardous waste container.[3]
-
Segregation: Store the hazardous waste container in a designated satellite accumulation area.[6] Ensure that it is segregated from incompatible materials, particularly strong oxidizing agents and bases.[3]
3. Spill and Emergency Procedures:
In the event of a spill, follow these procedures immediately:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Contain: For small spills, contain the powder by covering it with an inert absorbent material like sand or vermiculite. Moisten the material slightly with water to prevent the generation of airborne dust.
-
Collect: Using spark-proof tools, carefully scoop the absorbed material into the designated hazardous waste container.
-
Decontaminate: Decontaminate the spill area with a suitable solvent, and collect the decontamination materials as hazardous waste.
4. Disposal of Empty Containers:
Empty containers of 5-Nitro-2H-benzo[b][1][2]oxazin-3(4H)-one must be handled as hazardous waste unless properly decontaminated.[5]
-
Triple Rinsing: To decontaminate an empty container, triple-rinse it with a suitable solvent (e.g., acetone or ethanol).[2]
-
Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[2][5]
-
Container Disposal: Once triple-rinsed, the container can be disposed of as regular laboratory glass or plastic waste after defacing or removing the original label.[1]
5. Professional Disposal:
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the hazardous waste container.[5]
-
Provide Documentation: Furnish the disposal company with all necessary information, including the name of the chemical and its known hazards.
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of 5-Nitro-2H-benzo[b][1][2]oxazin-3(4H)-one.
Caption: Disposal workflow for 5-Nitro-2H-benzo[b][1][2]oxazin-3(4H)-one.
References
Essential Safety and Operational Guidance for Handling 5-Nitro-2H-benzo[b]oxazin-3(4H)-one
Essential Safety and Operational Guidance for Handling 5-Nitro-2H-benzo[b][1][2]oxazin-3(4H)-one
Disclaimer: No specific Safety Data Sheet (SDS) for 5-Nitro-2H-benzo[b][1]oxazin-3(4H)-one was located. The following guidance is based on the safety protocols for the structurally similar compound 6-Nitro-2H-1,4-benzoxazin-3(4H)-one and general best practices for handling nitroaromatic and benzoxazinone compounds. Researchers should always conduct a thorough risk assessment before beginning any new experimental protocol.
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 5-Nitro-2H-benzo[b][1]oxazin-3(4H)-one. The procedural guidance herein is intended to directly address operational questions and establish safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for the isomeric compound 6-Nitro-2H-1,4-benzoxazin-3(4H)-one, this substance should be treated as hazardous. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[2] A comprehensive PPE strategy is mandatory to mitigate exposure risks.
Table 1: Recommended Personal Protective Equipment (PPE)
| Body Part | Recommended PPE | Standard/Specification | Rationale |
| Eyes/Face | Chemical safety goggles with side-shields. A face shield should be worn over safety glasses if there is a risk of splashing. | OSHA 29 CFR 1910.133 or European Standard EN166.[3][4] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Skin | Chemical-resistant gloves (butyl rubber is generally recommended for nitro compounds). A fully-buttoned lab coat is required. For larger quantities or significant splash potential, a chemical-resistant apron or coveralls are recommended.[4] | EU Directive 89/686/EEC and the standard EN 374 for gloves. | Prevents skin contact, a primary route of exposure for nitro compounds which can cause skin irritation. |
| Respiratory | All handling of solid material should be conducted in a certified chemical fume hood. If engineering controls are insufficient or if dust formation is likely, a full-face respirator with an appropriate particle filter is recommended. | MSHA/NIOSH approved respirator.[3][4] | Protects against the inhalation of harmful dust or vapors that may cause respiratory irritation. |
| Feet | Closed-toe shoes are mandatory. For handling larger quantities, chemical-resistant, steel-toe boots are advised. | N/A | Provides protection from accidental spills. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling 5-Nitro-2H-benzo[b][1]oxazin-3(4H)-one is crucial for maintaining a safe laboratory environment.
1. Pre-Experiment Preparation:
- Risk Assessment: Conduct a thorough risk assessment for the specific experiment, considering the quantities being used and the nature of the procedure.
- Spill Kit: Ensure an appropriate spill kit is readily available.
- PPE Inspection: Inspect all required PPE (gloves, goggles, face shield, lab coat) for integrity.
- Fume Hood Verification: Confirm that the chemical fume hood is functioning correctly by checking the airflow monitor.
2. Handling the Compound:
- Perform all manipulations of the solid compound within the designated area of the chemical fume hood to minimize inhalation exposure.
- Handle the solid carefully to minimize the generation of dust. Use a spatula that reduces aerosolization.
- Keep the container tightly closed when not in use.
3. Post-Experiment Procedures:
- Decontaminate all equipment and work surfaces thoroughly after use.
- Wash hands and any exposed skin thoroughly with soap and water after handling.
- Remove and properly dispose of contaminated PPE.
Disposal Plan
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and must consult local, regional, and national hazardous waste regulations for complete and accurate classification.[3]
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid 5-Nitro-2H-benzo[b][1]oxazin-3(4H)-one | Dispose of in a designated, labeled, and sealed container for hazardous chemical waste. The container should be sent to an approved waste disposal plant.[3] |
| Contaminated Labware (e.g., gloves, weighing paper) | Place in a sealed bag or container labeled as hazardous waste and dispose of according to institutional guidelines. |
| Empty Containers | Rinse thoroughly with an appropriate solvent. The rinsate should be collected and treated as hazardous waste. Dispose of the clean container in accordance with local regulations. |
Nitroaromatic compounds are generally considered environmental pollutants and require careful disposal.[5] Biodegradation methods for some nitroaromatic compounds exist but are typically applied on a large scale for environmental remediation and are not suitable for standard laboratory disposal.[6][7]
Emergency Procedures
Table 3: First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[3] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[3] |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If symptoms persist, seek medical attention.[3] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek immediate medical attention.[3] |
In case of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, cover the spill with an inert absorbent material and collect it in a suitable container for disposal.
Mandatory Visualization
Caption: Workflow for Safely Handling 5-Nitro-2H-benzo[b][1]oxazin-3(4H)-one.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cswab.org [cswab.org]
- 7. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
